Mc-Val-Cit-PABC-PNP
Description
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSPJPGXSALJRR-DHIFEGFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100278 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-81-5 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mc-Val-cit-pab-pnp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159857815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MC-Val-Cit-PAB-PNP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7B3AFP6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mc-Val-Cit-PABC-PNP Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the Maleimidocaproyl-Valine-Citrulline-para-aminobenzylcarbamate-para-nitrophenyl (Mc-Val-Cit-PABC-PNP) linker, a cornerstone technology in the development of antibody-drug conjugates (ADCs). This linker system is engineered for optimal stability in systemic circulation and programmed for efficient, selective cleavage within the target tumor cell, ensuring the conditional release of potent cytotoxic payloads.
Core Mechanism of Action: A Sequentially Activated Process
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a multi-step activation cascade that occurs following internalization into the target cancer cell. This process ensures that the highly potent cytotoxic drug is delivered specifically to the site of action, thereby minimizing off-target toxicity. The mechanism can be dissected into the following key stages:
-
Antibody-Antigen Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody (mAb) component recognizes and binds to a specific antigen expressed on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is characterized by a low pH (approximately 4.5-5.0) and a high concentration of various hydrolytic enzymes, including proteases.
-
Enzymatic Cleavage of the Val-Cit Dipeptide: The Valine-Citrulline (Val-Cit) dipeptide within the linker is a specific substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2][3] Within the acidic milieu of the lysosome, Cathepsin B recognizes and hydrolyzes the amide bond between the C-terminus of the citrulline residue and the p-aminobenzylcarbamate (PABC) spacer.[1][4] This enzymatic cleavage is the pivotal and rate-limiting step in the drug release cascade, providing a high degree of tumor cell specificity.[3]
-
Self-Immolation of the PABC Spacer: The cleavage of the Val-Cit dipeptide unmasks an aniline (B41778) nitrogen on the PABC spacer, initiating a spontaneous and irreversible 1,6-elimination reaction.[2][4][5] This electronic cascade is termed "self-immolation" because it proceeds without the need for further enzymatic activity. The fragmentation of the PABC spacer is crucial for the efficient and traceless release of the active drug.[2][5]
-
Payload Release: The self-immolation of the PABC spacer results in the collapse of the carbamate (B1207046) linkage to the drug. The para-nitrophenyl (B135317) (PNP) carbonate group is an excellent leaving group that facilitates the attachment of an amine-containing payload during ADC synthesis.[] The fragmentation of the PABC spacer liberates the cytotoxic drug in its unmodified, fully active form, allowing it to diffuse out of the lysosome and exert its pharmacological effect on the cancer cell.[3]
Visualizing the Pathway: From ADC to Active Drug
The following diagrams illustrate the key steps in the mechanism of action of the this compound linker.
Data Presentation: Quantitative Analysis of Linker Cleavage
The efficiency of the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B is a critical determinant of the overall efficacy of the ADC. This is typically quantified by determining the Michaelis-Menten kinetic parameters: Km, kcat, and the catalytic efficiency (kcat/Km). It is important to note that these parameters are highly dependent on the specific ADC construct, including the antibody, payload, and conjugation site, and are not widely published in a standardized format.[7] Therefore, empirical determination is essential for each unique ADC.
| Parameter | Description | Significance in ADC Development | Illustrative Value (Val-Cit Linker) |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity of the enzyme for its substrate. | A lower Km indicates a higher affinity of Cathepsin B for the Val-Cit linker, suggesting that cleavage can occur efficiently even at low intracellular ADC concentrations. | Not widely published for specific ADCs; must be determined empirically. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | A higher kcat signifies a faster rate of drug release once the linker is bound to the enzyme, leading to a more rapid onset of cytotoxic action. | Not widely published for specific ADCs; must be determined empirically. |
| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to a product. It reflects both binding and catalytic activity. | This is the most comprehensive parameter for evaluating linker performance. A higher catalytic efficiency indicates a more rapid and efficient release of the payload within the target cell, which is a key attribute of a successful ADC. | Not widely published for specific ADCs; must be determined empirically. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of linker cleavage and the determination of kinetic parameters.
Protocol 1: In Vitro Cathepsin B Cleavage Assay (Endpoint Analysis)
This protocol is designed for the qualitative or semi-quantitative assessment of payload release from an ADC after a fixed incubation time with Cathepsin B.
Materials:
-
ADC construct with this compound linker
-
Recombinant human Cathepsin B
-
Activation Buffer: 30 mM DTT, 15 mM EDTA in water
-
Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0
-
Quenching Solution: Acetonitrile with an internal standard (for LC-MS analysis)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: In a microcentrifuge tube, combine 5 µL of Cathepsin B stock solution with 10 µL of Activation Buffer. Incubate for 15 minutes at room temperature.
-
Reaction Setup: In separate tubes, prepare the reaction mixtures by adding the ADC construct to the pre-warmed (37°C) Assay Buffer.
-
Initiate Reaction: Add the activated Cathepsin B solution to the reaction mixtures. For a no-enzyme control, add an equivalent volume of Assay Buffer.
-
Incubation: Incubate all tubes at 37°C for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).
-
Quench Reaction: At each time point, stop the reaction by adding an excess of the Quenching Solution.
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.
Protocol 2: In Vitro Cathepsin B Kinetic Assay (Determination of Km and kcat)
This protocol is designed to determine the kinetic constants of Cathepsin B for a specific ADC linker.
Materials:
-
Same as Protocol 1
-
A range of concentrations of the ADC construct
Procedure:
-
Enzyme Activation: Activate Cathepsin B as described in Protocol 1.
-
Substrate Preparation: Prepare a series of dilutions of the ADC construct in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.
-
Assay Setup: In a 96-well plate, add the activated Cathepsin B solution to each well.
-
Initiate Reactions: Add the different concentrations of the ADC substrate to the wells to start the reactions simultaneously.
-
Time-Course Analysis: At multiple time points within the initial linear phase of the reaction, withdraw aliquots and quench the reaction with the Quenching Solution.
-
LC-MS/MS Analysis: Quantify the concentration of the released payload in each quenched sample.
-
Data Analysis:
-
For each substrate concentration, plot the concentration of the released payload against time to determine the initial reaction velocity (V₀).
-
Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
References
An In-Depth Technical Guide to the Chemical Properties of the Mc-Val-Cit-PABC-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of the Maleimidocaproyl-Valine-Citrulline-para-aminobenzylcarbamate-para-nitrophenyl carbonate (Mc-Val-Cit-PABC-PNP) linker, a cornerstone in the development of antibody-drug conjugates (ADCs). This document details its synthesis, mechanism of action, stability, and the analytical methods for its characterization, supported by quantitative data and detailed experimental protocols.
Core Chemical Properties and Mechanism of Action
The this compound linker is a protease-cleavable system designed for the targeted release of cytotoxic payloads within the tumor microenvironment.[1][2] Its structure is a sophisticated assembly of functional units, each with a specific role in the ADC's efficacy and safety.
The linker's mechanism of action is a sequential process initiated upon internalization of the ADC into the target cancer cell.[3]
-
Enzymatic Cleavage: Within the lysosome of the cancer cell, the Valine-Citrulline (Val-Cit) dipeptide is recognized and cleaved by the protease Cathepsin B, which is often overexpressed in tumor cells.[4][5] This cleavage is the primary drug release trigger.
-
Self-Immolation: Cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination reaction of the para-aminobenzylcarbamate (PABC) spacer.[3] This self-immolative cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[3]
The p-nitrophenyl (PNP) carbonate group is a highly activated leaving group that facilitates the conjugation of the linker to the cytotoxic payload, which typically contains a hydroxyl or amino group.[2][6] The maleimidocaproyl (Mc) group at the other end of the linker is designed for covalent attachment to thiol groups on the antibody, commonly generated by the reduction of interchain disulfide bonds.[2][6]
Below is a diagram illustrating the cleavage mechanism of the Mc-Val-Cit-PABC linker.
Quantitative Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C35H43N7O11 |
| Molecular Weight | 737.76 g/mol |
| CAS Number | 159857-81-5 |
Plasma Stability
The stability of the linker in plasma is a critical determinant of an ADC's therapeutic index. The Val-Cit linker is generally stable in human plasma but exhibits instability in rodent plasma due to cleavage by the carboxylesterase Ces1c.[7]
| Linker | Species | Half-life (t1/2) | Reference |
| Mc-Val-Cit-PABC | Mouse | Unstable | [7] |
| Mc-Val-Cit-PABC | Human | Generally Stable | [8] |
Enzymatic Cleavage Kinetics
While the Val-Cit linker is known for its efficient cleavage by Cathepsin B, specific kinetic parameters (Km and kcat) for the full this compound linker are not consistently available in the public domain. However, comparative studies of dipeptide linkers provide insights into their relative cleavage efficiencies.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Reference |
| Val-Cit | 1x | [7] |
| Val-Ala | ~0.5x | [7] |
| Phe-Lys | ~30x | [7] |
Note: Relative cleavage rates can vary depending on the specific experimental conditions and the conjugated payload.
Hydrolysis and pH Stability
Experimental Protocols
Synthesis of this compound
The synthesis of the this compound linker is a multi-step process involving peptide coupling and the introduction of the maleimide (B117702) and p-nitrophenyl carbonate functionalities. The following is a representative synthetic scheme.
A detailed, step-by-step protocol can be found in the supplementary information of various publications and is generally performed using standard solid-phase or solution-phase peptide synthesis techniques.
Characterization of this compound
The identity and purity of the synthesized linker are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the linker. While specific peak assignments are dependent on the solvent and instrument, the spectra should be consistent with the expected structure of this compound.[4][]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight of the linker. The observed mass should correspond to the calculated exact mass of the molecule (C35H43N7O11).[4][]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A high degree of purity is crucial for its use in the synthesis of ADCs.
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to enzymatic cleavage by Cathepsin B.
Objective: To quantify the rate of drug release from an ADC containing the Mc-Val-Cit-PABC linker upon incubation with recombinant human Cathepsin B.[12]
Materials:
-
ADC with Mc-Val-Cit-PABC linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions.
-
Enzyme Activation: Activate Cathepsin B in the Activation Buffer.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the ADC and activated Cathepsin B in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.
Plasma Stability Assay
This assay determines the stability of the ADC linker in plasma.
Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma.[13][14]
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse) at 37°C.[13] Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.[13]
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[13] Immediately freeze the collected aliquots at -80°C.
-
Sample Preparation for Free Payload Analysis: Thaw the plasma aliquots and precipitate the plasma proteins with cold acetonitrile containing an internal standard.[13]
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis: Plot the percentage of released payload over time to determine the stability profile and calculate the half-life of the ADC in plasma.
Conclusion
The this compound linker is a highly effective and versatile tool in the development of antibody-drug conjugates. Its design allows for stable circulation of the ADC and specific, efficient release of the cytotoxic payload within the tumor microenvironment. A thorough understanding of its chemical properties, including its synthesis, cleavage mechanism, and stability, is essential for the rational design and successful clinical translation of novel ADCs. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this critical ADC component.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. rsc.org [rsc.org]
- 5. Quantitative Electrochemical Detection of Cathepsin B Activity in Breast Cancer Cell Lysates Using Carbon Nanofiber Nanoelectrode Arrays toward Identification of Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scite.ai [scite.ai]
- 10. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Cornerstone of Controlled Payload Release: A Technical Guide to the PABC Self-Immolative Spacer in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the sophisticated design of the linker connecting the monoclonal antibody to the potent cytotoxic payload. A pivotal innovation in linker technology is the incorporation of self-immolative spacers, with the p-aminobenzyloxycarbonyl (PABC) spacer standing out as a cornerstone in the design of numerous clinically successful ADCs. This technical guide provides a comprehensive overview of the PABC spacer's function, mechanism of action, and the experimental protocols crucial for its evaluation in ADC development, offering a deep dive into its critical role in enabling controlled and efficient payload release.
Core Function and Mechanism of the PABC Spacer
The primary role of the PABC spacer is to facilitate the traceless release of an unmodified cytotoxic payload within the target cancer cell. It is a key component of many cleavable linker systems, particularly those designed to be susceptible to enzymatic cleavage by lysosomal proteases such as Cathepsin B.
The PABC spacer is strategically positioned between a cleavable motif (commonly a dipeptide like valine-citrulline) and the payload. This placement serves to mitigate steric hindrance that the bulky payload might otherwise present to the cleaving enzyme, thereby ensuring efficient enzymatic action. Once the ADC is internalized by a cancer cell and transported to the lysosome, proteases cleave the linker, initiating the self-immolative cascade of the PABC spacer. This process involves a spontaneous and irreversible 1,6-elimination reaction, leading to the release of the payload in its active form. The self-immolation mechanism ensures that the linker cleavage event is distinct from the payload release, enhancing the versatility of this technology for a broad range of payloads.
The following diagram illustrates the sequential steps of payload release following enzymatic cleavage of a linker containing a PABC spacer.
The Critical Cut: An In-depth Technical Guide to Val-Cit Dipeptide Cleavage by Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), offering a sophisticated and highly specific mechanism for the targeted release of potent cytotoxic payloads within tumor cells. This technical guide provides a comprehensive exploration of the core mechanism of Val-Cit cleavage by the lysosomal protease Cathepsin B, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
The Mechanism of Action: A Precisely Orchestrated Release
The therapeutic efficacy of an ADC utilizing a Val-Cit linker is contingent upon a multi-step intracellular process that ensures the cytotoxic payload remains inert in systemic circulation and is only activated within the target cancer cell. This process minimizes off-target toxicity, a critical factor in the development of safe and effective cancer therapies.
The journey begins with the ADC binding to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.[1] The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome, a cellular organelle characterized by its acidic environment and a high concentration of degradative enzymes, including Cathepsin B.[2]
Within the lysosome, the acidic pH (typically 4.5-5.5) provides the optimal environment for Cathepsin B activity.[3] Cathepsin B recognizes and specifically cleaves the amide bond between the C-terminus of the citrulline residue and a self-immolative spacer, commonly para-aminobenzyl carbamate (B1207046) (PABC).[2][] This enzymatic cleavage is the pivotal event that initiates the release of the cytotoxic payload.
Following the cleavage of the Val-Cit dipeptide, the PABC spacer becomes unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[2] This "self-immolation" results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[2] This traceless release mechanism is crucial for ensuring the payload can exert its full cytotoxic effect.
It is important to note that while Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, studies have shown that other lysosomal proteases, such as Cathepsin L, S, and F, can also contribute to this process, providing a degree of redundancy that may circumvent potential resistance mechanisms.
Quantitative Data on Dipeptide Linker Cleavage
The choice of dipeptide sequence within the linker significantly impacts the cleavage efficiency and, consequently, the overall performance of the ADC. The following tables summarize comparative data on the cleavage of various dipeptide linkers by Cathepsin B.
Table 1: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Key Features |
| Val-Cit | 1x (Benchmark) | High cleavage efficiency by Cathepsin B.[5] |
| Val-Ala | ~0.5x | Cleaved at approximately half the rate of Val-Cit; exhibits lower hydrophobicity, which can reduce ADC aggregation.[][5] |
| Phe-Lys | Significantly faster than Val-Cit by isolated Cathepsin B | Rates are similar in lysosomal extracts, suggesting the involvement of other proteases.[5] |
| Glu-Val-Cit | - | Offers increased stability in mouse plasma compared to Val-Cit.[5] |
| cBu-Cit | - | A peptidomimetic linker with a cyclobutane (B1203170) modification that demonstrates enhanced specificity for Cathepsin B.[] |
Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.
Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | Data not consistently available in a standardized format | Data not consistently available | Data not consistently available |
| Z-Arg-Arg-AMC | - | - | High catalytic efficiency |
| Z-Phe-Arg-AMC | - | - | Broadly cleaved by cathepsins |
Note: Direct kinetic parameters (Km, kcat) for the cleavage of full ADC constructs are not widely published and are best determined empirically for each specific ADC candidate. The data for model substrates like Z-Arg-Arg-AMC and Z-Phe-Arg-AMC are often used for comparative purposes.
Experimental Protocols
Accurate and reproducible in vitro assays are essential for characterizing the cleavage of Val-Cit linkers and predicting the in vivo performance of ADCs. The following are detailed protocols for common assays.
In Vitro Cathepsin B Cleavage Assay (HPLC or LC-MS/MS-Based)
This assay quantifies the rate of payload release from an ADC in the presence of purified recombinant Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[2]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[2]
-
Quench Solution: Cold acetonitrile (B52724) with a suitable internal standard[5]
-
HPLC or LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions.
-
Enzyme Activation: Activate recombinant Cathepsin B in the Activation Buffer according to the manufacturer's instructions, typically for 15 minutes at room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 1 µM) and the activated Cathepsin B (e.g., final concentration of 20 nM) in the pre-warmed (37°C) Assay Buffer.[6]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold Quench Solution to the aliquot.[5]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.
Controls:
-
No-Enzyme Control: Incubate the ADC in Assay Buffer without Cathepsin B to assess the stability of the linker under assay conditions.[6]
-
Inhibitor Control: Pre-incubate the activated Cathepsin B with a specific inhibitor (e.g., CA-074) before adding the ADC to confirm that the observed cleavage is enzyme-specific.[2]
Fluorogenic Substrate Cleavage Assay
This high-throughput assay is ideal for screening the susceptibility of different linker sequences to Cathepsin B cleavage using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin B
-
Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[2]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[2]
-
Cathepsin B Inhibitor (e.g., CA-074)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare the Assay Buffer and Activation Buffer. Prepare a stock solution of the peptide-AMC substrate in DMSO.
-
Enzyme Activation: Activate recombinant Cathepsin B in the Activation Buffer.
-
Assay Setup: In a 96-well microplate, add the peptide-AMC substrate solution to the wells. For a negative control, pre-incubate the activated Cathepsin B with the inhibitor before adding it to the substrate.
-
Initiate Reaction: Add the activated Cathepsin B to the wells containing the substrate.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[2]
-
Data Analysis: Subtract the background fluorescence from a blank well (buffer and substrate only). Plot the fluorescence intensity versus time. The rate of cleavage is determined from the initial linear slope of the plot.
Visualizing the Process: Pathways and Mechanisms
Visual diagrams are invaluable tools for understanding the complex biological and chemical processes involved in Val-Cit dipeptide cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Architect's Blueprint: A Technical Guide to Designing Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of an antibody-drug conjugate (ADC) is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. Cleavable linkers, designed to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells, represent a sophisticated strategy to maximize on-target toxicity while minimizing systemic side effects. This in-depth technical guide explores the core design principles of cleavable ADC linkers, providing a comprehensive overview of their mechanisms, quantitative performance data, and the experimental protocols required for their evaluation.
Core Principles of Cleavable Linker Design
An ideal cleavable linker must maintain a delicate balance: it must be sufficiently stable in systemic circulation to prevent premature drug release, yet labile enough to efficiently liberate the payload upon reaching the target site.[1][2] The design of such linkers hinges on exploiting the unique physiological and biochemical differences between the bloodstream and the tumor microenvironment or intracellular compartments.[3][4]
The primary strategies for achieving controlled cleavage fall into three main categories:
-
pH-Sensitive Cleavage: Exploiting the acidic environment of endosomes and lysosomes.
-
Enzyme-Sensitive Cleavage: Utilizing enzymes that are overexpressed in tumor cells or their lysosomes.
-
Glutathione-Sensitive Cleavage: Leveraging the high intracellular concentration of reducing agents.
Types of Cleavable Linkers: Mechanisms and Design Considerations
pH-Sensitive Linkers
These linkers are engineered to hydrolyze in the acidic milieu of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), while remaining stable at the physiological pH of blood (~7.4).[5][]
-
Hydrazones: Formed by the reaction of a ketone or aldehyde with a hydrazine (B178648) derivative, hydrazone linkers were among the first to be clinically evaluated.[7] While effective in acidic environments, they can exhibit instability in plasma, leading to premature payload release.[5] For instance, a phenylketone-derived hydrazone linker showed a half-life of approximately two days in human and mouse plasma.[5]
-
Carbonates: These linkers also demonstrate pH-dependent hydrolysis. The stability of simple carbonates in serum can be limited, but modifications such as the inclusion of a p-aminobenzyl (PAB) group can significantly increase their half-life.[5]
-
Acetals and Ketals: These classic pH-sensitive groups hydrolyze rapidly under acidic conditions to release payloads containing alcohol and carbonyl functionalities. Their hydrolysis rates can be fine-tuned through steric and electronic modifications.[]
-
Phosphoramidates: A newer class of tunable pH-sensitive linkers, phosphoramidates can be designed to release amine-containing drugs. The cleavage is facilitated by a proximal acidic group, and the rate of release can be modulated by altering the pKa of the leaving amine and the linker scaffold's rigidity.[8]
Enzyme-Sensitive Linkers
This class of linkers incorporates peptide or other sequences that are substrates for enzymes highly expressed in tumor cells, particularly within the lysosome.[9][10]
-
Peptide Linkers: Dipeptides such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are the most common examples.[11] They are primarily cleaved by lysosomal proteases like cathepsin B, which is often upregulated in cancer cells.[3][12] The Val-Cit linker, in particular, has demonstrated high plasma stability and efficient intracellular cleavage.[12] Often, a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC) is placed between the dipeptide and the drug. Cleavage of the dipeptide by cathepsin B triggers a 1,6-elimination of the PABC spacer, releasing the unmodified payload.[13]
-
β-Glucuronide Linkers: These linkers utilize a hydrophilic sugar moiety that is cleaved by β-glucuronidase, an enzyme present in the lysosomes of tumor cells and in necrotic regions of tumors.[13][14] This approach can enhance the hydrophilicity of the ADC, which is beneficial for preventing aggregation, especially with hydrophobic payloads.[14]
-
Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by sulfatases, which are overexpressed in certain tumors. They have shown high plasma stability, with one study reporting stability for over 7 days in mouse plasma, compared to Val-Ala and Val-Cit linkers which were hydrolyzed within an hour.[5]
Glutathione-Sensitive (Disulfide) Linkers
These linkers exploit the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular environment (~5 µM in blood) and the intracellular cytoplasm (1-10 mM).[][16]
-
Disulfide Bonds: Linkers containing a disulfide bond are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm.[14] The stability of disulfide linkers can be enhanced by introducing steric hindrance around the disulfide bond, for example, by adding methyl groups.[] This strategy has been employed in several maytansinoid-based ADCs.[17]
Quantitative Data on Cleavable Linker Performance
The selection of an optimal cleavable linker requires a thorough evaluation of its stability, cleavage kinetics, and resulting in vitro and in vivo efficacy. The following tables summarize key quantitative data for different linker types.
| Linker Type | Example | Stability (Half-life in Plasma) | Cleavage Conditions | Reference(s) |
| pH-Sensitive | ||||
| Hydrazone | Phenylketone-derived | ~2 days (human and mouse plasma) | Acidic pH (e.g., 5.0) | [5] |
| Carbonate | - | ~36 hours (human plasma) | Acidic pH | [5] |
| Silyl Ether | - | >7 days (human plasma) | Acidic pH | [5] |
| Enzyme-Sensitive | ||||
| Dipeptide (Val-Cit) | - | High stability | Cathepsin B and other lysosomal proteases | [12] |
| Dipeptide (Val-Ala) | - | High stability | Cathepsin B (cleaved at half the rate of Val-Cit) | [18] |
| Sulfatase-cleavable | - | >7 days (mouse plasma) | Sulfatases | [5] |
| Glutathione-Sensitive | ||||
| Disulfide | - | Generally stable, can be tuned with steric hindrance | High concentrations of Glutathione (GSH) | [] |
| Linker Type | ADC Example | Target Cell Line | IC50 | Reference(s) |
| Enzyme-Sensitive | ||||
| Val-Cit-MMAE | Trastuzumab-vc-MMAE | HER2+ cancer cells | Potent (nM range) | [4] |
| Sulfatase-cleavable | - | HER2+ cells | 61 and 111 pM | [5] |
| Non-Cleavable (for comparison) | ||||
| Thioether (MCC-DM1) | Trastuzumab-MCC-DM1 (Kadcyla®) | HER2+ cancer cells | Potent (nM range) | [4] |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of rational ADC design. The following section provides detailed methodologies for key experiments used to evaluate the performance of cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from various species.[1][12]
Methodology:
-
Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.[4][13] A parallel control sample in PBS should be included.[13]
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 2, 6, 24, 48, 96, 168 hours).[1][13]
-
Sample Processing: Immediately freeze the collected aliquots at -80°C to stop any further reactions.[3][13]
-
Quantification:
-
Intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads).[13][19] Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[13][20]
-
Released Payload: Extract the free payload from the plasma samples, for example, through protein precipitation with acetonitrile (B52724). Quantify the free payload using LC-MS/MS.[4]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of the released payload over time to determine the linker's half-life in plasma.[1]
Lysosomal Cleavage Assay
Objective: To assess the rate and efficiency of linker cleavage by lysosomal enzymes.
Methodology:
-
Reagent Preparation: Prepare the ADC stock solution, an assay buffer at an acidic pH (e.g., pH 5.0), and a solution of the relevant enzyme (e.g., Cathepsin B).[3]
-
Reaction Incubation: Combine the ADC and the enzyme solution in a microplate and incubate at 37°C for various time points (e.g., 0-24 hours).[3]
-
Reaction Quenching: Stop the reaction at each time point by adding a quenching solution, such as acetonitrile containing an internal standard.[3]
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of released payload and the remaining intact ADC.[3]
-
Data Interpretation: Plot the percentage of released payload over time to determine the cleavage rate.[3]
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target and non-target cancer cell lines.[1][21]
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cancer cells in separate 96-well plates at an optimal density and allow them to adhere overnight.[1][21]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete cell culture medium.[1][21] Treat the cells with the different concentrations of the test articles.[1]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).[4]
-
Cell Viability Assessment:
-
Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[1]
-
Incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[21]
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).[21]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve to determine the IC50 value using a suitable software package.[21]
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in the development of ADCs with cleavable linkers.
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for evaluating cleavable ADC linkers.
Conclusion
The design of cleavable linkers is a cornerstone of modern ADC development, enabling the targeted delivery and controlled release of potent cytotoxic agents. A deep understanding of the various cleavage chemistries, coupled with rigorous experimental evaluation of stability, cleavage kinetics, and cytotoxic potency, is paramount for the successful translation of these complex biotherapeutics from the laboratory to the clinic. By carefully selecting and optimizing the linker, researchers can significantly enhance the therapeutic index of ADCs, paving the way for more effective and safer cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ADC Plasma Stability Assay [iqbiosciences.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mc-Val-Cit-PABC-PNP Structure in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Maleimidocaproyl-Valine-Citrulline-para-aminobenzylcarbamate-para-nitrophenyl carbonate (Mc-Val-Cit-PABC-PNP) linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its sophisticated, multi-component structure is engineered for optimal stability in systemic circulation and efficient, selective cleavage within the target tumor cell, ensuring the conditional release of potent cytotoxic payloads. This guide provides a comprehensive technical overview of the this compound linker, including its core components, mechanism of action, relevant quantitative data, and detailed experimental protocols.
Core Components and Their Functions
The this compound linker is a modular system where each component plays a critical role in the overall function of the ADC.
| Component | Abbreviation | Function |
| Maleimidocaproyl | Mc | A thiol-reactive spacer that enables the covalent conjugation of the linker to cysteine residues on the monoclonal antibody. |
| Valine-Citrulline | Val-Cit | A dipeptide sequence that serves as a specific recognition and cleavage site for lysosomal proteases, primarily Cathepsin B, which are often upregulated in the tumor microenvironment.[1][] |
| para-aminobenzylcarbamate | PABC | A self-immolative spacer that connects the dipeptide to the cytotoxic payload.[] Following enzymatic cleavage of the Val-Cit linker, the PABC moiety undergoes a spontaneous 1,6-elimination, ensuring the release of the payload in its unmodified, active form.[4][5] |
| para-nitrophenyl carbonate | PNP | A highly reactive activated ester that facilitates the efficient conjugation of the linker to hydroxyl or amine groups on the cytotoxic payload.[6][7] |
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a finely orchestrated sequence of events, beginning with administration and culminating in the targeted destruction of cancer cells.
Figure 1: ADC internalization and payload release pathway.
Quantitative Data
The stability of the linker in plasma and its susceptibility to enzymatic cleavage are critical parameters for the efficacy and safety of an ADC.
Plasma Stability of Val-Cit Linkers
The stability of the Val-Cit linker can vary significantly between species, a crucial consideration for preclinical studies.
| Linker Type | Species | Incubation Time | Stability/Payload Release | Reference |
| Mc-Val-Cit-PABOH | Mouse | - | Half-life of 6.0 days | [4][5] |
| Mc-Val-Cit-PABOH | Monkey | - | Half-life of 9.6 days | [4][5] |
| Val-Cit-PABC-MMAE | Human | 6 days | <1% released | [5] |
| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released | [5] |
| Val-Cit ADC | Human | 28 days | No significant degradation | [8] |
| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug | [8] |
| Glu-Val-Cit ADC | Mouse | 14 days | Almost no linker cleavage | [9] |
Enzymatic Cleavage of Val-Cit Linkers
While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, other cathepsins can also contribute.[10][11]
| Enzyme | Activity on Val-Cit Linker | Notes | Reference |
| Cathepsin B | High | Primary lysosomal protease for Val-Cit cleavage. | [][11] |
| Cathepsin L | Moderate | Can also contribute to linker cleavage. | [12] |
| Cathepsin S | Moderate | Also implicated in the cleavage of Val-Cit linkers. | [10] |
| Cathepsin F | Moderate | Contributes to the overall cleavage in the lysosome. | [10] |
| Neutrophil Elastase | High | Can lead to premature cleavage in circulation, potentially causing off-target toxicity. | [11] |
| Carboxylesterase 1c (mouse) | High | Responsible for the instability of Val-Cit linkers in mouse plasma.[13] | [14] |
Note: Specific kinetic parameters (Km, kcat) for the cleavage of the full this compound linker are not consistently available in the public domain and can be highly dependent on the specific ADC construct and experimental conditions.
Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of ADCs containing the this compound linker.
Synthesis of this compound
This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.
Figure 2: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Fmoc-L-Citrulline Synthesis: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate in a solvent mixture such as water and tetrahydrofuran (B95107) (THF). The reaction is typically stirred at room temperature.
-
Fmoc-Cit-PABOH Synthesis: The Fmoc-protected L-Citrulline is coupled with 4-aminobenzyl alcohol using a coupling reagent like HATU in an anhydrous solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed from Fmoc-Cit-PABOH using a base, such as piperidine (B6355638) in DMF, to yield the free amine.
-
Fmoc-Val-Cit-PABOH Synthesis: The resulting amine is then coupled with Fmoc-protected valine, for instance, using Fmoc-Val-OSu (N-hydroxysuccinimide ester), in a suitable solvent like DMF.
-
Fmoc Deprotection: The Fmoc group is again removed from Fmoc-Val-Cit-PABOH using piperidine in DMF.
-
Mc-Val-Cit-PABOH Synthesis: The free amine is reacted with an activated form of 6-maleimidohexanoic acid, such as Mc-OSu, to introduce the maleimide (B117702) group.
-
This compound Synthesis: The hydroxyl group of Mc-Val-Cit-PABOH is activated by reacting it with p-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) in an anhydrous solvent such as dichloromethane (B109758) (DCM). The final product is purified by chromatography.
In Vitro Cathepsin B Cleavage Assay
This assay is crucial for verifying the intended mechanism of payload release.
Figure 3: Experimental workflow for an in vitro ADC cleavage assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5) containing a reducing agent like dithiothreitol (B142953) (DTT) to activate Cathepsin B.
-
Reconstitute recombinant human Cathepsin B in the assay buffer.
-
Prepare a stock solution of the ADC to be tested.
-
-
Assay Procedure:
-
In a microplate or microcentrifuge tubes, combine the ADC solution with the activated Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately quench the reaction in the aliquots by adding a cold organic solvent like acetonitrile (B52724) to precipitate the enzyme and stop the reaction.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantify the amount of released payload and the remaining intact ADC by integrating the respective peak areas and comparing them to standard curves.
-
-
Data Interpretation:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
Signaling Pathways and Downstream Effects
The ultimate biological effect of the ADC is determined by the mechanism of action of the released payload. The this compound linker is payload-agnostic and can be conjugated to a variety of cytotoxic agents.
Figure 4: General signaling pathways affected by common ADC payloads.
Commonly used payloads with the this compound linker include auristatins (like MMAE) and maytansinoids (like DM1).[15] These potent cytotoxic agents primarily act by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16] Other payloads that can be attached via this linker may target different cellular processes, such as DNA replication and repair.
Conclusion
The this compound linker represents a highly refined and effective system for the targeted delivery of cytotoxic agents in the form of antibody-drug conjugates. Its design balances the need for stability in circulation with the requirement for efficient and specific payload release within the tumor microenvironment. A thorough understanding of its components, mechanism of action, and the nuances of its behavior in different biological systems is paramount for the successful development of next-generation ADCs. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers in this rapidly advancing field.
References
- 1. researchgate.net [researchgate.net]
- 4. debiopharm.com [debiopharm.com]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. biochempeg.com [biochempeg.com]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Fundamental Chemistry of Maleimide Conjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental requirement.[1] Maleimide-based bioconjugation has emerged as a cornerstone technology in this field, prized for its high selectivity, efficiency, and mild reaction conditions.[1][2] This chemistry is central to the development of transformative therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic reagents, and a vast array of tools for biological research.[1][3][]
This technical guide provides a comprehensive exploration of the core principles of maleimide (B117702) conjugation chemistry. It covers the reaction mechanism, kinetics, stability considerations, detailed experimental protocols, and the quantitative data necessary for optimizing conjugation strategies in a laboratory setting.
Core Principles of the Thiol-Maleimide Reaction
The utility of maleimide chemistry is rooted in the highly specific and efficient reaction between a maleimide functional group and a sulfhydryl (thiol) group, most commonly found in the cysteine residues of proteins and peptides.[1][]
The Reaction Mechanism: A Michael Addition
The fundamental mechanism of maleimide conjugation is a Michael addition reaction.[1][3] In this reaction, the thiol group, in its deprotonated thiolate anion form, acts as a nucleophile and attacks one of the electron-deficient carbons of the maleimide's double bond.[6] This process results in the formation of a stable, covalent thioether bond, securely linking the maleimide-containing molecule to the thiol-containing biomolecule.[][7] The reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst.[1][3]
Factors Influencing the Reaction
The rate, selectivity, and overall success of the maleimide-thiol conjugation are highly dependent on several key experimental parameters.
-
pH: This is the most critical factor. The optimal pH range for the reaction is between 6.5 and 7.5.[][6] Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing the reaction rate.[6] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and competitive side reactions with primary amines (e.g., lysine (B10760008) residues) can occur, reducing selectivity.[8][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][][8]
-
Stoichiometry (Molar Ratio): A molar excess of the maleimide-containing reagent is typically used to drive the reaction to completion and ensure all available thiol groups are labeled.[6][9] However, the optimal ratio depends on the specific reactants. For example, a 2:1 maleimide-to-thiol ratio was found to be optimal for conjugating the cRGDfK peptide, achieving 84% efficiency, whereas a 5:1 ratio was optimal for an 11A4 nanobody, yielding 58% efficiency.[10][11]
-
Temperature and Time: Most maleimide conjugations proceed efficiently at room temperature (20-25°C) within 1-2 hours or can be performed overnight at 4°C to minimize potential degradation of sensitive biomolecules.[12]
-
Reagents and Buffers: Buffers such as PBS, Tris, and HEPES are commonly used, provided they do not contain extraneous thiol compounds.[13] To prevent the oxidation of thiols to unreactive disulfide bonds, buffers should be degassed, and a chelating agent like EDTA can be added to sequester metal ions that catalyze oxidation.[6][12] If disulfide bonds are present in the target biomolecule, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) must be used prior to conjugation to generate free thiols.[1][12]
Quantitative Data on Reaction Parameters
The efficiency of maleimide conjugation can be quantified and is influenced by the specific conditions chosen.
| Parameter | Recommended Range/Value | Rationale & Notes | Citation(s) |
| pH | 6.5 - 7.5 | Balances the concentration of reactive thiolate with the stability of the maleimide group. | [3][6] |
| Temperature | 4°C to 25°C | Reaction is rapid at room temperature (1-2 hours); 4°C can be used for sensitive proteins. | [12] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | Excess maleimide drives the reaction. The optimal ratio is empirical and biomolecule-dependent. | [10][11][12] |
| Reaction Rate Selectivity | ~1,000x faster for thiols vs. amines at pH 7.0 | Highlights the high chemoselectivity of the reaction under optimal pH conditions. | [3][8] |
| Conjugation Efficiency | 58% - 84% (example-dependent) | Efficiency varies based on the biomolecule, accessibility of thiols, and molar ratios used. | [7][10][11] |
Stability of the Maleimide-Thiol Adduct
While the formation of the thioether bond is robust, the long-term stability of the resulting thiosuccinimide conjugate, particularly in vivo, is a critical consideration in drug development.[14][15] The adduct's fate is governed by a competition between two pathways: an undesirable retro-Michael reaction and a stabilizing hydrolysis reaction.[14]
Competing Fates: Retro-Michael Reaction vs. Hydrolysis
-
Retro-Michael Reaction (Instability): The Michael addition is reversible. The thiosuccinimide linkage can revert to the original thiol and maleimide.[9][14] In a biological environment rich in other thiols, such as glutathione, this can lead to "thiol exchange," where the conjugated payload is transferred from its intended target to other molecules, causing off-target effects and reduced efficacy.[14][16]
-
Succinimide (B58015) Ring Hydrolysis (Stability): The succinimide ring of the adduct can undergo irreversible hydrolysis in aqueous solution to form a stable succinamic acid thioether.[9][14][15] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in a stable form.[14][17] The rate of this stabilizing hydrolysis can be accelerated by incorporating electron-withdrawing groups on the maleimide's nitrogen substituent.[17][18]
Quantitative Stability Data
The stability of the conjugate is paramount for therapeutic applications. Strategies to promote hydrolysis are key to ensuring in vivo robustness.
| Linkage Type | Key Characteristic | Consequence | Citation(s) |
| Thiosuccinimide (Standard) | Susceptible to retro-Michael reaction | Can lead to premature drug release and off-target toxicity via thiol exchange. | [14][16] |
| Hydrolyzed Thiosuccinimide | Resistant to retro-Michael reaction | Ensures long-term in vivo stability of the conjugate. | [14][17] |
| Hydrolyzed (Optimized Maleimide) | Half-life > 2 years | Conjugates made with electron-withdrawing maleimides can be hydrolyzed to be highly stable. | [14][17] |
| Next-Generation Maleimides (NGMs) | Re-bridges disulfide bonds | Creates robustly stable conjugates ideal for in vivo applications. | [14][19] |
Potential Side Reactions
While highly selective, maleimide chemistry is not without potential side reactions that must be understood and controlled.
-
Maleimide Hydrolysis: The maleimide ring itself can hydrolyze, particularly at pH values above 7.5. The resulting maleic amide is unreactive towards thiols, meaning this side reaction consumes the labeling reagent.[8][9]
-
Reaction with Amines: As pH increases above 7.5, the reaction of maleimides with primary amines (e.g., the ε-amino group of lysine) becomes more competitive, leading to a loss of specificity.[8][9]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein via an N-terminal cysteine that has a free amino group, the resulting succinimide can undergo an intramolecular rearrangement to form a six-membered thiazine ring. This side reaction is promoted by basic conditions and can complicate purification and characterization.[20][21]
Experimental Protocols
Successful maleimide conjugation relies on careful execution of established protocols. The following sections provide detailed methodologies for common applications.
Protocol 1: General Labeling of a Thiol-Containing Protein
This protocol describes a general method for labeling a protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).[12][13]
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., 100 mM Phosphate (B84403), 1 mM EDTA, pH 7.0-7.5)
-
TCEP (tris(2-carboxyethyl)phosphine) solution (if disulfide reduction is needed)
-
Organic co-solvent (anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M Cysteine or 2-Mercaptoethanol)
-
Purification system (e.g., desalting column for size-exclusion chromatography)
Methodology:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Disulfide Reduction (if necessary): If the protein's cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP. Flush the reaction vial with an inert gas (e.g., argon), seal, and incubate for 30-60 minutes at room temperature.[6][12] If TCEP is used, it is often not necessary to remove it before adding the maleimide reagent.[12]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[22]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[12] Add the solution dropwise while gently stirring. Protect the reaction from light if using a photosensitive reagent.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[12]
-
Quenching: To stop the reaction and consume any excess maleimide, add a quenching solution (e.g., cysteine) to a final concentration of 10-20 mM. Incubate for an additional 15-30 minutes.[12]
-
Purification: Remove the unreacted maleimide reagent and quenching agent by purifying the conjugate using a desalting column (size-exclusion chromatography), dialysis, or HPLC.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to 50% and store at -20°C or -80°C.
Protocol 2: Antibody-Drug Conjugate (ADC) Formation
This protocol provides a high-level overview of the steps for creating an ADC by conjugating a maleimide-linker-drug to a monoclonal antibody (mAb).[1][23]
Materials:
-
Monoclonal antibody (e.g., human IgG1)
-
Maleimide-containing linker-drug construct
-
Reduction Buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)[23]
-
Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., N-acetylcysteine)
Methodology:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb to generate a controlled number of free thiol groups. This is a critical step to control the drug-to-antibody ratio (DAR). The extent of reduction is controlled by the concentration of TCEP, temperature, and incubation time.[1]
-
Removal of Reducing Agent (if necessary): Depending on the downstream process, the reducing agent may be removed using a desalting column to prevent it from reacting with the maleimide-linker-drug.[1]
-
Conjugation: Add the maleimide-linker-drug, typically dissolved in a co-solvent like DMSO, to the reduced antibody solution in conjugation buffer. The reaction is typically allowed to proceed for 1-2 hours at room temperature.[1]
-
Quenching: Add a molar excess of a quenching agent like N-acetylcysteine to cap any unreacted thiols on the antibody and consume any remaining maleimide-linker-drug.
-
Purification and Formulation: Purify the resulting ADC from unconjugated drug-linker and other reaction components using methods like hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC). The purified ADC is then transferred into a suitable formulation buffer for storage.
Protocol 3: Quantification of Conjugation using Ellman's Reagent
This protocol determines the number of free thiols remaining after a conjugation reaction, allowing for an indirect calculation of conjugation efficiency.[12][24]
Materials:
-
Conjugated and unconjugated protein samples
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Cysteine or N-acetylcysteine for generating a standard curve
-
96-well microplate and spectrophotometer
Methodology:
-
Standard Curve Preparation: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.
-
Sample Preparation: Prepare dilutions of your conjugated and unconjugated (control) protein samples in the Reaction Buffer.
-
Reaction: In a 96-well plate, add 50 µL of each standard and sample. To each well, add 5 µL of the Ellman's Reagent solution. Include a blank containing only buffer and the reagent.[12]
-
Incubation and Measurement: Incubate the plate for 15 minutes at room temperature. Measure the absorbance at 412 nm.
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of free thiols in your conjugated and unconjugated samples.
-
The degree of maleimide conjugation can be calculated by the difference in free thiol concentration between the unconjugated and conjugated samples.
-
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. communities.springernature.com [communities.springernature.com]
- 16. d-nb.info [d-nb.info]
- 17. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bachem.com [bachem.com]
- 21. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotium.com [biotium.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Discovery and Development of Protease-Sensitive Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-sensitive linkers are a critical component in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). These linkers are designed to be stable in systemic circulation and to undergo selective cleavage by proteases that are overexpressed in the tumor microenvironment or within tumor cells. This targeted release of the cytotoxic payload enhances the therapeutic window of the drug, maximizing its efficacy against cancer cells while minimizing off-target toxicity to healthy tissues. This in-depth technical guide provides a comprehensive overview of the discovery, development, and evaluation of protease-sensitive linkers, with a focus on their application in oncology.
Core Concepts in Protease-Sensitive Linker Design
The fundamental principle behind protease-sensitive linkers is the exploitation of enzymatic activity that is highly upregulated in pathological conditions such as cancer. The design of these linkers requires a delicate balance between stability in the bloodstream and efficient cleavage at the target site. Key considerations in the design of protease-sensitive linkers include the choice of the protease target, the peptide sequence recognized by the protease, and the incorporation of self-immolative spacers to ensure the release of the unmodified payload.
Types of Protease-Sensitive Linkers
Protease-sensitive linkers can be broadly categorized based on the class of proteases they are designed to be cleaved by. The two most extensively studied categories are cathepsin-sensitive linkers and matrix metalloproteinase (MMP)-sensitive linkers.
1. Cathepsin-Sensitive Linkers:
Cathepsins are a family of proteases, primarily cysteine proteases, that are highly active within the acidic environment of lysosomes. Several cathepsins, most notably Cathepsin B, are often overexpressed in various cancer types and are involved in tumor progression and metastasis. This makes them attractive targets for intracellular drug release from ADCs.
The most widely used cathepsin-sensitive linker is the valine-citrulline (Val-Cit) dipeptide. This linker is recognized and cleaved by Cathepsin B within the lysosome following the internalization of the ADC. The Val-Cit linker is often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which, upon cleavage of the dipeptide, undergoes a 1,6-elimination reaction to release the active drug.
2. Matrix Metalloproteinase (MMP)-Sensitive Linkers:
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM). Several MMPs, including MMP-2 and MMP-9, are overexpressed in the tumor microenvironment and play a key role in tumor invasion, metastasis, and angiogenesis. MMP-sensitive linkers are designed to be cleaved extracellularly in the vicinity of the tumor, releasing the payload to exert its cytotoxic effects on both tumor cells and surrounding stromal cells, leading to a "bystander effect."
MMP-sensitive linkers typically consist of a peptide sequence that is a substrate for a specific MMP. For example, the peptide sequence Gly-Pro-Leu-Gly-Val is a known substrate for MMP-2 and MMP-9.
Quantitative Data on Linker Performance
The selection of a suitable protease-sensitive linker for a particular application depends on a thorough evaluation of its performance characteristics. Quantitative data on cleavage efficiency and plasma stability are crucial for making informed decisions during the drug development process.
Table 1: Cleavage Efficiency of Protease-Sensitive Linkers
| Linker Sequence | Protease | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Val-Cit | Cathepsin B | 1.8 | 15 | 1.2 x 10⁵ | (Hypothetical data based on literature) |
| Phe-Lys | Cathepsin B | 0.9 | 25 | 3.6 x 10⁴ | (Hypothetical data based on literature) |
| Val-Ala | Cathepsin B | 0.5 | 50 | 1.0 x 10⁴ | (Hypothetical data based on literature) |
| Gly-Pro-Leu-Gly-Val | MMP-2 | 10.2 | 150 | 6.8 x 10⁴ | (Hypothetical data based on literature) |
| Pro-Leu-Gly-Leu | MMP-9 | 5.6 | 200 | 2.8 x 10⁴ | (Hypothetical data based on literature) |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and the nature of the payload conjugated to the linker.
Table 2: Plasma Stability of Protease-Sensitive Linkers
| Linker | Species | Half-life (t½) in Plasma (hours) | Reference |
| Val-Cit-PABC | Human | > 200 | |
| Val-Cit-PABC | Mouse | ~24 | |
| EVCit-PABC | Human | > 672 | |
| EVCit-PABC | Mouse | > 336 | |
| SVCit-PABC | Human | > 672 | |
| SVCit-PABC | Mouse | ~168 |
Note: The significant difference in the stability of the Val-Cit linker between human and mouse plasma is attributed to the activity of the mouse carboxylesterase 1c (Ces1c). This highlights the importance of selecting appropriate animal models for preclinical evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization and evaluation of protease-sensitive linkers.
Solid-Phase Peptide Synthesis (SPPS) of Protease-Sensitive Linkers
This protocol describes a general method for the synthesis of a dipeptide linker (e.g., Val-Cit) with a maleimide (B117702) group for conjugation to a payload, attached to a solid-phase resin.
Materials:
-
Fmoc-Cit-Wang resin
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Maleimidocaproic acid
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Cit-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from citrulline. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve Fmoc-Val-OH, DIC, and HOBt in DMF. Add this solution to the deprotected resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from valine.
-
Maleimide Capping: Dissolve maleimidocaproic acid, DIC, and HOBt in DMF. Add this solution to the deprotected dipeptide resin and shake for 2 hours.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitation and Purification: Filter the resin and precipitate the cleaved linker in cold diethyl ether. Centrifuge to collect the crude product. Purify the linker using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized linker using mass spectrometry and NMR.
In Vitro Protease Cleavage Assay
This assay determines the susceptibility of a protease-sensitive linker to cleavage by a specific protease.
Materials:
-
Protease-sensitive linker-payload conjugate (e.g., ADC)
-
Purified protease (e.g., Cathepsin B, MMP-2)
-
Assay buffer (specific to the protease)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation (if necessary): Activate the protease according to the manufacturer's instructions. For example, Cathepsin B may require pre-incubation with DTT.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the linker-payload conjugate at a final concentration of 1-10 µM, and the activated protease.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of cleaved payload released over time.
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. Kinetic parameters (kcat and KM) can be determined by performing the assay at varying substrate concentrations.
Plasma Stability Assay
This assay evaluates the stability of the linker in plasma from different species to predict its in vivo stability.
Materials:
-
Linker-payload conjugate (e.g., ADC)
-
Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the plasma at 37°C.
-
Incubation: Add the linker-payload conjugate to the plasma to a final concentration of 10-100 µg/mL. As a control, incubate the conjugate in PBS.
-
Time Course: Incubate the samples at 37°C. At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots.
-
Sample Processing: Precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the half-life (t½) of the linker in plasma.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of an ADC containing a protease-sensitive linker on cancer cells.
Materials:
-
Cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC with a protease-sensitive linker
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the discovery and development of protease-sensitive linkers.
Upregulation of Proteases in the Tumor Microenvironment
The overexpression of proteases like Cathepsin B and MMPs in the tumor microenvironment is a result of complex signaling cascades initiated by various growth factors and cytokines.
Caption: Upregulation of Cathepsin B and MMPs in cancer.
Workflow for the Development of Protease-Sensitive Linkers
The development of a novel protease-sensitive linker is a multi-step process that involves design, synthesis, and rigorous in vitro and in vivo evaluation.
Caption: Development and evaluation of protease-sensitive linkers.
Conclusion
Protease-sensitive linkers are a cornerstone of modern targeted drug delivery, enabling the selective release of potent therapeutic agents in the tumor microenvironment. The continued discovery and development of novel linkers with improved stability and cleavage kinetics are essential for advancing the field of oncology. This technical guide has provided a comprehensive overview of the key principles, methodologies, and workflows involved in the design and evaluation of protease-sensitive linkers, serving as a valuable resource for researchers and drug development professionals.
Methodological & Application
Application Notes and Protocols for the Synthesis of Mc-Val-Cit-PABC-PNP and its use in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the cleavable linker, Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl p-Nitrophenyl Carbonate (Mc-Val-Cit-PABC-PNP). This linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. The protocols outlined below cover the multi-step synthesis of the linker, conjugation to a payload, and subsequent attachment to a monoclonal antibody.
Introduction
The this compound linker is a sophisticated chemical entity designed for selective release of a therapeutic agent within the tumor microenvironment.[1][] It comprises several key functional components:
-
Maleimidocaproyl (Mc) group: Provides a reactive handle for covalent attachment to thiol groups on antibodies, typically generated by the reduction of interchain disulfide bonds.[3]
-
Valine-Citrulline (Val-Cit) dipeptide: This peptide sequence is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[][5] This enzymatic cleavage is the primary mechanism for payload release.
-
p-Aminobenzyl carbamate (B1207046) (PABC) spacer: A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, undergoes a spontaneous 1,6-elimination reaction to release the unmodified cytotoxic payload.[3][]
-
p-Nitrophenyl (PNP) carbonate: An activated ester that serves as a reactive site for the conjugation of the cytotoxic payload, which typically contains a primary or secondary amine or a hydroxyl group.[6][7]
The strategic combination of these elements ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and efficiently releases its potent payload only after internalization into the target cancer cell.[]
Synthesis of this compound Linker
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield, while avoiding side reactions such as epimerization.[8] The general synthetic scheme involves the sequential coupling of the amino acids and the PABC spacer, followed by the introduction of the maleimide (B117702) group and activation of the PABC hydroxyl group.
Experimental Protocols
Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH
This key intermediate can be synthesized via two primary routes. An improved methodology that minimizes epimerization is presented here.[1][8]
Protocol:
-
Fmoc-L-Citrulline Synthesis: React L-Citrulline with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in the presence of a base like sodium bicarbonate in a solvent mixture such as water and THF. Stir the reaction at room temperature for several hours.[6]
-
Coupling of Fmoc-L-Citrulline to p-Aminobenzyl alcohol (PAB-OH):
-
Dissolve Fmoc-L-Citrulline (1.0 eq) and 4-aminobenzyl alcohol (1.0-2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature until completion, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the product, Fmoc-Cit-PAB-OH, by flash column chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Cit-PAB-OH in DMF.
-
Add piperidine (B6355638) (e.g., 20% v/v) and stir at room temperature for 1-2 hours to remove the Fmoc protecting group.
-
Remove the solvent and excess piperidine under reduced pressure to yield H-Cit-PAB-OH.
-
-
Dipeptide Formation:
-
Dissolve the H-Cit-PAB-OH intermediate in DMF.
-
Add Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine) (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Purify the final product, Fmoc-Val-Cit-PAB-OH, by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[8][9]
-
Step 2: Activation of Fmoc-Val-Cit-PAB-OH to Fmoc-Val-Cit-PABC-PNP
This step activates the hydroxyl group of the PABC spacer for subsequent payload conjugation.
Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF.
-
Add bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours.[9][10]
-
Precipitate the product by adding diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford Fmoc-Val-Cit-PABC-PNP as a solid.[9]
Step 3: Fmoc Deprotection and Coupling with Maleimidocaproic Acid
Protocol:
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PABC-PNP in DMF and treat with piperidine (20% v/v) at room temperature for 1-2 hours. Remove the solvent and excess piperidine under vacuum to obtain H-Val-Cit-PABC-PNP.
-
Synthesis of Mc-OSu: React 6-maleimidohexanoic acid with N,N'-disuccinimidyl carbonate in DMF to generate the activated N-succinimidyl ester (Mc-OSu) in situ.[8]
-
Coupling: Add the solution of Mc-OSu to the H-Val-Cit-PABC-PNP intermediate in DMF. Stir the reaction at room temperature for several hours.
-
Purification: Purify the final product, this compound, by flash column chromatography or preparative HPLC.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Typical Yield | Reference(s) |
| Fmoc-L-Citrulline Synthesis | L-Citrulline, Fmoc-Cl | Sodium bicarbonate, Water/THF | High | [6] |
| Coupling of Fmoc-L-Citrulline to PAB-OH | Fmoc-L-Citrulline, 4-aminobenzyl alcohol | HATU, DIPEA, DMF | 60-80% | [1][8] |
| Dipeptide Formation (Fmoc-Val-Cit-PAB-OH) | H-Cit-PAB-OH, Fmoc-Val-OSu | DMF | 85-95% | [8][9] |
| Activation to Fmoc-Val-Cit-PABC-PNP | Fmoc-Val-Cit-PAB-OH, bis(4-nitrophenyl) carbonate | DIPEA, DMF | ~89% | [9] |
| Coupling with Mc-OSu (this compound) | H-Val-Cit-PABC-PNP, 6-maleimidohexanoic acid, N,N'-disuccinimidyl carbonate | DMF | 85-97% | [8] |
Conjugation to Cytotoxic Payload and Antibody
The synthesized this compound linker is first conjugated to a cytotoxic payload and then to a monoclonal antibody to generate the final ADC.
Experimental Protocols
Step 4: Conjugation of Payload to this compound
This protocol is for payloads containing a primary or secondary amine or a hydroxyl group, such as Monomethyl Auristatin E (MMAE) or Doxorubicin.
Protocol:
-
Dissolve the cytotoxic payload (e.g., MMAE) (1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent such as DMF or Dimethyl Sulfoxide (DMSO).
-
Add a non-nucleophilic base like DIPEA (2-3 eq).
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring by LC-MS.
-
Upon completion, purify the drug-linker conjugate (e.g., Mc-Val-Cit-PABC-MMAE) by preparative HPLC.
Step 5: Conjugation of Drug-Linker to Antibody
This protocol describes the conjugation to a monoclonal antibody via cysteine residues.
Protocol:
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) in a controlled molar excess to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Remove the excess reducing agent by size-exclusion chromatography (SEC) or dialysis.
-
-
Conjugation Reaction:
-
Immediately add the purified drug-linker conjugate (e.g., Mc-Val-Cit-PABC-MMAE), dissolved in a co-solvent like DMSO, to the reduced antibody solution. A typical molar excess of the drug-linker is used to achieve the desired drug-to-antibody ratio (DAR).
-
The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5.[11]
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for several hours to overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using SEC or other chromatographic techniques like Protein A affinity chromatography.
-
-
Characterization:
-
Characterize the final ADC for purity, aggregation, and DAR using techniques such as SEC, Hydrophobic Interaction Chromatography (HIC), and LC-MS.
-
Mechanism of Action and Visualization
The efficacy of an ADC relies on the precise and selective release of its cytotoxic payload within the target cancer cell. The Mc-Val-Cit-PABC linker is designed to facilitate this process through a multi-step mechanism initiated by cellular uptake.
References
- 1. benchchem.com [benchchem.com]
- 3. This compound Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]
- 5. This compound | ADC Linker | CAS 159857-81-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 11. benchchem.com [benchchem.com]
Step-by-Step Guide to Antibody Conjugation with Mc-Val-Cit-PABC-PNP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using the enzyme-cleavable linker, Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-p-Nitrophenylcarbonate (Mc-Val-Cit-PABC-PNP). This linker system is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), offering high stability in circulation and controlled payload release within the target cancer cell.
Application Notes
The this compound linker is a sophisticated tool in ADC development, designed for targeted drug delivery.[1][2][3][][5] Its multi-component structure ensures a stable and effective conjugation process. The maleimide (B117702) group facilitates covalent attachment to thiol groups on the antibody, typically introduced by the reduction of interchain disulfide bonds.[6][7][8] The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells, ensuring payload release at the site of action.[1][][9] Following enzymatic cleavage, the p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer, spontaneously releasing the unmodified active drug.[1] The p-nitrophenyl (PNP) carbonate is a highly reactive group that facilitates the initial attachment of the cytotoxic payload to the linker.[1]
The conjugation process is a two-stage procedure.[10] First, the cytotoxic drug, containing a nucleophilic group (typically a primary or secondary amine), is reacted with the this compound linker to form the drug-linker complex. This reaction involves the displacement of the p-nitrophenol group. The second stage involves the conjugation of this drug-linker construct to the antibody. The antibody's interchain disulfide bonds are partially reduced to generate free thiol groups, which then react with the maleimide group of the drug-linker complex to form a stable thioether bond.[6][7][8] The resulting ADC is a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR), which can be purified and characterized to obtain a more homogeneous product.[11][12]
Experimental Workflow
The overall experimental workflow for the synthesis, purification, and characterization of an ADC using the this compound linker is depicted below.
References
- 1. This compound Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]
- 2. purepeg.com [purepeg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 7. Conjugations to Endogenous Cysteine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Cysteine-Based Conjugation of MMAE to Antibodies Using Mc-Val-Cit-PABC-PNP
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule, enabling targeted delivery to cancer cells.[1][] The design of an ADC involves three critical components: the antibody, the cytotoxic payload, and the linker that connects them.[1][] This document provides a detailed protocol for the conjugation of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, to an antibody via a thiol-reactive Mc-Val-Cit-PABC-PNP linker.[4][5][]
The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (Mc-Val-Cit-PABC) linker is a sophisticated system designed for conditional payload release.[7] Its key features include:
-
Maleimide (B117702) (Mc) group: Enables covalent conjugation to free thiol (sulfhydryl) groups on the antibody.[8]
-
Valine-Citrulline (Val-Cit) dipeptide: Serves as a specific cleavage site for Cathepsin B, a protease highly active within the lysosomal compartment of tumor cells.[7][9][10][11]
-
p-Aminobenzylcarbamate (PABC) spacer: A self-immolative unit that, upon Val-Cit cleavage, releases the unmodified, active MMAE payload.[7][10]
This protocol focuses on cysteine-based conjugation, which utilizes the native or engineered cysteine residues of an antibody. By partially reducing the interchain disulfide bonds, reactive thiol groups are exposed for conjugation, typically resulting in a heterogeneous mixture of ADC species with a drug-to-antibody ratio (DAR) ranging from 0 to 8.[12][13]
2. Principle of the Reaction and Mechanism of Action
The overall process involves three main stages: antibody reduction, thiol-maleimide conjugation, and intracellular payload release.
-
Antibody Reduction: Interchain disulfide bonds within the antibody's hinge region are selectively reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), exposing free sulfhydryl groups.[][12]
-
Thiol-Maleimide Conjugation: The maleimide group of the Mc-Val-Cit-PABC-MMAE linker reacts with the exposed antibody thiols to form a stable thioether bond.[8]
-
Intracellular Payload Release: After the ADC binds to its target antigen on a cancer cell and is internalized, it traffics to the lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, lead to the cleavage of the Val-Cit dipeptide.[7][14] This cleavage triggers a cascade involving the self-immolation of the PABC spacer, releasing the active MMAE payload to inhibit tubulin polymerization and induce cell death.[][14]
3. Visualized Workflows and Mechanisms
Diagram 1: Experimental Workflow
Caption: Overview of the ADC conjugation and purification workflow.
Diagram 2: Conjugation Chemistry
Caption: Thiol-maleimide reaction for ADC formation.
Diagram 3: Intracellular Cleavage Mechanism
Caption: Lysosomal cleavage and payload release pathway.
4. Experimental Protocols
4.1. Materials and Reagents
-
Antibody: Purified monoclonal antibody (e.g., IgG1) at a concentration of 5-10 mg/mL.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP), 10 mM stock in water.
-
Linker-Payload: Mc-Val-Cit-PABC-MMAE, 10 mM stock in anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Quenching Reagent: N-acetylcysteine, 100 mM stock in water.
-
Purification: Desalting columns (e.g., Sephadex G-25) and Size Exclusion Chromatography (SEC) system.[][15][16]
-
Characterization: Hydrophobic Interaction Chromatography (HIC) system.[15][17]
-
General Lab Equipment: pH meter, spectrophotometer, reaction vials, pipettes, centrifuge.
4.2. Protocol 1: Partial Reduction of Antibody
This protocol aims to reduce the interchain disulfide bonds, generating free thiols for conjugation. The molar ratio of TCEP to antibody is critical and may require optimization.
-
Preparation: Prepare the antibody in degassed Conjugation Buffer at a concentration of 5-10 mg/mL.
-
TCEP Addition: Add the 10 mM TCEP stock solution to the antibody solution to achieve a final molar excess of 2.5 to 3.0 equivalents of TCEP per mole of antibody.
-
Calculation Example: For 1 mg of a 150 kDa antibody, you have 6.67 nmol of antibody. For a 2.5 molar excess, you need 16.67 nmol of TCEP, which is 1.67 µL of a 10 mM stock.
-
-
Incubation: Incubate the reaction at 37°C for 90 minutes with gentle mixing.[18]
-
Removal of TCEP: Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. Elute with degassed Conjugation Buffer. The resulting reduced antibody is highly reactive and should be used immediately.[]
4.3. Protocol 2: Conjugation of MMAE to Antibody
-
Adjust Concentration: Determine the concentration of the reduced antibody solution using its extinction coefficient at 280 nm.
-
Add Linker-Payload: Add the 10 mM Mc-Val-Cit-PABC-MMAE stock solution to the reduced antibody. A typical starting point is a 5- to 8-fold molar excess of the linker-payload over the antibody.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.[18][19]
-
Quench Reaction: Stop the conjugation reaction by adding a 20-fold molar excess of N-acetylcysteine (relative to the linker-payload) and incubate for an additional 20 minutes.
4.4. Protocol 3: Purification of the ADC
Purification is essential to remove unreacted linker-payload, solvents, and quenching reagent.[17]
-
Buffer Exchange: Perform an initial purification using a desalting column to exchange the ADC into a formulation buffer (e.g., PBS, pH 7.4).
-
Size Exclusion Chromatography (SEC): For higher purity and removal of aggregates, use an SEC column.[16][20] Collect fractions corresponding to the monomeric ADC peak.
-
Sterile Filtration: Pass the purified ADC solution through a 0.22 µm sterile filter.
-
Storage: Store the final ADC at 2-8°C. For long-term storage, consider adding stabilizers and storing at -20°C or -80°C.[21]
5. Characterization and Data Presentation
The final ADC product must be characterized to determine its critical quality attributes, including purity, aggregate content, and the average Drug-to-Antibody Ratio (DAR).[17]
5.1. Purity and Aggregation Analysis (SEC)
-
Methodology: Analyze the purified ADC using an analytical SEC column to separate monomers from high-molecular-weight (HMW) aggregates and low-molecular-weight (LMW) fragments.[16]
-
Expected Result: The main peak should correspond to the monomeric ADC. The percentage of HMW species should ideally be below 5%.
5.2. Drug-to-Antibody Ratio (DAR) Analysis (HIC)
-
Methodology: Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR distribution.[15] The conjugation of the hydrophobic MMAE payload increases the antibody's overall hydrophobicity. HIC separates the different ADC species (DAR 0, 2, 4, 6, 8) based on this difference.
-
Data Analysis: The area of each peak in the HIC chromatogram corresponds to the relative abundance of that DAR species. The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area % of each species × DAR of that species) / Σ (Peak Area % of all species)
5.3. Expected Results and Data Tables
The efficiency of the conjugation is highly dependent on the reaction conditions. Below are tables summarizing expected outcomes.
Table 1: Effect of TCEP Molar Excess on Thiol Generation
| TCEP:mAb Molar Ratio | Free Thiols per mAb (Average) |
|---|---|
| 2.0 | 3.5 - 4.5 |
| 2.5 | 5.0 - 6.0 |
| 3.0 | 6.5 - 7.5 |
| 5.0 | > 8.0 (potential for fragmentation) |
Table 2: Representative HIC Data for ADC Characterization
| DAR Species | Retention Time (min) | Peak Area (%) |
|---|---|---|
| DAR 0 (Unconjugated) | 8.5 | 8 |
| DAR 2 | 10.2 | 25 |
| DAR 4 | 11.8 | 45 |
| DAR 6 | 13.1 | 18 |
| DAR 8 | 14.0 | 4 |
| Calculated Average DAR | | 3.9 |
6. Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low DAR | Incomplete antibody reduction. | Optimize TCEP concentration and incubation time. Ensure buffers are properly degassed. |
| Degradation of linker-payload. | Use anhydrous DMSO for stock solution; prepare fresh. | |
| High Aggregation | Over-reduction of antibody (intra-chain disulfide cleavage). | Decrease TCEP concentration or incubation time. |
| High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 10% (v/v) during conjugation. | |
| Hydrophobicity of the ADC. | Optimize purification conditions (e.g., buffer composition in SEC). | |
| Broad HIC Peaks | Poor column performance or improper gradient. | Equilibrate column thoroughly. Optimize the salt gradient. |
| ADC Instability | Deconjugation (maleimide hydrolysis). | Ensure conjugation pH is maintained between 7.0-7.5. |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 4. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 5. bicellscientific.com [bicellscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 12. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 13. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 14. cellmosaic.com [cellmosaic.com]
- 15. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 20. researchgate.net [researchgate.net]
- 21. biotium.com [biotium.com]
Application Notes and Protocols for the Conjugation of DM1 with a Val-Cit Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload. The valine-citrulline (Val-Cit) dipeptide linker has emerged as a widely utilized cleavable linker in ADC development.[1][] Its design allows for stability in systemic circulation and specific cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1][] This enzymatic cleavage releases the cytotoxic payload intracellularly, leading to targeted cell death.
This document provides a detailed protocol for the conjugation of the maytansinoid derivative DM1, a potent microtubule-inhibiting agent, to a monoclonal antibody using a maleimide-functionalized Val-Cit-PABC linker (Mal-vc-PABC-DM1).[3][4][5] The p-aminobenzyloxycarbonyl (PABC) group serves as a self-immolative spacer, ensuring the efficient release of the unmodified drug upon linker cleavage.[5][6] The protocol covers antibody preparation, reduction of disulfide bonds, conjugation of the drug-linker, and subsequent purification and characterization of the resulting ADC.
Mechanism of Action
The therapeutic efficacy of a vc-PABC-DM1 ADC is initiated by the binding of the monoclonal antibody component to its specific target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosome.[3] Within the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide linker.[1] This cleavage event triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the active DM1 payload into the cytoplasm.[5] The liberated DM1 then binds to tubulin, disrupting microtubule dynamics, which ultimately induces cell cycle arrest and apoptotic cell death.[3][4]
Caption: Mechanism of action for a vc-PABC-DM1 ADC.
Experimental Protocols
This section details the step-by-step methodology for the synthesis of a DM1-ADC using a pre-formed maleimide-functionalized Val-Cit-PABC-DM1 drug-linker.
Materials and Reagents
| Material/Reagent | Recommended Purity/Concentration |
| Monoclonal Antibody (mAb) | >95% purity, 5-20 mg/mL |
| Maleimide-vc-PABC-DM1 (Mal-vc-PABC-DM1) | >95% purity |
| Tris(2-carboxyethyl)phosphine (TCEP) | Stock solution in water or buffer |
| Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous, >99.5% |
| Phosphate-Buffered Saline (PBS) | pH 7.2-7.4 |
| L-Arginine | To quench the reaction |
| Purification Columns | Size Exclusion (e.g., Sephadex G-25), Hydrophobic Interaction |
Step 1: Antibody Preparation and Disulfide Bond Reduction
-
Buffer Exchange: If necessary, exchange the antibody storage buffer to a suitable reaction buffer (e.g., PBS) using dialysis or a desalting column. The final antibody concentration should be between 5-20 mg/mL.
-
Reduction of Interchain Disulfides: To generate free thiol groups for conjugation, the interchain disulfide bonds of the mAb are partially reduced.
-
Add a 2-5 molar excess of TCEP to the antibody solution. The exact molar excess should be optimized for each specific antibody to achieve the desired number of available thiol groups.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Step 2: Conjugation of Mal-vc-PABC-DM1
-
Drug-Linker Preparation: Prepare a 10 mM stock solution of Mal-vc-PABC-DM1 in anhydrous DMSO.[5]
-
Conjugation Reaction:
-
Add the Mal-vc-PABC-DM1 stock solution to the reduced antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is recommended as a starting point for optimization.[5]
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to prevent antibody denaturation.[5]
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]
-
Quenching: Add a 5-fold molar excess of L-Arginine relative to the drug-linker to quench any unreacted maleimide (B117702) groups. Incubate for an additional 30 minutes at room temperature.
References
Application Notes and Protocols for In Vitro Cleavage Assay of Mc-Val-Cit-PABC-PNP ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The linker connecting the antibody to the payload is a critical component, dictating the stability, efficacy, and safety of the ADC. The maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (Mc-Val-Cit-PABC) linker is a widely utilized enzyme-cleavable linker in ADC development.[1][][3] Its design allows for high stability in systemic circulation and specific cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[4][] This targeted release mechanism enhances the therapeutic window by minimizing off-target toxicity.[]
The Mc-Val-Cit-PABC-PNP linker is a derivative used in research and development, where the p-nitrophenol (PNP) group serves as a convenient leaving group for the attachment of various payloads.[] In vitro cleavage assays are fundamental for evaluating the performance of this linker system. These assays provide crucial data on the susceptibility of the linker to enzymatic cleavage, the kinetics of payload release, and the overall stability of the ADC construct.[6][7] This information is vital for the selection and optimization of ADC candidates during preclinical development.[6]
Principle of the Assay
The in vitro cleavage assay for this compound ADCs relies on the enzymatic activity of cathepsin B to hydrolyze the amide bond between the citrulline and the PABC self-immolative spacer.[4][8] This initial cleavage triggers a cascade of events, leading to the release of the cytotoxic payload in its active form.[4] The assay involves incubating the ADC with purified cathepsin B under conditions that mimic the lysosomal environment (i.e., acidic pH). The rate of payload release is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the free payload.[6][]
Data Presentation
Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference |
| Val-Cit | 1x | [6] |
| Val-Ala | ~0.5x | [6] |
| Phe-Lys | ~30x | [6] |
Note: Relative cleavage rates can vary depending on the specific ADC construct, payload, and experimental conditions.
Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mc-Val-Cit-PABC | Cathepsin B | - | - | - | [6] |
| Val-Ala-PABC | Cathepsin B | - | - | - | [6] |
Note: "-" indicates that specific, directly comparable values were not provided in the cited sources. Researchers are encouraged to determine these parameters empirically for their specific ADC candidates.
Experimental Protocols
Protocol 1: Time-Course Cleavage Assay
Objective: To determine the rate of payload release from an this compound ADC in the presence of cathepsin B over a specified time period.
Materials:
-
This compound ADC
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)[10]
-
Quenching Solution (e.g., Acetonitrile with an internal standard for LC-MS analysis)[6]
-
96-well microplate or microcentrifuge tubes
-
Incubator (37°C)
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation: If required, pre-incubate the cathepsin B in the assay buffer with an activating agent like DTT for 15 minutes at 37°C.[10]
-
Reaction Setup:
-
In a microplate or microcentrifuge tubes, add the ADC to the pre-warmed Assay Buffer to a final concentration of 1-10 µM.
-
Initiate the reaction by adding activated cathepsin B to a final concentration of 10-100 nM.
-
The final reaction volume is typically 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C.[6]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.[6]
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of cold Quenching Solution to the aliquots.[6]
-
Sample Analysis: Analyze the quenched samples by HPLC or LC-MS/MS to quantify the concentration of the released payload.[6]
-
Controls:
-
No-Enzyme Control: Incubate the ADC in Assay Buffer without cathepsin B to assess the intrinsic stability of the linker under assay conditions.[6]
-
Inhibitor Control: Pre-incubate activated cathepsin B with a specific inhibitor before adding the ADC to confirm that the observed cleavage is enzyme-specific.[6]
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.
Protocol 2: Determination of Kinetic Parameters (Km and kcat)
Objective: To determine the Michaelis-Menten constants (Km and kcat) of cathepsin B for a specific this compound ADC.
Materials:
-
Same as Protocol 1
-
Fluorogenic substrate (optional, for initial rate measurements)
-
Fluorescence plate reader (if using a fluorogenic substrate)[6]
Procedure:
-
Enzyme Activation: Activate cathepsin B as described in Protocol 1.
-
Substrate Preparation: Prepare a series of dilutions of the ADC in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.[6]
-
Assay Setup: In a 96-well plate, add the activated cathepsin B solution to each well.
-
Initiate Reaction: Add the different concentrations of the ADC substrate to the wells to start the reaction.
-
Measurement of Initial Velocity (V₀):
-
For ADC Constructs (LC-MS analysis): At multiple time points within the initial linear phase of the reaction, withdraw aliquots and quench the reaction as described in Protocol 1. Analyze the samples to determine the concentration of the released payload. The initial velocity is the rate of product formation at the beginning of the reaction.[6]
-
For Fluorogenic Substrates: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and measure the increase in fluorescence intensity over time.[10]
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Visualizations
Caption: Experimental workflow for the in vitro cleavage assay.
Caption: Cleavage pathway of the Mc-Val-Cit-PABC linker.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Mc-Val-Cit-PABC-PNP ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the essential analytical methods required to characterize Mc-Val-Cit-PABC-PNP Antibody-Drug Conjugates (ADCs). The protocols outlined below are critical for ensuring the quality, consistency, and efficacy of these complex biotherapeutics.
Introduction to this compound ADCs
The this compound linker system is a sophisticated component of modern ADCs, designed for controlled drug release. It incorporates a maleimidocaproyl (Mc) group for cysteine conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzylcarbamate (PABC) spacer, and a p-nitrophenyl (PNP) carbonate group for activating the payload. Comprehensive analytical characterization is crucial to understand its critical quality attributes (CQAs), including drug-to-antibody ratio (DAR), drug load distribution, aggregation, and the presence of free drug.[1][2]
Key Analytical Methods
A suite of orthogonal analytical techniques is necessary for the complete characterization of this compound ADCs. The most critical methods include:
-
Hydrophobic Interaction Chromatography (HIC): For determining the drug-to-antibody ratio (DAR) and drug load distribution.[3][4][5][6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For intact mass analysis, DAR confirmation, and identification of conjugation sites.[9][10][11][12][13][14]
-
Size Exclusion Chromatography (SEC): For quantifying aggregates and fragments.[15][16][17][18][19][20][21][22]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For quantifying residual free drug and related impurities.[23][24][25][26]
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the conjugated drug is typically hydrophobic, ADCs with different numbers of drug molecules will have varying retention times, allowing for the determination of the DAR and the distribution of different drug-loaded species.[5][6][7][8]
Data Presentation: HIC Analysis of a Typical this compound ADC
| Parameter | Value |
| Average DAR | 3.8 |
| Unconjugated mAb (DAR 0) | 5% |
| DAR 2 | 20% |
| DAR 4 | 50% |
| DAR 6 | 20% |
| DAR 8 | 5% |
Experimental Protocol: HIC for DAR Analysis
Objective: To determine the average DAR and drug load distribution of a this compound ADC.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HIC column (e.g., TSKgel Butyl-NPR)[27]
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify peaks corresponding to different DAR species (unconjugated mAb elutes first, followed by species with increasing DAR).
-
Calculate the relative peak area for each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of DARn * n) / Σ (% Peak Area of DARn) where 'n' is the number of drugs conjugated.
Experimental Workflow: HIC for DAR Analysis
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. agilent.com [agilent.com]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. lcms.cz [lcms.cz]
- 18. lcms.cz [lcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. criver.com [criver.com]
- 21. shimadzu.com [shimadzu.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. A method to directly analyze free-drug-related species in antibody-drug conjugates without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A size exclusion-reversed phase two dimensional-liquid chromatography methodology for stability and small molecule related species in antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Determining the Drug-to-Antibody Ratio of Mc-Val-Cit-PABC-PNP Antibody-Drug Conjugates
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload via a chemical linker. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. An optimal DAR ensures effective drug delivery to the target cancer cells while minimizing off-target toxicity. For ADCs utilizing the cleavable Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (Mc-Val-Cit-PABC) linker, accurate and robust determination of the DAR is paramount throughout the development and manufacturing processes.
This document provides detailed application notes and experimental protocols for determining the DAR of ADCs constructed with the Mc-Val-Cit-PABC-PNP linker system. The methodologies described include Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS), which are the most common and reliable techniques for ADC characterization.
The this compound Linker
The this compound linker is a protease-cleavable linker system designed for stability in systemic circulation and efficient release of the cytotoxic payload within the target cell.[1][2][3] The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are overexpressed in many tumor cells.[1] Following cleavage of the dipeptide, the p-aminobenzyl carbamate (B1207046) (PABC) moiety undergoes a self-immolative 1,6-elimination to release the unconjugated, active drug. The maleimidocaproyl (Mc) group allows for covalent attachment to the antibody via free thiol groups, typically generated by the reduction of interchain disulfide bonds. The p-nitrophenyl (PNP) group is an activated carbonate used for conjugating the linker to the payload.
Analytical Methodologies for DAR Determination
Several analytical techniques can be employed to determine the DAR of an ADC. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the instrumentation available.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a powerful technique for characterizing the heterogeneity of ADCs and is widely used for DAR determination.[4][5][6] This method separates molecules based on their surface hydrophobicity. The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. Consequently, ADC species with different numbers of conjugated drugs (DAR 0, DAR 1, DAR 2, etc.) can be resolved as distinct peaks in a chromatogram.[7][8]
Principle: In HIC, the stationary phase is weakly hydrophobic. A high salt concentration in the mobile phase enhances the hydrophobic interactions between the ADC and the stationary phase, leading to retention. A decreasing salt gradient then weakens these interactions, allowing for the elution of species in order of increasing hydrophobicity. The unconjugated antibody (DAR 0) elutes first, followed by species with progressively higher DAR values.
Experimental Protocols
Protocol 1: DAR Determination by HIC-HPLC
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.
Materials:
-
ADC sample with this compound linker
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[4]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[4]
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience; MAbPac HIC-Butyl, Thermo Fisher Scientific)[9]
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
-
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject 10-20 µL of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A for 10-15 minutes.
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for each resolved species (DAR 0, DAR 2, DAR 4, etc.). Due to the nature of conjugation to interchain disulfides, typically even-numbered DAR species are observed.
-
The weighted average DAR is calculated using the following formula:
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
where Peak Area_i is the area of the peak corresponding to a specific DAR value (DAR_i).
-
Quantitative Data Summary: HIC-HPLC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 10.2 |
| DAR 2 | 12.1 | 35.5 |
| DAR 4 | 15.3 | 40.8 |
| DAR 6 | 17.9 | 12.1 |
| DAR 8 | 19.8 | 1.4 |
| Average DAR | 3.9 |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.
Protocol 2: DAR Determination by RP-HPLC of Reduced ADC
Objective: To determine the average DAR by separating and quantifying drug-loaded light and heavy chains after reduction of the ADC.
Materials:
-
ADC sample with this compound linker
-
Reducing Agent: 1 M Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Denaturation Buffer: 6 M Guanidine-HCl or 8 M Urea
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[10]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[10]
-
RP-HPLC Column (e.g., ZORBAX RRHD 300SB-C8, Agilent Technologies; ACQUITY UPLC Protein BEH C4, Waters)
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of ADC (at ~1 mg/mL), add an equal volume of Denaturation Buffer.
-
Add the reducing agent to a final concentration of 10-20 mM.
-
Incubate at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.[3]
-
-
HPLC System Setup:
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the column temperature to 70-80 °C.[10]
-
Set the flow rate to 0.4-0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject the reduced ADC sample.
-
Apply a linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3).
-
The weighted average DAR is calculated using the following formula:
Average DAR = [Σ(Peak Area_LCi * i) / Σ(Peak Area_LCi)] + [Σ(Peak Area_HCj * j) / Σ(Peak Area_HCj)]
where i is the number of drugs on the light chain and j is the number of drugs on the heavy chain. For a typical IgG1 conjugated on the interchain cysteines, the light chain will have 0 or 1 drug, and the heavy chain will have 0, 1, 2, or 3 drugs.
-
Quantitative Data Summary: RP-HPLC of Reduced ADC
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (L0) | 10.2 | 15.8 |
| Light Chain (L1) | 12.5 | 84.2 |
| Heavy Chain (H0) | 18.9 | 5.3 |
| Heavy Chain (H1) | 20.1 | 30.1 |
| Heavy Chain (H2) | 21.0 | 45.5 |
| Heavy Chain (H3) | 21.7 | 19.1 |
| Average DAR | 3.8 |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.
Protocol 3: DAR Determination by Mass Spectrometry (LC-MS)
Objective: To determine the average DAR and distribution of drug-loaded species by mass analysis of the intact or reduced ADC.
Materials:
-
ADC sample with this compound linker
-
For Intact MS: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
For Reduced MS: Same as RP-HPLC protocol
-
Optional: PNGase F for deglycosylation
-
LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system)
Procedure:
-
Sample Preparation:
-
Intact ADC: Dilute the ADC sample to 0.1-1 mg/mL in Mobile Phase A. For improved spectral quality, deglycosylation can be performed by incubating the ADC with PNGase F according to the manufacturer's protocol.
-
Reduced ADC: Follow the reduction protocol described for RP-HPLC.
-
-
LC-MS System Setup:
-
Use a suitable column (e.g., ACQUITY UPLC Protein BEH C4 for intact and reduced analysis).
-
Set up the appropriate gradient conditions.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI+
-
Acquisition Mode: Full MS scan
-
Mass Range: m/z 500-4000 for intact ADC, m/z 500-3000 for reduced ADC
-
Optimize source parameters (e.g., capillary voltage, source temperature) for the specific instrument and analyte.
-
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectra of the eluting peaks.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
For intact ADC, identify the masses corresponding to the different DAR species (and their glycoforms if not deglycosylated).
-
For reduced ADC, identify the masses of the unconjugated and conjugated light and heavy chains.
-
The average DAR is calculated based on the relative abundance of the deconvoluted mass peaks.
-
Quantitative Data Summary: LC-MS of Intact ADC (Deglycosylated)
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,250 | 9.8 |
| DAR 2 | 150,205 | 36.1 |
| DAR 4 | 152,160 | 41.2 |
| DAR 6 | 154,115 | 11.5 |
| DAR 8 | 156,070 | 1.4 |
| Average DAR | 3.9 |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.
Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of the analytical characterization of ADCs. HIC-HPLC, RP-HPLC of the reduced ADC, and LC-MS are powerful and complementary techniques for assessing the DAR of this compound ADCs. The detailed protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable methods for ADC analysis, ensuring the quality, consistency, and safety of these promising cancer therapeutics.
References
- 1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. lcms.cz [lcms.cz]
- 3. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymc.eu [ymc.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciex.com [sciex.com]
Application of Mc-Val-Cit-PABC-PNP in Novel Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the Mc-Val-Cit-PABC-PNP linker in the development of novel antibody-drug conjugates (ADCs). This document details the mechanism of action, experimental protocols for synthesis and conjugation, and relevant quantitative data to guide researchers in this field.
The this compound linker is a cornerstone in the field of targeted cancer therapy, enabling the selective delivery of potent cytotoxic agents to tumor cells.[1] Its design incorporates a multi-component system that ensures stability in systemic circulation and specific, efficient release of the payload within the target cancer cell.[2] This linker system is comprised of four key components:
-
Mc (Maleimidocaproyl): A thiol-reactive maleimide (B117702) group that allows for covalent conjugation to cysteine residues on the antibody.[3]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is a specific substrate for the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[4][]
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, undergoes spontaneous 1,6-elimination to release the attached drug in its active form.[1]
-
PNP (p-nitrophenyl): A para-nitrophenyl (B135317) activated ester that serves as a reactive leaving group for efficient conjugation of the linker to an amine- or hydroxyl-containing cytotoxic payload.[6]
The selective cleavage of the Val-Cit linker by Cathepsin B within the lysosome of cancer cells minimizes off-target toxicity and enhances the therapeutic index of the ADC.[1]
Mechanism of Action and Experimental Workflow
The overall process of ADC development using the this compound linker involves a series of steps from linker synthesis to the final ADC characterization. The logical workflow and the intracellular mechanism of action are depicted in the diagrams below.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of the this compound linker and the characterization of ADCs developed using this linker.
| Synthesis Step | Product | Typical Yield (%) | Reference |
| Fmoc Protection | Fmoc-L-Citrulline | 85-95 | [6] |
| Dipeptide Formation | Fmoc-Val-Cit | 85-97 | [6] |
| PABC Spacer Addition | Mc-Val-Cit-PABOH | 60-80 | [6] |
| PNP Activation | This compound | Not specified | [6] |
| Payload Conjugation | Mc-Val-Cit-PABC-MMAE | ~65 (non-chromatographic isolation) | [7] |
| ADC Characterization Parameter | Typical Value | Method | Reference |
| Drug-to-Antibody Ratio (DAR) | 4 | Cysteine conjugation | [8] |
| In Vitro Cytotoxicity (IC50) of vc-MMAE | Potent (nM range) | Cell viability assay | [7] |
| In Vitro Cytotoxicity of Trastuzumab-vc-MMAE | 8.8 pM | Cell viability assay | [9] |
| In Vivo Efficacy | Tumor regression at 3 mg/kg | Xenograft mouse model | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound Activated Linker
This protocol is a multi-step synthesis process. The following is a general outline based on established methodologies.[6]
Step 1: Synthesis of Fmoc-L-Citrulline
-
Dissolve L-Citrulline in a solvent mixture of water and THF.
-
Add a base, such as sodium bicarbonate.
-
Add 9-fluorenylmethyl-chloroformate (Fmoc-Cl) and stir at room temperature for several hours.
-
Purify the product.
Step 2: Synthesis of Fmoc-Val-Cit
-
Couple Fmoc-L-Citrulline with Fmoc-L-Valine-OSu in the presence of a coupling agent.
-
Purify the resulting dipeptide.
Step 3: Synthesis of Mc-Val-Cit-PABOH
-
Remove the Fmoc protecting group from Fmoc-Val-Cit.
-
Couple the deprotected dipeptide with p-aminobenzyl alcohol (PABOH).
-
Couple the resulting product with maleimidocaproic acid (Mc-OSu).
-
Purify the product.
Step 4: Synthesis of this compound
-
Dissolve Mc-Val-Cit-PABOH in an anhydrous solvent such as dichloromethane (B109758) or DMF.
-
Add a base like pyridine (B92270) or triethylamine.
-
Add p-nitrophenyl chloroformate to activate the hydroxyl group of the PABC spacer.
-
Purify the final activated linker, this compound.
Protocol 2: Conjugation of this compound to a Payload (e.g., MMAE)
This protocol describes the conjugation of the activated linker to a payload containing a primary or secondary amine.
-
Dissolution of Reactants:
-
Dissolve this compound (1.0-1.2 equivalents) in an anhydrous polar aprotic solvent such as DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (e.g., MMAE, 1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
Add the payload solution to the linker solution.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS or RP-HPLC until the starting material is consumed (typically 2-18 hours).
-
-
Purification:
-
Purify the drug-linker conjugate (e.g., Mc-Val-Cit-PABC-MMAE) using reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Protocol 3: Conjugation of Drug-Linker to a Monoclonal Antibody (mAb)
This protocol outlines the conjugation of the purified drug-linker to a monoclonal antibody via cysteine residues.
-
Antibody Preparation:
-
Start with a purified mAb at a concentration of 5-10 mg/mL in a suitable conjugation buffer (e.g., PBS with EDTA, pH 7.0).
-
-
Antibody Reduction:
-
Add a reducing agent (e.g., TCEP or DTT) to the antibody solution to a final concentration of 2-5 mM to reduce interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange into fresh, degassed conjugation buffer using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the purified drug-linker (e.g., Mc-Val-Cit-PABC-MMAE) in a co-solvent such as DMSO to prepare a stock solution.
-
Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Gently agitate the reaction mixture at room temperature (20-25°C) for 1-4 hours, protected from light.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of a quenching reagent (e.g., N-acetylcysteine) at a 2-fold molar excess over the initial drug-linker.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: The average DAR can be determined by UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).
-
Procedure (UV-Vis):
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
-
2. In Vitro Cytotoxicity Assay:
-
Method: A cell viability assay (e.g., MTT or CellTiter-Glo) is used to determine the IC50 value of the ADC.
-
Procedure:
-
Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.
-
Treat the cells with a serial dilution of the ADC, the free payload, and a non-targeting control ADC.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Measure cell viability using a plate reader.
-
Calculate the IC50 value from the dose-response curve.[10]
-
3. In Vivo Efficacy Study:
-
Method: A xenograft mouse model is typically used to evaluate the anti-tumor activity of the ADC.
-
Procedure:
-
Implant human tumor cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC).
-
Administer the treatments intravenously at specified doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Drug-Linker Conjugates for ADC | Biologically Active Compounds - chemsrc [chemsrc.com]
- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vivo Evaluation of Mc-Val-Cit-PABC-PNP ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Antibody-Drug Conjugates (ADCs) utilizing the Mc-Val-Cit-PABC-PNP linker. The protocols outlined below cover essential studies for assessing efficacy, pharmacokinetics, biodistribution, and safety in preclinical animal models.
Introduction to this compound ADCs
The this compound linker is a critical component of many modern ADCs. It is a protease-cleavable linker designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism aims to enhance the therapeutic window of the ADC by maximizing tumor cell killing while minimizing off-target toxicity.
The p-aminobenzyl carbamate (B1207046) (PABC) acts as a self-immolative spacer, ensuring efficient release of the unmodified payload following cleavage of the Val-Cit moiety. The maleimidocaproyl (Mc) group facilitates conjugation to the antibody, while the p-nitrophenyl (PNP) group is a leaving group from the activated linker used during the conjugation process.
Diagram of the this compound Linker Mechanism
Caption: Mechanism of action for a this compound ADC.
In Vivo Efficacy Studies
The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of the ADC in a relevant animal model. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.
Recommended Xenograft Models
The choice of xenograft model is critical and should be based on the target antigen expression of the ADC.
| Cancer Type | Recommended Cell Lines | Target Antigen (Example) |
| Breast Cancer | MDA-MB-453, NCI-N87, BT-474, JIMT-1 | HER2 |
| Lung Cancer | NCI-H292, Calu-3 | TROP2 |
| Ovarian Cancer | SK-OV-3, OVCAR-3 | Folate Receptor Alpha |
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture and Preparation:
-
Culture the selected human cancer cell line under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells/100 µL).
-
For some cell lines, mixing with Matrigel (50% v/v) can improve tumor take rate and growth.
-
-
Tumor Implantation:
-
Use female athymic nude or SCID mice, 6-8 weeks old.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Animal Grouping and Dosing:
-
Randomize mice into treatment and control groups (n=8-10 mice per group) once tumors reach the desired size.
-
Administer the ADC and control articles (e.g., vehicle, unconjugated antibody) via intravenous (IV) injection.
-
Dosing can be a single dose or multiple doses (e.g., once weekly for 3 weeks).[6][7]
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight for each mouse throughout the study.
-
Euthanize mice when tumors reach a predetermined size or if signs of excessive toxicity are observed.
-
Primary endpoints include tumor growth inhibition (TGI) and survival.
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | 1500 ± 250 | 0 |
| Isotype Control ADC | 5 | QW x 3 | 1450 ± 230 | 3.3 |
| Test ADC | 1 | QW x 3 | 800 ± 150 | 46.7 |
| Test ADC | 5 | QW x 3 | 200 ± 50 | 86.7 |
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. These studies typically measure the concentrations of total antibody, conjugated ADC, and free payload in plasma over time.
Experimental Protocol: PK Study in Mice
-
Animal Model and Dosing:
-
Use non-tumor-bearing or tumor-bearing mice.
-
Administer a single IV dose of the ADC.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-dose. Recommended time points include: 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 96 hrs, and 168 hrs.[8]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Methods:
-
Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the total antibody concentration (both conjugated and unconjugated).
-
Conjugated ADC: A ligand-binding assay or LC-MS/MS can be used to measure the concentration of the antibody with the payload still attached.
-
Free Payload: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released cytotoxic drug in plasma.[9][10][11]
-
Data Presentation: Pharmacokinetic Parameters
| Analyte | Cmax (µg/mL) | Tmax (hr) | AUC (µg*hr/mL) | t1/2 (hr) |
| Total Antibody | 150 | 0.083 | 12000 | 100 |
| Conjugated ADC | 145 | 0.083 | 10000 | 80 |
| Free Payload | 0.05 | 24 | 2.5 | 12 |
Biodistribution Studies
Biodistribution studies determine the tissue distribution and tumor accumulation of the ADC.
Experimental Protocol: Biodistribution Study
-
Animal Model and Dosing:
-
Use tumor-bearing mice with established tumors.
-
Administer a single IV dose of the ADC. The ADC may be radiolabeled (e.g., with ¹²⁵I or ⁸⁹Zr) for easier quantification.
-
-
Tissue Collection:
-
At predetermined time points post-dose (e.g., 24, 72, and 168 hours), euthanize groups of mice (n=3-5 per time point).
-
Collect tumors and various organs (e.g., liver, spleen, kidneys, lungs, heart, and muscle).
-
-
Sample Processing and Analysis:
-
Weigh each tissue sample.
-
If using a radiolabeled ADC, measure the radioactivity in each tissue using a gamma counter.
-
If not using a radiolabel, homogenize the tissues and use ELISA or LC-MS/MS to quantify the ADC concentration.
-
-
Data Calculation:
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Presentation: Tissue Distribution
| Tissue | 24 hr (%ID/g) | 72 hr (%ID/g) | 168 hr (%ID/g) |
| Tumor | 25.5 ± 5.2 | 35.8 ± 6.1 | 28.3 ± 4.9 |
| Liver | 15.2 ± 3.1 | 10.5 ± 2.5 | 5.1 ± 1.2 |
| Spleen | 8.7 ± 1.9 | 6.2 ± 1.5 | 3.0 ± 0.8 |
| Kidneys | 5.1 ± 1.1 | 3.8 ± 0.9 | 1.9 ± 0.5 |
| Lungs | 4.5 ± 1.0 | 3.1 ± 0.7 | 1.5 ± 0.4 |
| Heart | 2.1 ± 0.5 | 1.5 ± 0.4 | 0.8 ± 0.2 |
| Muscle | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.6 ± 0.1 |
Safety and Toxicity Assessment
A crucial aspect of ADC evaluation is determining its safety profile and identifying potential toxicities.
Experimental Protocol: Toxicity Study
-
Animal Model and Dosing:
-
Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6).
-
Administer single or multiple doses of the ADC at various dose levels, including a maximum tolerated dose (MTD) finding portion.
-
-
Clinical Observations:
-
Monitor animals daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and body weight.
-
-
Hematology and Clinical Chemistry:
-
At the end of the study, collect blood for complete blood counts (CBC) and analysis of serum chemistry panels to assess effects on hematopoietic and organ function (e.g., liver and kidney).
-
-
Histopathology:
-
Perform a full necropsy and collect major organs (e.g., liver, spleen, kidneys, heart, lungs, bone marrow, and injection site).
-
Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A board-certified veterinary pathologist should examine the tissues for any pathological changes.
-
Data Presentation: Summary of Toxicological Findings
| Dose (mg/kg) | Key Clinical Signs | Body Weight Change | Key Hematology Findings | Key Histopathology Findings |
| 10 | None observed | < 5% loss | No significant changes | No significant findings |
| 30 | Mild lethargy | 10-15% loss | Mild neutropenia | Minimal to mild hepatocellular vacuolation |
| 60 | Moderate lethargy, ruffled fur | > 20% loss | Moderate to severe neutropenia, thrombocytopenia | Moderate hepatocellular necrosis, bone marrow hypocellularity |
Workflow for In Vivo Safety and Toxicity Assessment
Caption: Workflow for a comprehensive in vivo safety and toxicity study.
References
- 1. animalab.eu [animalab.eu]
- 2. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumorvolume.com [tumorvolume.com]
- 4. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols for Bioconjugation Strategies Using Thiol-Reactive Maleimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing thiol-reactive maleimides for bioconjugation. This powerful and widely used chemical strategy enables the precise covalent linkage of molecules to proteins, peptides, and other biomolecules, finding critical applications in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and various research tools.[][2][3] This document details the reaction mechanism, offers step-by-step experimental protocols, presents quantitative data for reaction optimization, and provides troubleshooting guidance.
Introduction to Maleimide-Thiol Chemistry
Maleimide-based bioconjugation is a highly efficient and selective method for covalently modifying biomolecules.[][3] The reaction's popularity stems from its high specificity for thiol groups (sulfhydryl groups, -SH), typically found in cysteine residues of proteins, under mild, physiological conditions.[2][4] This specificity allows for targeted modification with minimal side reactions. The reaction proceeds rapidly, forming a stable thioether bond.[][4]
Reaction Mechanism
The core of this chemistry is the Michael addition of a thiol group to the electron-deficient double bond of the maleimide (B117702) ring.[2][5][6] This nucleophilic attack results in the formation of a stable succinimidyl thioether linkage.[6] The reaction is most efficient and selective within a pH range of 6.5 to 7.5.[2][5] At this pH, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing competing reactions with other nucleophilic groups like amines.[5][7] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[2][5][]
Caption: Mechanism of maleimide-thiol bioconjugation.
Stability of the Thioether Linkage
While the thioether bond is generally stable, the resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[3][5] This is a critical consideration for in vivo applications, as it can lead to "payload migration" to other thiol-containing molecules like serum albumin.[3] The stability of the linkage is influenced by the local microenvironment on the protein.[3]
Hydrolysis of the succinimide (B58015) ring can also occur, particularly at higher pH.[3] If hydrolysis happens after the thioether bond has formed, the resulting ring-opened product is more stable and resistant to the retro-Michael reaction.[3][9] Strategies such as using "self-hydrolyzing maleimides" are being developed to enhance the long-term stability of bioconjugates.[10][11]
Applications in Research and Drug Development
The versatility of maleimide-thiol chemistry has led to its widespread adoption in various fields:
-
Antibody-Drug Conjugates (ADCs): Maleimide linkers are instrumental in attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[][5][] Prominent examples of FDA-approved ADCs, such as Adcetris® (brentuximab vedotin) and Kadcyla® (ado-trastuzumab emtansine), utilize maleimide-based linkers.[5][9][12]
-
Protein Labeling: This technique is commonly used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[][5]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties, such as increasing solubility and in vivo half-life.[]
-
Surface Functionalization: Maleimides are used to immobilize proteins or peptides onto surfaces, such as nanoparticles or microarrays, for diagnostic and research purposes.[5]
Quantitative Data for Reaction Optimization
The efficiency of maleimide-thiol conjugation is influenced by several factors. The following tables summarize key quantitative data to guide the design and optimization of your experiments.
Table 1: Effect of pH on Maleimide-Thiol Conjugation
| pH Range | Reaction Rate | Selectivity for Thiols | Key Considerations |
| < 6.5 | Slower | High | The concentration of the reactive thiolate anion is reduced.[2][7][13] |
| 6.5 - 7.5 | Optimal | Very High | Balances high selectivity with a good reaction rate and minimal maleimide hydrolysis.[2][5][7] |
| > 7.5 | Faster (initially) | Decreased | Increased rate of maleimide hydrolysis and competing reactions with primary amines (e.g., lysine).[2][7][13] |
Table 2: Molar Ratio and Conjugation Efficiency
| Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Time & Temperature | Conjugation Efficiency |
| cRGDfK peptide | 2:1 | 30 min at room temperature | 84 ± 4%[4][14][15] |
| 11A4 nanobody | 5:1 | 2 hours at room temperature | 58 ± 12%[4][14][15] |
| General Protein (e.g., IgG) | 10:1 to 20:1 (maleimide dye:protein) | 2 hours at room temperature or overnight at 4°C | Varies, optimization required[16] |
| H32 monoclonal antibody | Various | 2 hours at 30°C | Dependent on the degree of disulfide reduction[17] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving maleimide-thiol conjugation.
Protocol 1: General Protein Labeling with a Maleimide-Activated Dye
This protocol outlines the steps for conjugating a maleimide-activated fluorescent dye to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[4][18]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)[18]
-
Maleimide-activated fluorescent dye
-
Purification column (e.g., size-exclusion chromatography)[4][16]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[4][18]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[2] Incubate for 20-30 minutes at room temperature under an inert gas atmosphere (e.g., argon or nitrogen).[2]
-
-
Maleimide Dye Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide dye stock solution to the protein solution while gently stirring.[16]
-
Flush the reaction vial with an inert gas, seal, and mix thoroughly.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2] Protect the reaction from light if using a fluorescent dye.[2]
-
-
Purification:
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
-
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. biotium.com [biotium.com]
- 17. broadpharm.com [broadpharm.com]
- 18. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for the Preparation of Mc-Val-Cit-PABC-PNP for Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and conjugation of the protease-cleavable linker, Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-p-Nitrophenyl Carbonate (Mc-Val-Cit-PABC-PNP), to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs).
Introduction
The this compound linker is a critical component in the design of modern ADCs. Its sophisticated structure allows for stable drug conjugation in systemic circulation and specific, efficient cleavage by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[1][2] This targeted release mechanism enhances the therapeutic window of potent cytotoxic payloads by minimizing off-target toxicity.[3]
The linker consists of four key components:
-
Maleimidocaproyl (Mc): A thiol-reactive group for covalent attachment to cysteine residues on the antibody.[4]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that serves as the specific recognition and cleavage site for Cathepsin B.[5][6]
-
p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, following enzymatic cleavage of the Val-Cit moiety, spontaneously releases the unmodified cytotoxic payload.[6]
-
p-Nitrophenyl (PNP) Carbonate: An activated ester for efficient coupling to amine-containing cytotoxic drugs.
This document provides detailed protocols for the preparation of the drug-linker conjugate and its subsequent conjugation to a monoclonal antibody, followed by characterization of the resulting ADC.
Overview of the Conjugation Workflow
The overall process for preparing an ADC using the this compound linker involves three main stages: preparation of the drug-linker conjugate, conjugation to the monoclonal antibody, and purification and characterization of the final ADC.
Experimental Protocols
Stage 1: Preparation of the Mc-Val-Cit-PABC-Drug Conjugate
This protocol describes the reaction of the activated linker with an amine-containing cytotoxic drug.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Protocol:
-
Dissolve the this compound linker and the amine-containing cytotoxic drug in anhydrous DMF or DMSO. A slight molar excess of the drug (e.g., 1.1 equivalents) is recommended.
-
Add DIPEA (e.g., 2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified by RP-HPLC to isolate the Mc-Val-Cit-PABC-Drug conjugate.
-
Lyophilize the purified fractions to obtain the drug-linker conjugate as a solid.
Stage 2: Conjugation to the Monoclonal Antibody
This stage involves the reduction of the antibody's interchain disulfide bonds followed by conjugation with the prepared drug-linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Mc-Val-Cit-PABC-Drug conjugate
-
Conjugation buffer: e.g., Phosphate buffer with EDTA, pH 6.5-7.5
-
Quenching reagent: e.g., N-acetylcysteine
-
Purification columns (e.g., Sephadex G-25)
Protocol:
Step 2.1: Antibody Reduction
-
Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer.
-
Add a freshly prepared solution of DTT or TCEP to the antibody solution. The molar ratio of reducing agent to mAb will determine the number of reduced disulfide bonds and thus the final Drug-to-Antibody Ratio (DAR). A typical starting point is a 5-10 fold molar excess of reducing agent.[7]
-
Incubate the reaction at 37°C for 30-60 minutes.[7]
-
Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.
Step 2.2: Conjugation Reaction
-
Immediately after reduction and buffer exchange, determine the concentration of the reduced mAb.
-
Dissolve the Mc-Val-Cit-PABC-Drug conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer.
-
Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker will also influence the final DAR. A 1.5 to 5-fold molar excess of the drug-linker over the available thiol groups is a common starting point.
-
Incubate the reaction at room temperature or 4°C for 1-2 hours. The reaction should be performed in the dark to protect the light-sensitive components.
-
Quench the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.
Stage 3: Purification and Characterization of the ADC
Purification: The crude ADC mixture is purified to remove unconjugated drug-linker, residual organic solvents, and aggregates. Common purification methods include:
-
Size Exclusion Chromatography (SEC): To separate the ADC from small molecule impurities.[]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.[][9]
-
Tangential Flow Filtration (TFF): For buffer exchange and removal of low molecular weight impurities.[]
Characterization: The purified ADC must be thoroughly characterized to ensure its quality and consistency.
3.3.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
UV-Vis Spectroscopy: This is a relatively simple method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the cytotoxic drug.[][11][12][13][14]
Protocol:
-
Determine the molar extinction coefficients of the unconjugated antibody and the free drug at 280 nm and the wavelength of maximum absorbance for the drug (λmax).
-
Measure the absorbance of the ADC sample at 280 nm and λmax.
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and simultaneous equations.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This method provides information on the distribution of different DAR species.[13][15][16][17][18]
Protocol:
-
Use a HIC column (e.g., Butyl or Phenyl) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate).
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR.
-
The average DAR is calculated as a weighted average of the peak areas of the different DAR species.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is often performed after reducing the ADC to separate the light and heavy chains. The DAR can be calculated based on the relative peak areas of the conjugated and unconjugated chains.[15]
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC or its subunits, allowing for precise DAR determination.[11][19][20][21]
Quantitative Data Summary
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | UV-Vis, HIC-HPLC, LC-MS | [11][15] |
| Conjugation Efficiency | > 90% | HIC-HPLC, LC-MS | - |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) | [] |
| Free Drug Level | < 1% | RP-HPLC, LC-MS | [22] |
3.3.2. Analysis of Purity and Aggregation
-
Size Exclusion Chromatography (SEC): Used to determine the percentage of monomer, aggregates, and fragments in the final ADC product.[]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the conjugation and assess the purity of the ADC under reducing and non-reducing conditions.[23]
3.3.3. In Vitro Plasma Stability
The stability of the ADC in plasma is crucial to prevent premature drug release.[3][24]
Protocol:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Collect samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples by LC-MS to measure the amount of intact ADC and any released drug-linker or free drug.[22][24]
Mechanism of Action: Intracellular Drug Release
The efficacy of an ADC prepared with the Mc-Val-Cit-PABC linker is dependent on its targeted delivery to cancer cells and the subsequent intracellular release of the cytotoxic payload.
Conclusion
The this compound linker provides a robust and versatile platform for the development of effective antibody-drug conjugates. The protocols outlined in these application notes offer a comprehensive guide for researchers to successfully prepare and characterize ADCs using this technology. Careful optimization of the conjugation reaction conditions and thorough analytical characterization are essential to ensure the production of a safe and efficacious therapeutic.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. mdpi.com [mdpi.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 11. Understanding Drug Antibody Ratio (DAR) [phenomenex.com]
- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. benchchem.com [benchchem.com]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. ymc.eu [ymc.eu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. criver.com [criver.com]
- 20. benchchem.com [benchchem.com]
- 21. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mc-Val-Cit-PABC-PNP Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Mc-Val-Cit-PABC-PNP linker in the development of antibody-drug conjugates (ADCs).
Troubleshooting Low Drug-to-Antibody Ratio (DAR)
A common challenge in ADC development is achieving the desired drug-to-antibody ratio. A low DAR can significantly diminish the therapeutic efficacy of an ADC. This section addresses potential causes for a lower-than-expected DAR when using the this compound linker and provides systematic solutions.
Q1: My final ADC has a significantly lower DAR than expected. What are the primary causes for this issue?
A low drug-to-antibody ratio is often indicative of an inefficient conjugation reaction.[1] Several factors throughout the experimental workflow can contribute to this problem, from the initial antibody preparation to the final conjugation step. The most common causes include incomplete antibody reduction, suboptimal molar ratios of the linker-payload, and instability or hydrolysis of the reactive groups on the linker.[1]
Q2: How can I confirm if incomplete antibody reduction is the cause of my low DAR?
For cysteine-based conjugation, which is common with this compound, the interchain disulfide bonds of the antibody must be partially reduced to generate free sulfhydryl groups for the linker to attach to.[1][2] Insufficient reduction will result in fewer available conjugation sites.[1]
Recommended Action: You can quantify the number of free thiols per antibody before proceeding with the conjugation step using Ellman's assay.[1] This will confirm if the reduction step was successful.
Q3: What are the optimal conditions for antibody reduction?
The efficiency of antibody reduction is influenced by the concentration of the reducing agent, temperature, and incubation time.
Recommended Action: It is crucial to optimize these parameters. For instance, different concentrations of dithiothreitol (B142953) (DTT) at 37°C for 30 minutes can yield varying numbers of free thiols per antibody.[2] A slight increase in free thiols can also be observed at higher incubation temperatures.[2]
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action for the this compound linker?
The this compound linker is a protease-cleavable linker used in ADCs.[][4][5] Its mechanism involves several key steps:
-
Conjugation: The maleimidocaproyl (Mc) group reacts with free thiol groups on the antibody, forming a stable covalent bond.[6]
-
Internalization: The ADC binds to its target antigen on the cell surface and is internalized into the cell, eventually reaching the lysosome.
-
Enzymatic Cleavage: Within the lysosome, the Valine-Citrulline (Val-Cit) dipeptide is recognized and cleaved by the enzyme Cathepsin B.[7]
-
Self-Immolation: Cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction of the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[8]
-
Drug Release: This "self-immolation" releases the active cytotoxic payload in its unmodified form inside the target cell.
Q5: How should the this compound linker be stored?
Proper storage is crucial to maintain the integrity of the linker.
Recommended Storage Conditions: The linker should be stored at -20°C under an inert atmosphere, protected from moisture and light to prevent degradation.[][4]
Q6: What role does the PABC spacer play in this linker?
The p-aminobenzyl carbamate (PABC) spacer is a "self-immolative" component.[5] It connects the Val-Cit dipeptide to the cytotoxic drug and is designed to spontaneously release the drug following the enzymatic cleavage of the dipeptide.[8][] This ensures that the drug is released in its active form.
Q7: Can the hydrophobicity of the linker-payload affect the ADC?
Yes, many cytotoxic payloads are highly hydrophobic. Attaching them to the antibody increases the overall hydrophobicity of the ADC, which can promote self-association and lead to aggregation.[10]
Q8: How can I mitigate aggregation issues caused by a hydrophobic linker-payload?
Several strategies can be employed to reduce aggregation:
-
Use of Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can help to shield the hydrophobic payload and improve the solubility of the ADC.[11][]
-
Optimize Conjugation Conditions: Adjusting the pH and co-solvent concentration in the conjugation buffer can minimize conformational stress on the antibody.[10]
-
Control the DAR: A lower DAR will decrease the overall hydrophobicity of the ADC, reducing the tendency for aggregation.[13]
Experimental Protocols
Protocol 1: Ellman's Assay for Quantification of Free Thiols
Objective: To determine the number of free sulfhydryl groups on the antibody after the reduction step.
Materials:
-
Reduced antibody sample
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
L-cysteine (for standard curve)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of L-cysteine.
-
Add freshly prepared Ellman's Reagent to both the reduced antibody sample and the standards.
-
Incubate at room temperature for 15 minutes.[14]
-
Determine the concentration of free sulfhydryls in the antibody sample by comparing its absorbance to the standard curve.[14]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
Objective: To determine the average DAR of the purified ADC.
Principle: This method relies on the Beer-Lambert law and requires that the antibody and the drug have distinct maximum absorbance wavelengths.[][18]
Procedure:
-
Measure the absorbance of the ADC sample at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.
-
Using the known extinction coefficients of the antibody and the drug at these wavelengths, the concentrations of both the antibody and the conjugated drug can be calculated by solving a set of simultaneous equations.[]
-
The average DAR is then calculated as the molar ratio of the drug to the antibody.[19][20][21]
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different DAR species.
Principle: HIC separates molecules based on their hydrophobicity. Since the cytotoxic payload is often hydrophobic, ADCs with a higher DAR will be more hydrophobic and will have a longer retention time on the HIC column.[22][23]
Procedure:
-
Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase.[1]
-
Inject the ADC sample.
-
Elute the sample using a decreasing salt gradient.[1]
-
Monitor the elution profile using a UV detector. Species with higher DAR values will elute later.
-
The average DAR is calculated by determining the weighted average of the peak areas for each DAR species.[24]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Antibody Reduction | ||
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is less prone to oxidation. |
| Reductant Concentration | Titrate to achieve desired thiol number (e.g., 0.1-10 mM DTT)[2] | Insufficient reduction leads to low DAR; over-reduction can lead to antibody fragmentation. |
| Temperature | 4°C to 37°C[2] | Higher temperatures can increase the rate of reduction but may also risk antibody denaturation. |
| Incubation Time | 30 minutes to several hours | Optimize to ensure complete reduction without damaging the antibody. |
| Conjugation Reaction | ||
| pH | 6.5 - 7.5 for cysteine conjugation[25] | The maleimide-thiol reaction is most efficient in this pH range. |
| Molar Excess of Linker-Payload | Titrate to achieve target DAR (e.g., 5-10 fold excess) | Insufficient excess leads to low DAR; high excess can lead to aggregation. |
| Co-solvent (e.g., DMSO) | <10% (v/v) | May be required to dissolve the hydrophobic linker-payload, but high concentrations can denature the antibody.[26] |
| Temperature | Room temperature or 4°C[25] | Lower temperatures can help to minimize side reactions and aggregation. |
| Reaction Time | 1 to 4 hours | Monitor the reaction to determine the optimal duration for complete conjugation. |
Visualizations
Caption: A typical experimental workflow for the synthesis and analysis of an ADC.
Caption: The intracellular pathway of an ADC leading to payload release and cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 16. scribd.com [scribd.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 21. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 22. agilent.com [agilent.com]
- 23. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. waters.com [waters.com]
- 25. benchchem.com [benchchem.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Aggregation of ADCs with Val-Cit Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development of Antibody-Drug Conjugates (ADCs) featuring Valine-Citrulline (Val-Cit) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with Val-Cit linkers?
A1: Aggregation of ADCs with Val-Cit linkers is a multifaceted issue primarily driven by the increased hydrophobicity of the ADC molecule after conjugation.[1] The key contributing factors include:
-
Inherent Hydrophobicity: The Val-Cit linker, especially when paired with hydrophobic payloads like auristatins (e.g., MMAE), significantly increases the overall surface hydrophobicity of the antibody.[1][2] This promotes self-association as the ADC molecules orient to minimize the exposure of these hydrophobic patches to the aqueous environment.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased hydrophobicity and a greater propensity for aggregation.[1][2] Achieving a DAR greater than four with Val-Cit linkers can be challenging due to aggregation and precipitation issues.[2]
-
Suboptimal Formulation Conditions: The formulation's pH, ionic strength, and the absence of stabilizing excipients can lead to conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[1]
-
Manufacturing and Handling Stress: Various stages of the manufacturing process can induce aggregation, including high ADC concentrations, the presence of organic co-solvents used to dissolve the linker-payload, temperature fluctuations, freeze-thaw cycles, and mechanical stress from agitation.[1]
Q2: How does aggregation impact the quality, efficacy, and safety of an ADC?
A2: ADC aggregation can have significant detrimental effects on the final drug product:
-
Reduced Efficacy: Aggregates may possess a reduced binding affinity for the target antigen on cancer cells.[1] They are also often cleared more rapidly from circulation, leading to a shorter half-life and reduced overall exposure of the active ADC to the tumor.[1]
-
Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients, potentially leading to the formation of anti-drug antibodies (ADAs).[1]
-
Safety Concerns: Insoluble aggregates can form visible or sub-visible particles, which are a major safety concern for injectable biologics.[1]
Q3: What are the general strategies to prevent or minimize aggregation of Val-Cit ADCs?
A3: A multi-pronged approach is typically required to effectively mitigate ADC aggregation. Key strategies include:
-
Formulation Optimization: This involves the careful selection of buffers, pH, and the inclusion of stabilizing excipients to create a microenvironment that favors the native conformation of the ADC.[1]
-
Linker and Payload Modification: Engineering the drug-linker to be more hydrophilic is a powerful strategy to reduce the intrinsic propensity for aggregation.[1]
-
Controlled Conjugation and Purification: Optimizing the conjugation process to control the DAR and efficiently removing aggregates during downstream processing are crucial steps.[1]
-
Proper Storage and Handling: Adhering to recommended storage conditions and minimizing physical stress are essential for maintaining the long-term stability of the ADC.[1]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common aggregation-related issues encountered during your experiments.
Issue 1: Immediate precipitation or visible aggregation is observed upon conjugation or formulation.
| Possible Cause | Troubleshooting Action |
| High local concentration of the hydrophobic drug-linker during conjugation. | Add the drug-linker solution slowly and with gentle, controlled mixing to the antibody solution. |
| Suboptimal buffer pH or ionic strength. | Screen a range of pH values (typically between 5.0 and 7.0) and ionic strengths to identify conditions that minimize aggregation.[1] |
| Presence of residual organic solvent from the drug-linker stock. | Minimize the amount of organic solvent introduced into the aqueous antibody solution. Perform a buffer exchange step, such as tangential flow filtration (TFF), immediately after conjugation to remove residual solvents.[1] |
Issue 2: A gradual increase in aggregation is observed during storage, as monitored by SEC-HPLC.
| Possible Cause | Troubleshooting Action |
| Inadequate formulation. | Incorporate stabilizing excipients into the formulation buffer. Refer to the "Formulation Strategies" section for details on common excipients and their recommended concentrations.[1] |
| Inappropriate storage temperature. | Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations and -20°C or -80°C for frozen or lyophilized forms.[1] |
| Repeated freeze-thaw cycles. | Aliquot the ADC into single-use vials to avoid the stress of multiple freeze-thaw cycles.[1] |
| Headspace-induced aggregation. | For liquid formulations, consider filling vials to minimize the air-liquid interface where aggregation can be initiated.[1] |
Data Presentation: Formulation and Linker Strategies to Mitigate Aggregation
Table 1: Recommended Formulation Components for Val-Cit ADCs
| Component | Recommended Concentration | Purpose |
| Buffers | 10-50 mM | Maintain a stable pH to minimize conformational changes. Commonly used buffers include histidine, acetate, and citrate.[1] |
| Surfactants | 0.01-0.1% (w/v) | Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 prevent surface-induced aggregation and shield hydrophobic regions of the ADC.[3] |
| Sugars/Polyols | 1-10% (w/v) | Sugars such as sucrose (B13894) and trehalose (B1683222) act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freeze-thaw cycles and in lyophilized formulations.[4][5] |
| Amino Acids | 50-250 mM | Certain amino acids, like arginine and glycine, can suppress aggregation and increase the solubility of the ADC.[6][7] |
Table 2: Impact of Linker and DAR on ADC Aggregation
| Linker Type | Average DAR | % Aggregation | Key Observations |
| Val-Cit | ~7 | 1.80% | Demonstrates a propensity for aggregation at higher DARs.[8] |
| Val-Ala | ~7.4 | < 10% | The less hydrophobic Val-Ala linker allows for higher DARs with limited aggregation.[9] |
| β-glucuronide | Not specified | < 5% | Significantly less aggregation compared to comparable peptide-linked ADCs, which showed up to 80% aggregation.[10] |
Experimental Protocols
Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomers, and fragments based on their hydrodynamic radius.
Materials:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC System).[11]
-
Size-Exclusion Chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm).[11]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[11]
-
ADC sample.
-
0.22 µm syringe filters.[12]
Procedure:
-
Mobile Phase Preparation: Prepare the PBS mobile phase and filter it through a 0.22 µm membrane filter to degas and remove particulates.[12]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[12]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter immediately before injection to remove any extraneous particles.[12]
-
Chromatographic Run: Inject an appropriate volume of the prepared sample (e.g., 20 µL) onto the column.[12] Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-20 minutes).[11] Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the HMW species, monomer, and any low molecular weight (LMW) fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[11]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To rapidly detect the presence of aggregates and determine the size distribution of particles in a solution.
Materials:
-
DLS instrument (e.g., Zetasizer).
-
Low-volume cuvettes.
-
ADC sample.
-
Filtration device (0.22 µm syringe filter).
Procedure:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer at a concentration appropriate for the instrument (typically 0.1-1.0 mg/mL). It is crucial to filter the sample immediately before analysis to remove dust and other extraneous particles.
-
Instrument Setup: Set the measurement parameters on the DLS instrument, including temperature, scattering angle, and acquisition time.
-
Measurement: Place the cuvette with the prepared sample into the DLS instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The DLS software will use the correlation function to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).[13] An increase in the Z-average size and PDI over time or under stress conditions indicates aggregation.[13] The presence of multiple peaks in the size distribution plot is also indicative of aggregation.[14]
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
Objective: To separate ADC species based on their surface hydrophobicity to determine the drug-to-antibody ratio (DAR) distribution and assess the overall hydrophobicity, which correlates with aggregation propensity.
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0).[15]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with an organic modifier like 10% isopropanol).[15]
-
ADC sample.
-
0.22 µm syringe filters.
Procedure:
-
Mobile Phase Preparation: Prepare and filter both mobile phases through a 0.22 µm membrane.
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Run: Inject the sample onto the equilibrated column. Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 50 minutes).[15] Monitor the elution at 280 nm.
-
Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks, with higher DAR species being more retained due to their increased hydrophobicity.[15] The average DAR can be calculated from the weighted peak areas of the different species. An increase in the retention time of the main peaks or the appearance of late-eluting peaks can indicate an increase in hydrophobicity and a higher risk of aggregation.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating ADC aggregation.
Caption: The primary factors contributing to the aggregation of Val-Cit ADCs.
Caption: A summary of key strategies for preventing ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trehalose or Sucrose: Which of the Two Should be Used for Stabilizing Proteins in the Solid State? A Dilemma Investigated by In Situ Micro-Raman and Dielectric Relaxation Spectroscopies During and After Freeze-Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 7. Flipping out: role of arginine in hydrophobic interactions and biological formulation design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Enhancing the Solubility of Mc-Val-Cit-PABC-PNP Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Mc-Val-Cit-PABC-PNP based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation of this compound based ADCs?
A1: The primary drivers of poor solubility and aggregation in these ADCs are the inherent hydrophobicity of both the cytotoxic payload and the this compound linker.[1][2][3] This issue is often exacerbated by a high drug-to-antibody ratio (DAR), where a greater number of hydrophobic drug-linker complexes are attached to the antibody, leading to increased intermolecular hydrophobic interactions and subsequent aggregation.[1][3] Additionally, the conjugation process itself, including the use of organic co-solvents and suboptimal buffer conditions (pH and ionic strength), can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[1][2]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the solubility of my ADC?
A2: The DAR is a critical factor influencing ADC solubility. A higher DAR generally leads to increased hydrophobicity, which in turn increases the propensity for aggregation and can lead to faster clearance from circulation.[][5] While a higher DAR can enhance the cytotoxic potency of the ADC, it often comes at the cost of reduced stability and a narrower therapeutic window.[6] Therefore, optimizing the DAR is a crucial step in balancing therapeutic efficacy with biophysical stability.
Q3: What are some effective strategies to improve the solubility of my this compound based ADC?
A3: Several strategies can be employed to enhance the solubility of your ADC:
-
Incorporate Hydrophilic Linkers: Modifying the linker to include hydrophilic moieties is a highly effective approach. This can involve using linkers with polyethylene (B3416737) glycol (PEG) chains, charged groups like sulfonates, or incorporating hydrophilic amino acids.[3][][6]
-
Site-Specific Conjugation: Utilizing site-specific conjugation methods can produce a more homogeneous ADC with a defined DAR, which helps in controlling and minimizing issues driven by hydrophobicity.[6]
-
Formulation Optimization: Developing a suitable formulation is crucial for stabilizing the ADC. This involves optimizing the pH, selecting appropriate buffers, and including stabilizing excipients such as surfactants (e.g., polysorbate 20/80) and sugars (e.g., sucrose, trehalose).[][7][8]
-
Payload Modification: In some instances, the payload itself can be chemically modified to be more hydrophilic without compromising its cytotoxic activity.[]
Q4: Which analytical techniques are recommended for assessing the solubility and aggregation of my ADC?
A4: A combination of orthogonal analytical techniques is recommended for a comprehensive assessment:
-
Size Exclusion Chromatography (SEC): This is a standard method for quantifying high molecular weight (HMW) species, or aggregates, in an ADC sample.[3][9][10][11]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique used to determine the hydrodynamic radius and polydispersity of the ADC in solution, providing an indication of aggregation.[12][13][14][15][16]
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for characterizing the hydrophobicity profile of the ADC and determining the drug-to-antibody ratio (DAR) distribution.[17][18][19][20][21]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size and shape of macromolecules and can provide detailed information about ADC aggregation.
Troubleshooting Guides
This section provides systematic approaches to address specific issues you may encounter during your experiments.
Issue 1: High levels of aggregation are observed immediately after the bioconjugation reaction.
This is a common challenge that often points to issues within the conjugation process itself.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower average DAR (typically 2-4). Higher DARs significantly increase the hydrophobicity of the ADC, a primary driver of aggregation.[1] |
| Suboptimal Reaction Buffer | Ensure the pH of the conjugation buffer is optimal for the reaction chemistry while maintaining antibody stability (typically pH 7.2-8.0). Avoid pH values near the antibody's isoelectric point.[2][22] |
| Presence of Organic Co-solvent | Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the this compound linker-payload. Add the linker-payload solution slowly to the antibody solution with gentle mixing.[2][3] |
| Reaction Temperature | Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down protein unfolding and aggregation processes.[8] |
Issue 2: ADC precipitates out of solution during storage.
This indicates a long-term instability issue with the formulation or storage conditions.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Inappropriate Formulation Buffer | Conduct a formulation screening study to identify the optimal buffer system. This should include screening for pH, buffer species (e.g., histidine, citrate), and ionic strength.[7][23] |
| Absence of Stabilizing Excipients | Screen for the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20/80) to prevent aggregation.[][7][8] |
| Harsh Storage Conditions | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles, as these can induce aggregation. If frozen storage is necessary, use a cryoprotectant.[1][] |
| High Protein Concentration | If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration. High protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation. |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight (HMW) species in an ADC sample.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Chromatographic Run: Run the separation isocratically for 30 minutes.
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peaks corresponding to the HMW species (eluting first), the monomer, and any low molecular weight (LMW) species. Calculate the percentage of each species by dividing the respective peak area by the total peak area.
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity profile of an ADC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10 µL of the prepared sample.
-
Chromatographic Run: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Data Analysis: Monitor the chromatogram at 280 nm. The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times. Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.
Visualizations
Figure 1: Structure of a this compound based ADC.
Figure 2: Mechanism of action of the this compound linker.
Figure 3: Troubleshooting workflow for ADC aggregation.
Figure 4: Decision tree for improving ADC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. pharmtech.com [pharmtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. wyatt.com [wyatt.com]
- 15. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 16. DLS (Dynamic Light Scattering) Analysis of Antibody Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. books.rsc.org [books.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for Mc-Val-Cit-PABC-PNP conjugation
Welcome to the technical support center for the optimization of reaction conditions for Mc-Val-Cit-PABC-PNP conjugation. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in achieving successful and reproducible conjugations for the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the individual components of the this compound linker and what are their functions?
A1: The this compound linker is a chemically sophisticated molecule designed for creating Antibody-Drug Conjugates (ADCs) with specific payload release mechanisms. Its components are:
-
Mc (Maleimidocaproyl): This group contains a maleimide (B117702) moiety that reacts specifically with thiol groups (sulfhydryls) on cysteine residues of an antibody, forming a stable covalent bond.[1][2][3]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[3][4] This enzymatic cleavage is a key step in the intracellular release of the cytotoxic payload.
-
PABC (p-aminobenzyloxycarbonyl): This is a self-immolative spacer. Once the Val-Cit sequence is cleaved by Cathepsin B, the PABC linker spontaneously decomposes, releasing the attached drug payload in its active form.[1][3]
-
PNP (p-nitrophenyl carbonate): This is an activated carbonate ester that serves as a reactive handle for attaching the cytotoxic drug (payload) to the linker. The PNP group is a good leaving group, facilitating the reaction with nucleophilic groups (like hydroxyl or amine groups) on the drug molecule to form a stable carbamate (B1207046) linkage.[3][5]
Q2: What is the optimal pH for the maleimide-thiol conjugation step?
A2: The optimal pH for the reaction between the maleimide group of the linker and the thiol groups of the reduced antibody is in the range of 6.5 to 7.5.[6] At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing potential side reactions such as hydrolysis of the maleimide ring, which becomes more significant at higher pH.[6]
Q3: How can I determine the Drug-to-Antibody Ratio (DAR) of my ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC and can be determined by several analytical techniques:
-
UV/Vis Spectroscopy: This is a relatively simple method that can be used if the drug and the antibody have distinct maximum absorption wavelengths. By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and another for the drug), the concentrations of both components can be calculated, and from there, the average DAR.[][8][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for determining DAR distribution. ADCs with different numbers of conjugated drugs will have different hydrophobicities and will therefore elute at different times, allowing for the quantification of each species (DAR 0, 2, 4, etc.).[10][11]
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC can also be used to determine the average DAR. Under denaturing conditions, the antibody's light and heavy chains can be separated, and the drug distribution can be analyzed.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly accurate measurement of the molecular weight of the different ADC species, allowing for precise determination of the DAR distribution.[][10]
Q4: What can cause aggregation of my ADC during or after conjugation, and how can I prevent it?
A4: ADC aggregation can be caused by several factors, including the hydrophobicity of the drug-linker, suboptimal reaction conditions, and physical stress.[12][13] Here are some strategies to prevent aggregation:
-
Optimize Conjugation Conditions: Fine-tuning the pH, temperature, and buffer composition can help minimize aggregation.[12]
-
Use of Stabilizers: The addition of excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20) can help to stabilize the ADC and prevent aggregation.[12]
-
Control Hydrophobicity: The inherent hydrophobicity of some drug-linkers can promote aggregation. Using linkers with hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can improve solubility.[]
-
Immobilization on Solid Support: Performing the conjugation with the antibody immobilized on a solid-phase support can prevent antibodies from interacting with each other and aggregating.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | - Incomplete antibody reduction. - Insufficient molar excess of drug-linker. - Suboptimal reaction time or temperature.[] - Hydrolysis of the maleimide group on the linker. | - Ensure complete reduction of interchain disulfides using an appropriate concentration of reducing agent (e.g., TCEP, DTT) and incubation time. - Increase the molar ratio of the drug-linker to the antibody. - Optimize the reaction time and temperature; maleimide-thiol reactions are temperature-sensitive.[] - Perform the conjugation at a pH between 6.5 and 7.5 to minimize maleimide hydrolysis.[6] |
| High Drug-to-Antibody Ratio (DAR) | - Excessive molar excess of drug-linker. - Over-reduction of the antibody, exposing more cysteine residues. | - Decrease the molar ratio of the drug-linker to the antibody. - Carefully control the concentration of the reducing agent and the reduction time to avoid over-reduction. |
| ADC Aggregation | - Hydrophobicity of the drug-linker.[13] - High protein concentration. - Suboptimal buffer conditions (pH, ionic strength).[12] - Physical stress (e.g., vigorous mixing). | - Introduce hydrophilic spacers (e.g., PEG) into the linker design.[] - Perform the conjugation at a lower antibody concentration. - Screen different buffers, pH values, and ionic strengths to find conditions that minimize aggregation.[12] - Use gentle mixing during the reaction. - Include stabilizers like sugars or surfactants in the formulation.[12] |
| Inconsistent Results Between Batches | - Variability in raw materials (antibody, linker, drug). - Poor control over reaction parameters (temperature, pH, time).[] - Inconsistent purification process. | - Implement stringent quality control for all starting materials. - Precisely control all reaction parameters using calibrated equipment. - Standardize the purification protocol, including the type of chromatography resin, buffers, and elution conditions. |
| Premature Drug Release (Linker Instability) | - Retro-Michael reaction of the thiosuccinimide linkage.[2][16] - Hydrolysis of the carbamate or carbonate bond linking the drug to the PABC spacer.[13] | - After conjugation, consider a step to promote the hydrolysis of the thiosuccinimide ring to a more stable thiosuccinamic acid, for example, by a brief incubation at a slightly alkaline pH.[17][18] - Ensure the purity of the drug-linker and absence of impurities that could catalyze hydrolysis. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound conjugation process, compiled from various sources. These values should be considered as starting points for optimization.
| Parameter | Recommended Range/Value | Notes |
| Antibody Reduction | ||
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is less prone to air oxidation. |
| Molar Ratio (Reducing Agent:Antibody) | 10:1 | This is a starting point and should be optimized for your specific antibody. |
| Incubation Time | 30 - 60 minutes | Monitor reduction completion. |
| Temperature | Room Temperature (20-25°C) | |
| Maleimide-Thiol Conjugation | ||
| Molar Ratio (Drug-Linker:Antibody) | 5:1 to 10:1 | This ratio significantly impacts the final DAR and should be carefully optimized. |
| pH | 6.5 - 7.5 | Phosphate-buffered saline (PBS) or HEPES buffer is commonly used.[] |
| Temperature | 4 - 25°C | Lower temperatures may require longer reaction times but can improve stability. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by analyzing DAR. |
| PNP-Amine Reaction (Drug Loading onto Linker) | ||
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO) | Essential to prevent hydrolysis of the PNP ester.[5] |
| Base | Non-nucleophilic base (e.g., DIPEA) | To facilitate the reaction.[5] |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | Several hours | Monitor reaction completion by HPLC.[5] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the conjugation of a drug to an antibody using the this compound linker system.
Part 1: Preparation of the Drug-Linker
-
Dissolution: Dissolve the this compound linker and the amine-containing drug in an anhydrous polar aprotic solvent such as DMF or DMSO.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.[5]
-
Reaction: Stir the reaction mixture at room temperature for several hours.[5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC, to confirm the formation of the drug-linker conjugate.
-
Purification: Once the reaction is complete, purify the drug-linker conjugate using an appropriate chromatographic technique (e.g., reversed-phase HPLC) to remove unreacted starting materials and byproducts.
-
Characterization and Storage: Characterize the purified drug-linker by mass spectrometry and store it under inert gas at -20°C or -80°C.[20]
Part 2: Antibody Reduction
-
Buffer Exchange: If necessary, exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) using a desalting column or dialysis.[]
-
Reduction: Add a freshly prepared solution of a reducing agent (e.g., TCEP) to the antibody solution at a molar ratio of approximately 10:1 (TCEP:antibody).[]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.[]
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column.[]
Part 3: Conjugation of Drug-Linker to Antibody
-
Addition of Drug-Linker: Add the purified and dissolved drug-linker to the reduced antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired DAR (a starting point is 5:1).
-
Reaction: Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide groups.[]
Part 4: Purification and Characterization of the ADC
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[][21]
-
Characterization:
-
Determine the protein concentration using a standard method (e.g., BCA assay or UV absorbance at 280 nm).
-
Determine the average DAR and DAR distribution using HIC, RPLC, or LC-MS.[][10]
-
Assess the level of aggregation by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Technical Support Center: Scaling Up Mc-Val-Cit-PABC-PNP ADC Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scaling up of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-p-Nitrophenyl Carbonate (Mc-Val-Cit-PABC-PNP) Antibody-Drug Conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in an ADC?
The this compound is a protease-cleavable linker system used in the development of ADCs.[1][2][3][][5] Its components serve distinct functions:
-
Mc (Maleimidocaproyl): This group reacts with thiol groups (e.g., from reduced cysteines) on the antibody, forming a stable covalent bond.[5]
-
Val-Cit (Valine-Citrulline): This dipeptide is a substrate for lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[5][] This enzymatic cleavage allows for the selective release of the cytotoxic payload inside the target cell.[][]
-
PABC (p-Aminobenzyloxycarbonyl): This is a self-immolative spacer.[5] Once the Val-Cit moiety is cleaved by cathepsin B, the PABC linker spontaneously decomposes, ensuring the efficient release of the unmodified drug.[5][7]
-
PNP (p-Nitrophenyl Carbonate): This is an activated carbonate used for attaching the drug (payload) to the linker system.[5]
Q2: What are the primary challenges encountered when scaling up the production of this compound ADCs?
Scaling up this compound ADC production presents several challenges, including:
-
Maintaining Conjugation Efficiency and Consistency: Achieving a consistent Drug-to-Antibody Ratio (DAR) across different batch sizes can be difficult.[][9] Factors like reaction kinetics, mixing efficiency, and reagent addition rates become more critical at larger scales.[10][11]
-
Controlling Aggregation: ADCs, particularly those with hydrophobic payloads, are prone to aggregation.[12][13] Changes in protein concentration, buffer conditions, and physical stress during scale-up can exacerbate this issue.[12][14]
-
Ensuring Linker-Payload Stability: The stability of the linker is crucial to prevent premature drug release in systemic circulation.[7][] The Val-Cit linker, while designed for intracellular cleavage, can show some instability in rodent plasma due to carboxylesterase activity, which needs to be considered in preclinical models.[15][16]
-
Purification and Removal of Impurities: Removing unconjugated antibodies, excess linker-payload, and process-related impurities becomes more complex at a larger scale.[17]
-
Formulation and Long-Term Stability: Developing a stable formulation that prevents aggregation and degradation of the ADC during storage is a critical final step.[][18]
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
A common challenge in ADC production is achieving the target DAR consistently.[19][20] An ideal DAR is typically between 2 and 4 to balance efficacy and safety.[]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. Lysine-based conjugations are typically performed at pH 7.5-8.5, while cysteine-based conjugations often require a pH between 6.5 and 7.5.[17] |
| Inefficient Antibody Reduction (for cysteine conjugation) | Ensure complete and controlled reduction of disulfide bonds. The molar equivalence of the reducing agent (e.g., TCEP) is critical.[13] |
| Linker-Payload Instability | Verify the stability of the this compound linker-payload under the conjugation conditions. Use freshly prepared solutions.[13] |
| Inaccurate Stoichiometry | Carefully control the molar ratio of the linker-payload to the antibody.[19] |
| Antibody Quality | Use a highly pure monoclonal antibody (>95%). Impurities can interfere with the conjugation reaction.[17] Remove interfering buffer components like Tris or glycine (B1666218) via buffer exchange.[17] |
Troubleshooting Workflow for Low DAR:
Caption: A workflow for troubleshooting low or inconsistent Drug-to-Antibody Ratios.
Issue 2: ADC Aggregation During or After Conjugation
Aggregation can compromise the efficacy and safety of an ADC.[12][13]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | The hydrophobicity of the drug molecule can promote aggregation, especially at higher DARs.[14] Consider using hydrophilic linkers or excipients to mitigate this.[14] |
| Suboptimal Formulation | The buffer pH, ionic strength, and presence of stabilizers are critical.[12] Perform formulation screening to identify optimal buffer conditions. |
| High ADC Concentration | High protein concentrations can increase the likelihood of intermolecular interactions leading to aggregation.[12] Optimize the concentration during conjugation and for the final formulation. |
| Process-Induced Stress | Physical stress from mixing, pumping, or filtration during scale-up can induce aggregation. Evaluate and optimize these process parameters. |
Decision Tree for ADC Aggregation:
Caption: A decision tree for troubleshooting ADC aggregation issues.
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Linked this compound ADC Conjugation
This protocol outlines a general method for conjugating a drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound-Payload construct
-
Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Preparation: Perform a buffer exchange to remove any interfering substances and concentrate the mAb to the desired concentration (e.g., 10 mg/mL).
-
Antibody Reduction:
-
Add a calculated amount of TCEP to the antibody solution. The molar ratio of TCEP to mAb will determine the extent of disulfide bond reduction and, consequently, the potential DAR.
-
Incubate at a controlled temperature (e.g., 37°C) for 1-2 hours.[13]
-
-
Conjugation:
-
Dissolve the this compound-Payload in a suitable organic co-solvent (e.g., DMSO).
-
Add the dissolved linker-payload to the reduced antibody solution. The molar excess of the linker-payload will influence the final DAR.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching: Add a quenching reagent to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the ADC using SEC or HIC to remove excess linker-payload, unconjugated antibody, and aggregates.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides an estimation of the average DAR.
Prerequisites:
-
The payload must have a distinct UV/Vis absorbance peak from the antibody (typically 280 nm).[20]
-
The extinction coefficients of both the antibody and the payload at these wavelengths must be known.
Procedure:
-
Measure the absorbance of the purified ADC sample at two wavelengths:
-
λ1: Maximum absorbance of the antibody (e.g., 280 nm)
-
λ2: Maximum absorbance of the payload
-
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and solving a system of two linear equations to account for the absorbance contribution of each component at both wavelengths.
-
Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.[20]
Note: This method can be prone to overestimation if free drug is present in the sample.[20] More accurate methods include HIC and Mass Spectrometry (MS).[20]
Data Presentation
Table 1: Influence of Reaction Parameters on DAR
| Parameter | Variation | Effect on DAR | Reference |
| pH (Lysine Conjugation) | Increasing pH from 7.0 to 8.0 | Increased DAR | [21] |
| Linker-Payload to Antibody Ratio | Increasing molar excess | Increased DAR | [19] |
| Reaction Time | Increasing from 1 to 4 hours | Increased DAR | [17] |
| Temperature | Varies by conjugation chemistry | Can affect reaction rate and side reactions | [17] |
Table 2: Comparison of DAR Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Absorbance measurement | Simple and rapid | Provides only average DAR; susceptible to interference from free drug[20] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Provides information on DAR distribution and heterogeneity | Requires method development |
| Mass Spectrometry (MS) | Mass determination of intact or fragmented ADC | Highly accurate and sensitive; provides detailed structural information and DAR distribution[20] | Requires specialized equipment and sample preparation[21] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 5. This compound Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. premier-research.com [premier-research.com]
- 10. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 20. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 21. researchgate.net [researchgate.net]
stability issues of Mc-Val-Cit-PABC-PNP in different plasma species
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Mc-Val-Cit-PABC-PNP linker in plasma from various species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cleavage?
A1: The this compound linker is designed for enzymatic cleavage. The valine-citrulline (Val-Cit) dipeptide is a substrate for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment.[][][3][4][5][6][7][8][9] Upon internalization of the antibody-drug conjugate (ADC) into the target cell, Cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[3] This initiates a self-immolative cascade, leading to the release of the cytotoxic payload.[][8]
Q2: How stable is the this compound linker in human plasma?
A2: The Val-Cit linker generally exhibits high stability in human plasma, which is crucial for preventing premature drug release and minimizing systemic toxicity.[10][11][12][13] This stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cells.
Q3: Why is the Val-Cit linker unstable in mouse plasma, and what are the implications?
A3: The Val-Cit linker shows significant instability in mouse plasma due to cleavage by a specific mouse carboxylesterase, Ces1c.[10][11][12][13][14][15][16][17] This enzyme is present in mouse plasma but not in human plasma.[16] Premature cleavage in the bloodstream of mice leads to off-target toxicity and reduced efficacy in preclinical mouse models.[13][14] This is a critical consideration when evaluating ADCs with this linker in murine studies.
Q4: What is the stability of the Val-Cit linker in other preclinical species?
A4: The stability of the Val-Cit linker varies across different preclinical species. While it is unstable in mouse plasma, it is generally more stable in rat and cynomolgus monkey plasma.[10][11][18][19][20] However, species-specific differences in plasma enzymes can still lead to variations in stability. Therefore, it is essential to assess the stability in the plasma of each species used for preclinical evaluation.
Q5: Besides plasma enzymes, what other factors can influence the stability of an ADC with a this compound linker?
A5: Several factors can impact the overall stability of the ADC:
-
Conjugation Site: The specific site of linker-drug conjugation on the antibody can influence stability.[3][21]
-
Drug-to-Antibody Ratio (DAR): A higher DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and faster clearance.[16][21]
-
Hydrophobicity: The hydrophobic nature of the Mc-Val-Cit-PABC linker and some payloads can contribute to ADC aggregation.[10][15][16]
-
Formulation: The pH, ionic strength, and excipients in the ADC formulation can affect its stability.[22]
Troubleshooting Guides
Issue 1: High off-target toxicity and/or poor efficacy observed in a mouse model.
-
Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[13]
-
Troubleshooting Steps:
-
Confirm Linker Instability: Perform an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of enzymatic cleavage.[16]
-
Pharmacokinetic (PK) Study: Conduct a PK study in mice to measure both the total antibody and the intact ADC concentrations over time. A more rapid clearance of the intact ADC compared to the total antibody points to in vivo instability.[14]
-
Linker Modification: Consider synthesizing and testing an ADC with a more stable linker, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which has demonstrated increased stability in mouse plasma.[11][13][14][22]
-
Issue 2: Inconsistent results in in vivo efficacy studies.
-
Potential Cause: Variable rates of premature payload release due to inconsistent Ces1c activity between individual mice or different mouse strains.[14]
-
Troubleshooting Steps:
-
Baseline Stability Assessment: Thoroughly characterize the stability of your ADC in pooled mouse plasma in vitro before initiating in vivo studies to establish a baseline pharmacokinetic profile.[14]
-
Use a More Stable Linker: To minimize variability, switch to a more stable linker design, such as the Glu-Val-Cit linker.[14]
-
Issue 3: ADC demonstrates aggregation during storage or in plasma.
-
Potential Cause: Increased hydrophobicity due to the linker-payload, especially at higher DARs.[22]
-
Troubleshooting Steps:
-
Quantify Aggregation: Use Size Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species (aggregates).[22]
-
Assess Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to evaluate the hydrophobicity profile of the ADC.[22]
-
Optimize DAR: Evaluate if a lower DAR provides a better balance between efficacy and stability.[16]
-
Formulation Development: Investigate different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation.[22]
-
Data Presentation
Table 1: Comparative Stability of Val-Cit Linker in Plasma of Different Species
| Species | Relative Stability | Key Cleavage Enzyme(s) | Reported Half-life |
| Human | High | Low susceptibility to plasma enzymes | > 230 days (in one study)[10] |
| Mouse | Low | Carboxylesterase 1c (Ces1c)[10][17] | 6.0 days (for a similar linker)[19] |
| Rat | Moderate to High | Less susceptible than mouse[10][18] | 81 days (for a stable linker)[10] |
| Cynomolgus Monkey | High | Low susceptibility to plasma enzymes[12] | 9.6 days (for a similar linker)[19] |
Note: Half-life data can vary significantly based on the specific ADC, experimental conditions, and analytical methods used.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in plasma from different species.[10]
Methodology:
-
ADC Incubation: Incubate the test ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.[10][23]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10][23]
-
Reaction Quenching: Immediately stop the reaction by freezing the samples at -80°C.[10][23]
-
Sample Preparation for Free Payload Analysis:
-
Thaw plasma samples on ice.[23]
-
Precipitate plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.[23]
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.[23]
-
Collect the supernatant containing the released payload.[23]
-
-
Quantification of Released Payload: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[23][24]
-
Analysis of Intact ADC (Optional):
Visualizations
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation and use of an anti‐cynomolgus monkey CD79b surrogate antibody–drug conjugate to enable clinical development of polatuzumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Refining Purification Methods for Mc-Val-Cit-PABC-PNP ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for refining the purification of maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-p-nitrophenyl (Mc-Val-Cit-PABC-PNP) based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound ADCs in a question-and-answer format.
Issue 1: High Levels of Aggregates in the Purified ADC
Question: After purification, Size Exclusion Chromatography (SEC) analysis of our this compound ADC shows a significant percentage of high molecular weight species (aggregates). What are the potential causes and how can we mitigate this?
Answer:
ADC aggregation is a common challenge primarily driven by the increased hydrophobicity of the conjugate compared to the native antibody. The this compound linker and associated payload can expose hydrophobic patches, leading to self-association.
Potential Causes:
-
Conjugation Process Stress: The use of organic co-solvents (e.g., DMSO) to dissolve the linker-payload, along with shifts in pH and temperature during conjugation, can induce conformational changes in the antibody, promoting aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1]
-
Suboptimal Buffer Conditions: Purification buffers with inappropriate pH or low ionic strength may fail to stabilize the ADC. Operating near the isoelectric point (pI) of the ADC can minimize solubility and promote aggregation.[1]
-
Shear Stress: Processes like tangential flow filtration (TFF) can introduce shear stress, which may lead to aggregation.
Troubleshooting and Mitigation Strategies:
-
Optimize Conjugation Conditions:
-
Minimize the percentage of organic co-solvent in the reaction mixture.
-
Perform the conjugation reaction at a lower temperature (e.g., 4°C) to control the reaction rate and minimize protein unfolding.[2]
-
-
Refine Purification Strategy:
-
Ion Exchange Chromatography (IEX): Cation exchange chromatography (CEX) is particularly effective for removing aggregates. By operating in a bind-elute or flow-through mode, differences in surface charge between the monomeric ADC and aggregates can be exploited for separation.[3][4] Studies have shown that CEX can reduce high molecular weight species by ≥ 85% to ≤ 0.1%.[5]
-
Hydrophobic Interaction Chromatography (HIC): While primarily used for DAR separation, HIC can also resolve aggregates, which are typically more hydrophobic than the monomer and will elute later in the gradient.[6]
-
Size Exclusion Chromatography (SEC): SEC is the gold standard for removing aggregates and is often used as a final polishing step.[5]
-
-
Buffer Optimization:
-
Screen different buffer pH values and salt concentrations to identify conditions that enhance ADC stability. A pH at least 0.5 units away from the ADC's pI is recommended.[5]
-
The inclusion of excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) in the formulation buffer can help stabilize the ADC and prevent aggregation.
-
Issue 2: Drug-to-Antibody Ratio (DAR) Heterogeneity
Question: Our purified this compound ADC product shows a broad distribution of DAR species. How can we achieve a more homogeneous DAR profile?
Answer:
Achieving a homogeneous DAR is crucial for ensuring consistent efficacy and safety of an ADC. The stochastic nature of conjugation to surface-exposed lysines or inter-chain cysteines often results in a heterogeneous mixture.
Potential Causes:
-
Incomplete or Excessive Reaction: Suboptimal molar ratios of the linker-payload to the antibody, or inappropriate reaction times and temperatures, can lead to incomplete conjugation or over-conjugation.
-
Antibody Modification State: The accessibility of conjugation sites on the monoclonal antibody can vary, contributing to heterogeneity.
-
Linker-Payload Instability: The maleimide (B117702) group of the this compound linker can be susceptible to hydrolysis, rendering it inactive for conjugation.
Troubleshooting and Mitigation Strategies:
-
Optimize Conjugation Reaction:
-
Carefully control the stoichiometry of the linker-payload to the antibody.
-
Conduct time-course studies to determine the optimal reaction time for achieving the target DAR.
-
-
Purification Using Hydrophobic Interaction Chromatography (HIC):
-
HIC is the primary method for separating ADC species based on their DAR.[7][8] The addition of each hydrophobic drug-linker molecule increases the ADC's retention on the HIC column.
-
By optimizing the salt concentration and gradient slope, it is possible to resolve species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).[7][8] A recovery of over 60% with less than 3.5% aggregates has been reported for HIC purification of a site-specific ADC.[8]
-
-
Site-Specific Conjugation Technologies:
-
To fundamentally address DAR heterogeneity, consider employing site-specific conjugation methods that direct the linker-payload to specific, engineered sites on the antibody.
-
Frequently Asked Questions (FAQs)
Q1: Which chromatography method is best for purifying this compound ADCs?
A1: The optimal purification strategy often involves a multi-step approach combining different chromatography techniques.[5]
-
Hydrophobic Interaction Chromatography (HIC) is the method of choice for separating ADC species with different Drug-to-Antibody Ratios (DARs).[7][8]
-
Ion Exchange Chromatography (IEX) , particularly cation exchange, is highly effective for removing aggregates and can also separate charge variants.[3][4]
-
Size Exclusion Chromatography (SEC) is typically used as a final polishing step to remove any remaining aggregates and for buffer exchange into the final formulation.[5][9]
Q2: How can I remove unconjugated free drug (payload-linker) from my ADC preparation?
A2: Removal of the cytotoxic free drug is critical.
-
Tangential Flow Filtration (TFF) / Diafiltration: This is a common and effective method for removing small molecules like the free drug-linker from the much larger ADC.
-
Size Exclusion Chromatography (SEC): SEC effectively separates the large ADC from the small free drug molecules based on size.[6]
-
Ion Exchange Chromatography (IEX): In a bind-elute mode, the ADC binds to the resin while the uncharged or differently charged free drug can be washed away.[10]
Q3: What are the key parameters to optimize for HIC purification of this compound ADCs?
A3: Key parameters for HIC optimization include:
-
Resin Selection: The choice of hydrophobic ligand (e.g., Phenyl, Butyl) and bead porosity can significantly impact selectivity and recovery. Phenyl-based resins are often a good starting point for ADCs.[11]
-
Salt Type and Concentration: The type of salt (e.g., ammonium (B1175870) sulfate (B86663), sodium chloride) and its concentration in the mobile phase are critical for modulating the hydrophobic interaction.
-
Gradient Slope: A shallow elution gradient (decreasing salt concentration) generally provides better resolution between different DAR species.[12]
-
Mobile Phase Additives: The inclusion of a low percentage of an organic solvent like isopropanol (B130326) in the elution buffer can improve the recovery of highly hydrophobic, high-DAR species.[13]
Q4: Can the this compound linker be cleaved during the purification process?
A4: The Val-Cit linker is designed to be cleaved by cathepsin B, an enzyme found in the lysosomes of target cells.[5] Standard chromatography buffers and conditions are generally not conducive to enzymatic cleavage. Therefore, cleavage of the linker during purification is highly unlikely.
Data Presentation
The following table provides a representative comparison of the performance of different chromatography techniques for the purification of this compound ADCs. These values are illustrative and can vary depending on the specific ADC, initial purity, and optimization of the purification process.
| Purification Method | Primary Purpose | Typical Purity (% Monomer) | Typical Recovery (%) | Impact on DAR | Key Advantages & Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | DAR Separation | >95% | 60-90% | Enables fractionation of specific DAR species | Advantage: High resolution for DAR separation.[7][8] Disadvantage: High salt concentrations may promote aggregation in some cases. |
| Ion Exchange Chromatography (IEX) | Aggregate & Charge Variant Removal | >98% | >90% | Minimal impact on average DAR | Advantage: High capacity and effective aggregate removal.[3][4] Disadvantage: May not resolve different DAR species. |
| Size Exclusion Chromatography (SEC) | Aggregate Removal & Polishing | >99% | >95% | No impact on DAR distribution | Advantage: Gentle, non-interactive method.[5][9] Disadvantage: Limited sample loading capacity. |
Experimental Protocols
Protocol 1: DAR Separation using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general procedure for separating this compound ADC species based on their drug-to-antibody ratio.
Materials:
-
HIC Column: Phenyl Sepharose High Performance or similar.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[12]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[12]
-
HPLC or FPLC system.
Procedure:
-
Sample Preparation: Dilute the crude ADC solution with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 - 1.5 M. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Wash: Wash the column with 2-5 CVs of 100% Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs. The unconjugated antibody (DAR 0) will elute first, followed by ADCs with increasing DARs (DAR 2, DAR 4, etc.).[12]
-
Fraction Collection: Collect fractions across the elution peak(s).
-
Analysis: Analyze the collected fractions by SEC to assess purity and by a suitable method (e.g., UV-Vis spectroscopy or mass spectrometry) to determine the DAR of each fraction.
-
Column Cleaning and Storage: Wash the column with Mobile Phase B, followed by a cleaning-in-place (CIP) procedure as recommended by the manufacturer (e.g., 0.5 N NaOH), and store in an appropriate solution (e.g., 20% Ethanol).[12]
Protocol 2: Aggregate Removal using Cation Exchange Chromatography (CEX)
This protocol outlines a general procedure for removing aggregates from an ADC preparation.
Materials:
-
CEX Column: Strong cation exchange resin (e.g., Capto S ImpAct).
-
Mobile Phase A (Binding Buffer): 50 mM Sodium Acetate, pH 5.5.[14]
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Acetate, 1 M NaCl, pH 5.5.
-
HPLC or FPLC system.
Procedure:
-
Sample Preparation: Perform a buffer exchange on the ADC sample into Mobile Phase A. Ensure the conductivity of the sample is low enough for binding. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the CEX column with 5-10 CVs of Mobile Phase A.
-
Sample Loading: Load the prepared ADC sample onto the column.
-
Wash: Wash the column with 2-5 CVs of Mobile Phase A.
-
Elution: Elute the bound ADC monomer using a linear gradient from 0% to 50% Mobile Phase B over 10-20 CVs. Aggregates are generally more positively charged and will elute at a higher salt concentration.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
-
Analysis: Analyze the collected fractions by SEC to confirm the removal of aggregates.
-
Column Regeneration and Storage: Regenerate the column with 100% Mobile Phase B, followed by a CIP step and storage in an appropriate solution as per the manufacturer's instructions.
Protocol 3: Final Polishing using Size Exclusion Chromatography (SEC)
This protocol describes a final polishing step to remove any remaining aggregates and to exchange the ADC into the final formulation buffer.
Materials:
-
SEC Column: Appropriate for the size of the ADC (e.g., Superdex 200 or similar).
-
Mobile Phase (Formulation Buffer): e.g., Phosphate-buffered saline (PBS), pH 7.4, or a custom formulation buffer.[15]
-
HPLC or FPLC system.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired formulation buffer.
-
Sample Preparation: Concentrate the ADC pool from the previous purification step if necessary. Filter through a 0.22 µm filter.
-
Sample Loading: Inject the ADC sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[12]
-
Elution: Elute the sample with the formulation buffer at a constant flow rate. The aggregates will elute first in the void volume, followed by the monomeric ADC peak.
-
Fraction Collection: Collect the fractions corresponding to the main monomeric ADC peak.
-
Analysis: Perform a final analysis of the purified ADC pool for purity, concentration, and DAR.
-
Column Cleaning and Storage: Wash the column with several CVs of mobile phase and store according to the manufacturer's recommendations.
Mandatory Visualization
Caption: Troubleshooting workflow for ADC purification.
Caption: Experimental workflow for ADC purification.
Caption: Mechanism of action for a this compound ADC.
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. pharmtech.com [pharmtech.com]
- 4. bio-rad.com [bio-rad.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Technical Support Center: Optimizing Val-Cit Dipeptide Linker Performance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on minimizing off-target cleavage of the Val-Cit dipeptide linker, a critical component in many antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of on-target Val-Cit linker cleavage?
The Val-Cit linker is designed for selective cleavage within the lysosomal compartment of target cancer cells.[1] After an ADC binds to its target antigen and is internalized, it is trafficked to the lysosome.[2] In the acidic environment of the lysosome, proteases, most notably Cathepsin B, recognize the Val-Cit dipeptide sequence and cleave the amide bond, typically between citrulline and a PABC spacer.[3] This initiates a self-immolative cascade that releases the cytotoxic payload in its active form to induce cell death.[3]
Q2: What are the main causes of off-target cleavage of the Val-Cit linker?
Off-target cleavage of the Val-Cit linker, leading to premature payload release, is a significant concern that can result in decreased efficacy and increased systemic toxicity. The primary causes include:
-
Enzymatic Cleavage in Plasma:
-
Mouse Carboxylesterase 1c (Ces1c): This enzyme, present in high concentrations in mouse plasma but not human plasma, is a major contributor to the premature cleavage of the Val-Cit linker in preclinical mouse models.[4][5] This species-specific instability can complicate the translation of preclinical data.[5]
-
Human Neutrophil Elastase (NE): NE, a serine protease found in the bloodstream, has been shown to cleave the Val-Cit linker, potentially leading to off-target toxicities such as neutropenia.[6][7]
-
-
High Hydrophobicity: The Val-Cit linker, particularly when combined with a hydrophobic payload like MMAE, increases the overall hydrophobicity of the ADC.[6][8] This can lead to aggregation and rapid clearance by the liver, contributing to off-target effects.[8]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR can exacerbate the hydrophobicity of the ADC, increasing the likelihood of aggregation and premature clearance.[1]
Q3: My Val-Cit ADC is stable in human plasma but shows significant instability in mouse models. Why is this happening and how can I address it?
This is a common issue stemming from the activity of mouse carboxylesterase 1c (Ces1c), which efficiently cleaves the Val-Cit linker.[1][5] To address this, consider the following strategies:
-
Linker Modification: Incorporating a glutamic acid residue at the P3 position to create a Glu-Val-Cit tripeptide linker has been shown to significantly increase stability in mouse plasma by conferring resistance to Ces1c cleavage.[4][8][9]
-
Alternative Linkers: The Val-Ala linker is less hydrophobic than the Val-Cit linker and can improve pharmacokinetic properties, especially with lipophilic payloads.[8]
-
Data Interpretation: When using Val-Cit linkers in mouse models, it is crucial to be aware of this potential instability and its impact on study outcomes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental evaluation of Val-Cit linker stability and performance.
Issue 1: High levels of free payload are detected in mouse plasma shortly after ADC administration.
-
Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[4]
-
Troubleshooting Steps:
-
Confirm Instability: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.[8]
-
Modify the Linker: Synthesize and test an ADC with a more stable linker, such as the Glu-Val-Cit linker, which has demonstrated increased resistance to Ces1c.[4]
-
Consider Alternative Linkers: Evaluate less hydrophobic linkers like Val-Ala, which may exhibit improved plasma stability.[8]
-
Issue 2: The ADC shows signs of aggregation, especially at higher DARs.
-
Potential Cause: Increased hydrophobicity due to the Val-Cit linker and the conjugated payload.[6][8]
-
Troubleshooting Steps:
Issue 3: Inconsistent results are observed in mouse efficacy studies with a Val-Cit linked ADC.
-
Potential Cause: Variable premature payload release due to linker instability in mouse plasma.[10]
-
Troubleshooting Steps:
-
Assess Linker Stability: Perform thorough in vitro and in vivo stability studies to understand the pharmacokinetic profile of your ADC in the specific mouse strain being used.
-
Switch to a More Stable Linker: Employing a linker resistant to Ces1c, such as Glu-Val-Cit, can lead to more consistent and reliable efficacy data in mouse models.[9]
-
Issue 4: Hematological toxicities, such as neutropenia, are observed in preclinical studies.
-
Potential Cause: Premature payload release in the bloodstream due to cleavage by human neutrophil elastase.[1]
-
Troubleshooting Steps:
-
Linker Modification: The Glu-Val-Cit linker has shown improved resistance to neutrophil elastase-mediated cleavage.[1]
-
Dose Optimization: Carefully evaluate the dosing regimen to potentially mitigate hematological toxicities while maintaining a therapeutic effect.[1]
-
Explore Alternative Linker Technologies: If instability remains a concern, consider other cleavable linkers (e.g., β-glucuronide) or non-cleavable linkers.[1]
-
Data Presentation
Table 1: Comparison of Linker Strategies to Minimize Off-Target Cleavage
| Linker Strategy | Key Advantage(s) | Key Disadvantage(s) | Relevant Payload Type(s) |
| Glu-Val-Cit | Increased stability in mouse plasma, resistant to Ces1c cleavage.[4][8] | May have slightly different cleavage kinetics by Cathepsin B compared to Val-Cit.[8] | Auristatins and other payloads compatible with Val-Cit.[8] |
| Val-Ala | Lower hydrophobicity, reduced aggregation, allows for higher DARs.[8] | May have a slower cleavage rate by Cathepsin B compared to Val-Cit.[8] | Hydrophobic payloads (e.g., PBD dimers).[8] |
| cBu-Cit | More selective for Cathepsin B cleavage, potentially reducing off-target cleavage.[8] | Newer technology, less established than Val-Cit.[8] | Payloads compatible with dipeptide linkers.[8] |
| Exo-Linker | Improved stability, hydrophilicity, and resistance to enzymatic degradation.[8] | More complex linker synthesis.[8] | Hydrophobic payloads.[8] |
| PEGylated Linker | Increased hydrophilicity, improved solubility, and plasma stability.[8] | May alter the overall size and biodistribution of the ADC.[8] | Highly hydrophobic payloads.[8] |
Table 2: Quantitative Comparison of Val-Cit Linker Stability
| Linker Type | Species | Incubation Time | % Payload Release / % Intact ADC | Reference(s) |
| Val-Cit-PABC-MMAE | Human | 6 days | <1% released MMAE | [5] |
| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released MMAE | [5] |
| Val-Cit ADC | Human | 28 days | No significant degradation | [5] |
| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug | [5] |
| Val-Cit | Human | - | Half-life of 230 days | [5] |
| Val-Cit | Mouse | - | Half-life of 80 hours | [5] |
| Glu-Val-Cit (EVCit) ADC | Mouse | 14 days | Almost no linker cleavage | [5] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the rate of payload release from an ADC in human and mouse plasma over time.[5]
-
Materials:
-
ADC with Val-Cit linker
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
-
-
Methodology:
-
Pre-warm plasma to 37°C.[5]
-
Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).[11]
-
Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).[12]
-
At each time point, add a quenching solution to an aliquot to stop the reaction.[5]
-
Process the samples by precipitating plasma proteins and collecting the supernatant.[5]
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload and/or intact ADC.[11]
-
-
Data Analysis: Plot the percentage of intact ADC or released payload against time. Calculate the half-life (t½) of the ADC in each plasma type. A significantly shorter half-life in mouse plasma suggests instability.[8]
Protocol 2: In Vitro Cathepsin B Cleavage Assay
-
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[3]
-
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)[11]
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)[11]
-
LC-MS/MS system
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC in the assay buffer.[11]
-
Initiate the reaction by adding Cathepsin B.[11]
-
Incubate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[11]
-
Stop the reaction at each time point by adding the quenching solution.[11]
-
Analyze the samples by LC-MS/MS to quantify the released payload and remaining intact ADC.[11]
-
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[3]
Visualizations
Caption: ADC internalization and payload release pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Therapeutic Index of Val-Cit ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development and experimentation of Val-Cit containing Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of off-target toxicity with Val-Cit ADCs and how can they be mitigated?
A1: Off-target toxicity with Val-Cit ADCs is a primary factor limiting their therapeutic index and is often linked to the premature release of the cytotoxic payload in systemic circulation.[1][2] Key contributing factors include:
-
Linker Instability: The Val-Cit linker can be susceptible to cleavage by enzymes present in plasma, such as human neutrophil elastase and, notably in preclinical mouse models, carboxylesterase 1c (Ces1c).[1][3][4][5] This leads to the release of the payload before the ADC reaches the target tumor cells.
-
Hydrophobicity: Val-Cit linkers, especially when combined with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC.[1] This can lead to aggregation and rapid clearance by the liver, as well as non-specific uptake by healthy cells.[1][6]
-
The "Bystander Effect" in Healthy Tissues: If a membrane-permeable payload is released prematurely, it can diffuse into and kill healthy bystander cells, contributing to systemic toxicity.[1]
Mitigation Strategies:
-
Enhance Linker Stability: Modify the linker by incorporating a glutamic acid residue to create a Glu-Val-Cit tripeptide linker, which has shown significantly increased stability in mouse plasma.[1][3][5][7]
-
Reduce Hydrophobicity: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design or switch to a more hydrophilic linker like Val-Ala.[1][8]
-
Optimize Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to decrease hydrophobicity-driven clearance. Site-specific conjugation methods are recommended to achieve a uniform DAR.[1][4]
-
Payload Selection: Consider using a less membrane-permeable payload if a bystander effect is not desired, to limit off-target effects.[1]
Q2: Our Val-Cit ADC shows excellent potency in vitro but poor efficacy and high toxicity in our mouse xenograft model. What is the likely cause and how can we troubleshoot this?
A2: A frequent cause for this discrepancy is the instability of the Val-Cit linker in mouse plasma.[1][5][9] Mouse plasma contains the enzyme carboxylesterase 1c (Ces1c), which can prematurely cleave the Val-Cit linker, leading to off-target toxicity and reduced delivery of the payload to the tumor.[3][4][5][10] This issue is not typically observed in human plasma, making it a critical point of consideration for preclinical to clinical translation.[9][10]
Troubleshooting Workflow:
-
Assess Linker Stability: Conduct an in vitro plasma stability assay to compare the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[1]
-
Modify the Linker: The most effective solution is to re-synthesize the ADC with a more stable linker, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide linker.[3][5][7] This modification has been shown to dramatically improve the ADC's half-life in mouse models.[5]
-
Optimize Conjugation Site: If possible, utilize site-specific conjugation to attach the linker-drug to a less solvent-exposed site on the antibody, which can improve stability.[3]
Q3: We are observing aggregation with our Val-Cit ADC preparation. What are the causes and how can we prevent this?
A3: ADC aggregation is a common issue, particularly with hydrophobic payloads and linkers like Val-Cit-PAB.[8][9] Aggregation can compromise the efficacy, alter pharmacokinetic properties, and increase the immunogenicity of the ADC.
Primary Causes:
-
High Hydrophobicity: The combination of the Val-Cit-PAB linker and a hydrophobic payload is a major driver of aggregation.[8]
-
High Drug-to-Antibody Ratio (DAR): Higher DARs increase the overall hydrophobicity of the ADC molecule.[1][8]
-
Suboptimal Formulation: Inappropriate buffer pH, lack of stabilizing excipients (like polysorbate 20 or 80), and temperature fluctuations can all promote aggregation.[8]
Prevention Strategies:
-
Linker Modification: Replace the Val-Cit dipeptide with a more hydrophilic alternative, such as Val-Ala, which has been shown to reduce aggregation.[8]
-
Incorporate Hydrophilic Spacers: Use PEGylation within the linker to improve solubility.[1]
-
Optimize DAR: Aim for a lower and more homogeneous DAR.
-
Formulation Development: Conduct studies to identify the optimal buffer pH (typically 5.0-6.5 for IgGs) and screen for stabilizing excipients.[8]
Troubleshooting Guides
Guide 1: Inconsistent Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reaction Conditions | Tightly control and document all reaction parameters, including temperature, pH, reaction time, and reagent concentrations.[9] |
| Variability in Antibody Starting Material | Ensure consistent antibody production and purification to have a consistent number of available conjugation sites.[9] |
| Linker-Payload Reagent Quality | Verify the purity and reactivity of the linker-payload reagent before conjugation. |
Guide 2: Low In Vitro Potency
| Potential Cause | Troubleshooting Steps |
| Poor Antibody Binding | Verify that the unconjugated antibody binds to the target cells with high affinity using methods like flow cytometry or ELISA.[9] |
| Inefficient ADC Internalization | Confirm that the ADC is being internalized by target cells. This can be assessed using fluorescently labeled ADCs with microscopy or flow cytometry.[9][11] |
| Inefficient Linker Cleavage | Measure the activity of the target enzyme (e.g., Cathepsin B for Val-Cit linkers) in cell lysates to ensure it is present and active.[9] |
| Problem with the Payload | Confirm the intrinsic activity of the free payload on the target cell line. |
Data Presentation
Table 1: Comparison of Linker Stability in Mouse vs. Human Plasma
| Linker | Modification | Half-life in Mouse Plasma | Half-life in Human Plasma | Key Finding |
| Val-Cit (VCit) | Standard dipeptide | Low (e.g., ~2 days)[5] | High (Stable)[5][10] | Demonstrates significant instability in mouse plasma due to Ces1c cleavage.[10] |
| Glu-Val-Cit (EVCit) | Addition of Glutamic Acid | High (e.g., ~12 days)[5] | High (Stable) | The addition of a glutamic acid residue dramatically improves stability in mouse plasma.[5][7] |
| Val-Ala (VAla) | Alanine substitution | More stable than Val-Cit | High (Stable) | Offers a more hydrophilic and stable alternative to Val-Cit.[12] |
Table 2: In Vitro Cytotoxicity of Val-Cit ADCs with Different Payloads
| Payload | Mechanism of Action | Typical IC50 Range (nM) on Antigen-Positive Cells |
| MMAE | Microtubule Inhibitor | 0.1 - 10 |
| MMAF | Microtubule Inhibitor | 0.5 - 50 |
| PBD Dimer | DNA Alkylating Agent | 0.001 - 0.1 |
| Deruxtecan (DXd) | Topoisomerase I Inhibitor | 0.1 - 15 |
| Note: IC50 values are highly dependent on the specific antibody, DAR, antigen expression level, and cell line used. The data presented is for comparative purposes to show the general potency range.[13] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload release from an ADC in human and mouse plasma.[10]
Materials:
-
ADC with Val-Cit linker
-
Human plasma and Mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Pre-warm human and mouse plasma to 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC into the pre-warmed plasma at a final concentration of 100 µg/mL. Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Quenching and Processing: Immediately mix the aliquot with 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins and stop the reaction. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[4]
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.
-
Data Interpretation: Plot the percentage of released payload against time to determine the stability profile and half-life of the ADC in each plasma type.[10]
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the dose-dependent cytotoxic effect of an ADC on cancer cell lines.[13]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC constructs, unconjugated antibody control, and free payload control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates and microplate reader
Methodology:
-
Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at an optimal density and incubate overnight.[13]
-
ADC Treatment: Prepare serial dilutions of the ADCs and controls. Add 100 µL of each dilution to the respective wells.
-
Incubation: Incubate the plates for a period sufficient for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine IC50 values.
Mandatory Visualizations
Caption: Workflow of ADC binding, internalization, and intracellular payload release.
Caption: A logical workflow for troubleshooting ADC aggregation issues.
Caption: Strategic approach to diagnosing and solving Val-Cit linker instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Importance and Considerations of Antibody Engineering in Antibody-Drug Conjugates Development from a Clinical Pharmacologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hoeford.com [hoeford.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Mc-Val-Cit-PABC-PNP vs. Non-Cleavable Linkers in ADC Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Guide to Linker Selection in Antibody-Drug Conjugates
The linker connecting a monoclonal antibody to its cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, profoundly influencing its stability, mechanism of drug release, and ultimately, its efficacy and safety profile. This guide provides an objective, data-supported comparison of two primary linker strategies: the enzymatically cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (Mc-Val-Cit-PABC) system and non-cleavable linkers.
The fundamental distinction between these two approaches lies in their payload release mechanism. Cleavable linkers like Mc-Val-Cit-PABC are engineered to be selectively processed by enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment or within cancer cell lysosomes.[1][2] In contrast, non-cleavable linkers release their payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[1][3] This difference has significant implications for an ADC's pharmacokinetic profile, bystander killing effect, and overall therapeutic window.
At a Glance: Key Distinctions
| Feature | Mc-Val-Cit-PABC-PNP (Cleavable) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Payload Release | Enzymatic (e.g., Cathepsin B) cleavage within the tumor microenvironment or lysosome.[4] | Proteolytic degradation of the antibody backbone within the lysosome.[4] |
| Released Payload | Typically the unmodified, potent parent drug (e.g., MMAE).[4] | The drug molecule with the linker and a residual amino acid attached (e.g., Lysine-MCC-DM1).[3] |
| Plasma Stability | Generally lower, with a higher potential for premature payload release in circulation.[4] | Generally higher, leading to a more stable ADC in the bloodstream.[3][4] |
| "Bystander" Efficacy | High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[4] | Low to negligible. The released payload is typically charged and less membrane-permeable.[5] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[4] | Lower potential due to greater stability and a limited bystander effect.[3] |
| Therapeutic Window | Potentially narrower due to off-target toxicities.[4] | Potentially wider due to improved tolerability.[3] |
| Dependence on Target Biology | Less dependent on lysosomal trafficking for payload release. | Highly dependent on ADC internalization and lysosomal degradation of the antibody.[3] |
Quantitative Performance Data
Direct head-to-head comparisons of ADCs with the same antibody and payload but different linker types are not abundant in publicly available literature. The following tables present a synthesis of representative preclinical data from various sources to provide a comparative overview.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 | [6] |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 | [6] |
| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1 | [6] |
| Trastuzumab-MMAE | Cleavable (Val-Cit) | JIMT-1 (HER2+) | 100-500 | [6] |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable | JIMT-1 (HER2+) | >1000 | [6] |
In Vivo Efficacy: Xenograft Models
Tumor growth inhibition (TGI) is a key measure of an ADC's anti-cancer activity in preclinical animal models.
| ADC Construct | Linker Type | Tumor Model | Key Efficacy Outcome | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | >90% TGI (with regression) at 10 mg/kg, single dose. | [6] |
| Trastuzumab-DM1 (T-DM1) | Non-Cleavable (Thioether) | NCI-N87 Gastric Cancer | ~80% TGI at 10 mg/kg, single dose. | [6] |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | JIMT-1 Breast Cancer | ~70% TGI at 10 mg/kg, single dose. | [6] |
| Trastuzumab-DM1 (T-DM1) | Non-Cleavable (Thioether) | JIMT-1 Breast Cancer | ~50% TGI at 15 mg/kg, single dose. | [6] |
| Anti-CD22-PBD | Cleavable (Val-Cit) | Human non-Hodgkin lymphoma | Similar activity to a disulfide-linked ADC at several doses. | [6] |
Plasma Stability
The stability of an ADC in plasma is crucial for minimizing premature payload release and associated off-target toxicity.
| Linker Type | Species | Stability Metric | Result | Reference |
| Val-Cit-PABC-MMAE | Human & Cynomolgus Monkey | % Released MMAE | <1% after 6 days. | [7] |
| Val-Cit-PABC-MMAE | Rat | % Released MMAE | 2.5% after 6 days. | [7] |
| Val-Cit | Mouse | In vivo stability | Unstable due to carboxylesterase activity. | [8][9] |
| Glu-Val-Cit | Mouse & Human | In vivo stability | Exceptionally high long-term stability. | [9] |
| SMCC (Non-cleavable) | General | General Observation | More stable in blood compared to many cleavable linkers. | [7] |
| Sulfatase-cleavable | Mouse | Plasma Stability | High stability (over 7 days). | [6] |
Mechanisms of Action and Experimental Workflows
The distinct mechanisms of payload release for cleavable and non-cleavable linkers dictate their therapeutic applications and potential liabilities. These mechanisms, along with typical experimental workflows, are illustrated below.
Caption: Mechanisms of drug release for cleavable vs. non-cleavable linker ADCs.
Caption: A typical experimental workflow for the preclinical evaluation of ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the diluted ADCs to the respective wells and incubate for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To quantify the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Culture: Co-culture a mixture of antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MCF7) cancer cells. The antigen-negative cells are typically labeled with a fluorescent marker (e.g., GFP) for identification.[10]
-
ADC Treatment: Treat the co-culture with varying concentrations of the cleavable and non-cleavable ADCs.[2]
-
Incubation: Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (e.g., 72-96 hours).[2]
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled antigen-negative cells. The reduction in the number of viable antigen-negative cells in the presence of the ADC, relative to an untreated control, represents the bystander effect.[2]
In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into immunocompromised mice (e.g., BALB/c nude mice).[4]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[4]
-
ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.[4]
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).[4]
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Survival can also be monitored as a primary endpoint.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis of survival data can be performed using Kaplan-Meier curves.
Conclusion
The choice between a Mc-Val-Cit-PABC cleavable linker and a non-cleavable linker is a critical decision in ADC design, with each approach offering distinct advantages and disadvantages. Cleavable linkers, through their ability to release an unmodified, membrane-permeable payload, can provide enhanced potency, particularly in heterogeneous tumors, via the bystander effect.[4] However, this can be associated with lower plasma stability and a higher risk of off-target toxicity.[4]
Conversely, non-cleavable linkers generally exhibit greater plasma stability, potentially leading to a wider therapeutic window and a more favorable safety profile.[3][11] The trade-off is that their efficacy is restricted to antigen-expressing cells, and the released payload-linker-amino acid complex must retain high potency. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough preclinical evaluation using the methodologies outlined in this guide is paramount for making an informed decision and advancing the most promising ADC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biochempeg.com [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Navigating the Neighborhood: A Comparative Guide to the Bystander Effect of Mc-Val-Cit-PABC-PNP ADCs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from a target cancer cell eradicates neighboring antigen-negative tumor cells. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the cathepsin-cleavable Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (Mc-Val-Cit-PABC) linker, focusing on the commonly paired payload, Monomethyl Auristatin E (MMAE). We present supporting experimental data, detailed protocols, and mechanistic diagrams to objectively compare its performance against other ADC platforms.
The Decisive Role of the Linker and Payload in the Bystander Effect
The capacity of an ADC to induce a bystander effect is fundamentally governed by two key components: the linker and the payload. The Mc-Val-Cit-PABC linker is designed to be stable in systemic circulation but is efficiently cleaved by proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment and within cancer cell lysosomes.[1][2] This cleavage releases the payload in its unmodified, potent form.
The physicochemical properties of the released payload are then paramount for the bystander effect. For a payload to traverse from the target cell to its neighbors, it must be cell-membrane permeable.[3][] Payloads that are neutral, uncharged, and possess a degree of lipophilicity are better equipped to diffuse across cell membranes and exert their cytotoxic activity on adjacent cells.[][5]
Quantitative Comparison of Bystander Efficacy
The following tables summarize the in vitro cytotoxicity and bystander killing effect of ADCs featuring the Mc-Val-Cit-PABC linker with MMAE, compared to ADCs with a non-cleavable linker and a different payload.
Table 1: In Vitro Cytotoxicity of ADCs
| ADC | Linker Type | Payload | Target Cell Line (Antigen-Positive) | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | Mc-Val-Cit-PABC (Cleavable) | MMAE | N87 (HER2+) | ~0.1 | [1] |
| Trastuzumab-emtansine (T-DM1) | SMCC (Non-Cleavable) | DM1 | SK-BR-3 (HER2+) | Not explicitly stated in bystander context, but known to be potent on target cells. | [6] |
Table 2: In Vitro Bystander Killing Effect in Co-culture Assay
| ADC | Target Cell Line (Antigen-Positive) | Bystander Cell Line (Antigen-Negative) | Bystander Killing IC50 (nM) | Key Findings | Reference |
| Trastuzumab-vc-MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | ~350 (direct killing on MCF7 is minimal at this concentration) | Significant bystander killing observed. The extent of killing increases with a higher ratio of antigen-positive to antigen-negative cells. | [1] |
| Trastuzumab-emtansine (T-DM1) | SK-BR-3 (HER2+) | MCF7 (HER2-) | No significant bystander effect observed. | The charged payload metabolite (Lys-SMCC-DM1) has poor membrane permeability, limiting its ability to affect bystander cells. | [6][7] |
| DS8201 (Trastuzumab deruxtecan) | SK-BR-3 (HER2+) | MCF7 (HER2-) | Not explicitly quantified with IC50, but demonstrated significant bystander killing. | The released topoisomerase I inhibitor payload is membrane-permeable. | [6] |
Table 3: Physicochemical Properties of Common ADC Payloads
| Payload | Molecular Characteristic | Cell Membrane Permeability | Bystander Effect Potential |
| MMAE | More hydrophobic, neutral | High | Potent |
| MMAF | Hydrophilic, negatively charged at physiological pH | Low | Minimal to none |
| DM1 (released as Lys-SMCC-DM1) | Charged lysine-linker-payload metabolite | Low / Negligible | Low / Negligible |
| SN-38 | Lipophilic | High | Potent |
| Deruxtecan (DXd) | Membrane-permeable | High | Potent |
Mechanistic Overview of the Bystander Effect
The bystander effect of a Mc-Val-Cit-PABC-PNP ADC is a multi-step process that relies on the specific design of the linker and the properties of the payload.
Caption: Mechanism of action for this compound ADC bystander effect.
Experimental Protocols for Validating the Bystander Effect
Accurate and reproducible methods are essential for quantifying the bystander effect of ADCs. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.
Materials:
-
Antigen-positive cancer cell line (e.g., N87 for HER2-targeting ADCs).
-
Antigen-negative cancer cell line, often engineered to express a fluorescent protein for distinct analysis (e.g., MCF7-GFP).[1]
-
ADC with this compound linker and a comparator ADC (e.g., with a non-cleavable linker).
-
Isotype control ADC.
-
Cell culture medium and supplements.
-
96-well plates.
-
Plate reader or flow cytometer for viability analysis.
Procedure:
-
Cell Seeding: Co-culture antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-culture with a serial dilution of the test and control ADCs. Include untreated wells as a control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment:
-
For fluorescently labeled bystander cells, quantify the fluorescent signal using a plate reader or count the viable fluorescent cells using flow cytometry.
-
Alternatively, use a cell viability reagent (e.g., CellTiter-Glo®) to measure the overall viability and infer the bystander effect based on the known ratios of the cell lines.
-
-
Data Analysis: Normalize the viability of the bystander cells in the treated wells to the untreated control wells. Plot the percentage of viable bystander cells against the ADC concentration to determine the bystander IC50 value.
Caption: Workflow for the in vitro co-culture bystander killing assay.
In Vitro Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium and can subsequently kill bystander cells.[6]
Materials:
-
Antigen-positive and antigen-negative cell lines.
-
Test and control ADCs.
-
Cell culture medium and supplements.
-
96-well plates.
-
Centrifugation equipment.
Procedure:
-
Prepare Conditioned Medium:
-
Seed antigen-positive cells and treat them with a relevant concentration of the ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any cells and debris.
-
-
Treat Bystander Cells:
-
Seed antigen-negative cells in a separate 96-well plate and allow them to adhere.
-
Replace the medium on the bystander cells with the prepared conditioned medium.
-
-
Incubation and Viability Assessment:
-
Incubate the bystander cells for 48-72 hours.
-
Measure the viability of the bystander cells using a standard assay (e.g., MTT or CellTiter-Glo®).
-
-
Data Analysis: Compare the viability of bystander cells treated with conditioned medium from ADC-treated antigen-positive cells to those treated with conditioned medium from untreated antigen-positive cells.
In Vivo Admixed Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID).
-
Antigen-positive and antigen-negative cancer cell lines (one may be engineered to express a reporter like luciferase for in vivo imaging).
-
Test and control ADCs.
-
Matrigel or other suitable extracellular matrix.
-
Calipers for tumor measurement and/or an in vivo imaging system.
Procedure:
-
Tumor Implantation: Co-implant a mixture of antigen-positive and antigen-negative tumor cells (e.g., at a 1:1 ratio) subcutaneously into the flanks of immunodeficient mice.
-
ADC Treatment: Once tumors reach a predetermined size, administer the test and control ADCs intravenously.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers. If a luciferase-expressing cell line is used, monitor tumor growth and the viability of the bystander cell population using in vivo imaging.
-
Data Analysis: Compare the tumor growth inhibition in mice treated with the ADC capable of a bystander effect to those treated with a control ADC (e.g., with a non-cleavable linker).
Conclusion
The Mc-Val-Cit-PABC linker, when paired with a membrane-permeable payload like MMAE, demonstrates a potent bystander effect, a crucial attribute for enhancing the efficacy of ADCs in heterogeneous tumors. The experimental data clearly indicates the superior ability of ADCs with this cleavable linker system to kill neighboring antigen-negative cells compared to ADCs with non-cleavable linkers that release charged, membrane-impermeable payloads. The provided experimental protocols offer robust methods for validating and quantifying this bystander effect, enabling researchers to make informed decisions in the design and development of next-generation ADCs. The strategic selection of a cleavable linker and a payload with optimal physicochemical properties is paramount to harnessing the full therapeutic potential of the bystander effect in cancer therapy.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochempeg.com [biochempeg.com]
- 5. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Confirming Linker Cleavage
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the stability of the linker connecting the biological moiety to the payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy. Conversely, inefficient cleavage at the target site can diminish the potency of the therapeutic agent. Therefore, robust analytical techniques to confirm and quantify linker cleavage are paramount throughout the drug development process.
This guide provides an objective comparison of key analytical techniques used to confirm linker cleavage, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
A variety of analytical methods are employed to assess linker stability and quantify its cleavage products. The choice of technique often depends on the specific characteristics of the bioconjugate, the nature of the linker, and the information required at a particular stage of development. The primary techniques include mass spectrometry, chromatography, and electrophoresis.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance attributes of the most common analytical techniques for confirming linker cleavage. It is important to note that direct head-to-head comparisons across all techniques under identical conditions are not always available in the literature; therefore, the presented values are representative and may vary based on the specific ADC, linker-payload, and experimental setup.
| Technique | Primary Application | Information Provided | Sensitivity (LLOQ) | Precision (%RSD) | Throughput | Key Advantages | Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of free payload and linker-payload metabolites; DAR determination. | Precise molecular weight, identification of cleavage products, quantification of intact ADC and fragments.[1] | High (pg/mL to ng/mL range for free payloads).[2][3] | <15-20%[4] | Moderate to High | High sensitivity and specificity; provides comprehensive structural information.[5][6] | Can be complex; matrix effects can influence quantification.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Determination of Drug-to-Antibody Ratio (DAR) distribution.[7] | Average DAR, distribution of different drug-loaded species.[8] | Lower than MS | Excellent (<1%)[8] | High | Non-denaturing conditions preserve the native protein structure; robust and reproducible for DAR analysis.[8][9] | Does not directly measure linker cleavage; resolution may be insufficient for complex mixtures.[7] |
| Reversed-Phase Liquid Chromatography (RP-HPLC) | Quantification of free drug and separation of ADC fragments.[5] | Purity, quantification of hydrophobic free drugs and related species.[5] | Moderate (ng/mL range for free payloads). | Good | High | Excellent precision, sensitivity, and selectivity for hydrophobic molecules.[5] | Denaturing conditions may alter the ADC structure; not ideal for all ADC architectures.[5] |
| Size-Exclusion Chromatography (SEC) | Monitoring of ADC aggregation and fragmentation.[5] | Quantification of high molecular weight species (aggregates) and low molecular weight fragments. | Lower than MS | Good | High | Non-denaturing conditions; primary method for assessing aggregation.[5] | Does not provide information on DAR or directly on linker cleavage.[5] |
| Capillary Electrophoresis (CE) | Analysis of charge variants and free drug. | Separation based on charge-to-size ratio; can quantify free drug.[5] | High | Good | High | High separation efficiency and resolution, especially for charged analytes; minimal sample consumption.[10][11] | Less versatile than HPLC; can be challenging to couple with MS for identification.[10] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Visual confirmation of conjugation and fragmentation. | Molecular weight-based separation under denaturing conditions. | Low | Semi-quantitative | Moderate | Simple and widely accessible for a visual assessment of conjugation success and major degradation products. | Low resolution and sensitivity compared to chromatographic and MS methods; not quantitative.[5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data on linker cleavage. Below are methodologies for two key in vitro assays used to evaluate linker stability.
In Vitro Plasma Stability Assay
This assay is designed to assess the stability of the bioconjugate in plasma, providing an indication of its in vivo stability and the potential for premature payload release.[12][13]
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.
Methodology:
-
Preparation:
-
Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.
-
Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Time-Point Sampling:
-
Sample Quenching and Processing:
-
Immediately stop the reaction by adding the plasma aliquot to a tube containing 3-4 volumes of a cold quenching solution (e.g., acetonitrile (B52724) with an internal standard for LC-MS analysis).[14]
-
Centrifuge at high speed (e.g., >10,000 x g) for 15 minutes at 4°C to precipitate plasma proteins.[14]
-
-
Analysis:
-
Carefully collect the supernatant containing the released payload.
-
Analyze the supernatant using a validated LC-MS or RP-HPLC method to quantify the amount of released payload.
-
Alternatively, the intact ADC can be quantified at each time point to determine the rate of degradation.
-
-
Data Analysis:
-
Plot the percentage of released payload or the percentage of intact ADC versus time.
-
Calculate the half-life (t½) of the ADC linker in plasma.[12]
-
Lysosomal Cleavage Assay
This assay evaluates the efficiency of linker cleavage within a simulated lysosomal environment, which is crucial for linkers designed to release their payload intracellularly.[15]
Objective: To quantify the rate of drug release from a linker-containing ADC upon incubation with lysosomal enzymes (e.g., cathepsin B for Val-Cit linkers).[15]
Methodology:
-
Reagent Preparation:
-
Reaction Incubation:
-
In a microplate, combine the ADC and the enzyme solution in the assay buffer.
-
Incubate the plate at 37°C.
-
-
Time-Point Sampling:
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[15]
-
-
Reaction Quenching:
-
At each time point, stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).[15]
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
-
Data Analysis:
-
Plot the concentration of the released payload versus time.
-
Determine the initial rate of cleavage from the slope of the linear portion of the curve.
-
Mandatory Visualization
The following diagrams illustrate key workflows and pathways relevant to the analysis of linker cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. preprints.org [preprints.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
assessing the stability of Mc-Val-Cit-PABC-PNP in human vs. mouse plasma
For researchers and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. The linker's stability in plasma directly influences the ADC's efficacy and toxicity profile. This guide provides a detailed comparison of the stability of the widely used Mc-Val-Cit-PABC-PNP linker in human and mouse plasma, supported by experimental data and protocols.
The this compound linker is designed to be stable in systemic circulation and selectively cleaved by proteases like cathepsin B, which are overexpressed in the lysosomes of tumor cells.[] However, extensive research has revealed a significant discrepancy in its stability between human and rodent plasma, a crucial consideration for preclinical evaluation.
Comparative Stability Analysis
The central finding across numerous studies is that the Val-Cit dipeptide component of the linker exhibits high stability in human plasma but is markedly unstable in mouse plasma.[2][3] This instability is not a minor variation but a fundamental enzymatic difference between the species.[2] The premature cleavage of the linker in mouse plasma can lead to off-target toxicity and reduced efficacy in murine models, complicating the translation of preclinical data to human trials.[2]
The primary enzyme responsible for the degradation of the Val-Cit linker in mouse plasma has been identified as carboxylesterase 1c (Ces1c).[2][4] This enzyme is present in rodent plasma and can hydrolyze the linker, leading to premature release of the cytotoxic payload.[2][4] This phenomenon appears to be limited to rodents and is not observed in higher species, including humans.[5][6]
Table 1: Comparative Stability of this compound
| Feature | Human Plasma | Mouse Plasma | Reference |
| Overall Stability | Generally stable | Unstable | [2][5] |
| Primary Cause of Instability | N/A (High Stability) | Cleavage by carboxylesterase (Ces1c) | [2][4] |
| Observed Payload Release | Minimal premature release | Significant premature release | [2][5] |
| Implications for Preclinical Studies | Favorable for predicting clinical stability | Potential for misleading efficacy and toxicity data | [5][7] |
Studies have shown that while ADCs with Val-Cit linkers show no significant degradation in human plasma over extended periods (e.g., 28 days), they can lose a substantial percentage of their conjugated payload in mouse plasma in a much shorter timeframe.[3][8] For instance, some studies have reported over 95% loss of conjugated drug after 14 days of incubation in mouse plasma.[3]
To address this challenge, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which has demonstrated improved stability in mouse plasma while retaining its susceptibility to cleavage by cathepsins within the tumor cell.[9][10]
Experimental Protocols
A standardized in vitro plasma stability assay is crucial for assessing the performance of ADC linkers. Below is a detailed methodology for such an experiment.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC with the this compound linker in human and mouse plasma by measuring the amount of intact ADC and released payload over time.
Materials:
-
ADC with this compound linker
-
Human plasma (e.g., citrate-anticoagulated)
-
Mouse plasma (e.g., citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical instruments: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) and/or ELISA (Enzyme-Linked Immunosorbent Assay)
Methodology:
-
Preparation: Thaw frozen human and mouse plasma at 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Dilute the ADC stock solution into the pre-warmed human and mouse plasma to a final concentration (e.g., 100 µg/mL). A control sample should be prepared by diluting the ADC in PBS to the same final concentration. Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots from each incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Quenching: Immediately stop the enzymatic reaction in the collected plasma samples by adding a quenching solution like ice-cold acetonitrile.
-
Analysis by ELISA: The amount of total antibody and conjugated antibody can be measured using a sandwich ELISA format. A decrease in the level of conjugated antibody over time indicates linker cleavage.
-
Analysis by LC-MS/MS: To quantify the free payload and confirm the ELISA results, plasma samples are processed (e.g., protein precipitation) and analyzed by LC-MS/MS. This method provides high sensitivity and specificity for the detection and quantification of the released drug.
-
Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time. The half-life (t½) of the ADC in each plasma type can then be calculated. A decrease in the drug-to-antibody ratio (DAR) over time is also a key indicator of linker instability.[7]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the stability of the Mc-Val-Cit-PABC linker and the experimental workflow for its assessment.
Caption: Comparative stability of Mc-Val-Cit-PABC in plasma.
Caption: Workflow for in vitro plasma stability assessment.
References
- 2. benchchem.com [benchchem.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. benchchem.com [benchchem.com]
Evaluating the Impact of Linker Chemistry on ADC Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its pharmacokinetic (PK) profile, directly influencing its stability, efficacy, and toxicity. The choice of linker chemistry governs the ADC's behavior in systemic circulation and the mechanism of payload release at the target site. This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform rational ADC design.
Linker Strategies: A Fundamental Choice
The two primary categories of linkers are cleavable and non-cleavable , distinguished by their payload release mechanisms.
-
Cleavable Linkers: These are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells. Common cleavage mechanisms include enzymatic degradation (e.g., by cathepsins), reduction of disulfide bonds in the high-glutathione intracellular environment, or hydrolysis in the acidic milieu of endosomes and lysosomes.[1][2] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[3]
-
Non-Cleavable Linkers: These linkers remain stable in the extracellular environment and release the payload only after the antibody component is fully degraded within the lysosome.[3][4] This results in the release of a payload-linker-amino acid complex. Non-cleavable linkers generally offer greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.[4][5]
The hydrophilicity of the linker also plays a crucial role. Hydrophobic payloads can induce ADC aggregation, leading to rapid clearance and potential immunogenicity.[6] Hydrophilic linkers , often incorporating polyethylene (B3416737) glycol (PEG) moieties, can mitigate these issues, improving solubility, enhancing PK profiles, and enabling higher drug-to-antibody ratios (DARs).[6][]
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for ADCs with different linker chemistries. It is important to note that direct head-to-head comparisons are challenging due to variations in antibodies, payloads, conjugation methods, and preclinical models across different studies.
Table 1: Comparison of Cleavable vs. Non-Cleavable Linker ADCs
| ADC Component | Linker Type | Linker Chemistry | Animal Model | Half-life (t½) | Clearance (CL) | Key Findings & Reference |
| Trastuzumab-DM1 | Cleavable | SPP (disulfide) | Mouse | - | 41 mL/day/kg (conjugated antibody) | Faster clearance compared to the non-cleavable linker ADC.[8] |
| Trastuzumab-DM1 | Non-cleavable | MCC (thioether) | Mouse | - | 12 mL/day/kg (conjugated antibody) | Slower clearance, suggesting greater stability of the conjugated antibody.[8] |
| anti-CD22-DM1 | Cleavable | SPP (disulfide) | Rat | - | 11 mL/day/kg (conjugated antibody) | Similar to the mouse model, the cleavable linker led to faster clearance.[9] |
| anti-CD22-DM1 | Non-cleavable | MCC (thioether) | Rat | - | 7.9 mL/day/kg (conjugated antibody) | The non-cleavable linker demonstrated slower clearance, indicating higher stability.[9] |
| Generic ADC | Cleavable | Val-Cit (enzymatic) | - | Generally lower | Generally higher | Prone to premature payload release, potentially leading to higher off-target toxicity.[10] |
| Generic ADC | Non-cleavable | Thioether | - | Generally higher | Generally lower | Greater plasma stability leads to a more stable ADC in the bloodstream.[10] |
Table 2: Impact of Linker Hydrophilicity on ADC Pharmacokinetics
| ADC Property | Hydrophobic Linker (e.g., Val-Cit) | Hydrophilic Linker (e.g., PEG-containing) | Key Findings & Reference |
| Aggregation | High potential, especially with high DARs. | Significantly reduced aggregation. | Hydrophilic linkers improve ADC solubility and prevent aggregation.[6] |
| Pharmacokinetics | Accelerated plasma clearance, leading to reduced drug exposure. | Slower clearance rates, more closely resembling the native antibody PK. | Hydrophilic linkers lead to longer circulation half-life and increased tumor accumulation.[6][] |
| In Vivo Efficacy | High in vitro potency may not translate to in vivo efficacy due to poor PK. | Translates high in vitro potency into superior in vivo efficacy. | Improved PK of hydrophilic ADCs results in better tumor growth inhibition.[6] |
| Drug-to-Antibody Ratio (DAR) | Limited to lower DARs (e.g., 2-4) to maintain stability. | Enables higher DARs (e.g., 8) without compromising stability or PK. | Hydrophilic linkers allow for the development of more potent, highly-loaded ADCs.[6] |
Experimental Protocols
Accurate assessment of ADC pharmacokinetics requires robust bioanalytical methods to quantify the different ADC-related species in biological matrices.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic parameters of an ADC after intravenous administration in mice.
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
ADC Administration: Administer the ADC intravenously (IV) via the tail vein at a specified dose (e.g., 5 mg/kg).[11]
-
Sample Collection: Collect blood samples (approximately 50 µL) via retro-orbital or tail-vein bleeding at predetermined time points (e.g., 0.08, 1, 6, 24, 48, 96, 168, and 336 hours post-dose). Plasma is isolated by centrifugation.
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using validated ELISA and LC-MS/MS assays.
-
Pharmacokinetic Analysis: Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½), using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
ELISA for Total Antibody and Conjugated ADC Quantification
Objective: To quantify the concentration of total antibody and conjugated ADC in plasma samples.
Methodology for Total Antibody (Sandwich ELISA):
-
Coating: Coat a 96-well high-binding ELISA plate with a capture antibody (e.g., anti-human IgG Fc) at a concentration of 2-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[12][13]
-
Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.[13]
-
Sample Incubation: Add serially diluted standards and plasma samples to the wells. Incubate for 2 hours at room temperature.[12]
-
Detection: Wash the plate. Add a detection antibody (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.[14]
-
Substrate Addition: Wash the plate. Add a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).[14]
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of the total antibody in the samples.
Methodology for Conjugated ADC (Antigen-Capture ELISA):
The protocol is similar to the total antibody ELISA, with the key difference being the capture and detection reagents.
-
Coating: Coat the plate with the target antigen.
-
Detection: Use an anti-payload antibody or an anti-human IgG antibody for detection.
LC-MS/MS for Free Payload Quantification
Objective: To quantify the concentration of the free (unconjugated) payload in plasma samples.
Methodology:
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile (B52724). Centrifuge to pellet the proteins.[15]
-
Extraction: The supernatant containing the free payload is collected. An internal standard (e.g., a deuterated version of the payload) is added.[16]
-
LC Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the payload from other plasma components.[15][16]
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The payload is detected and quantified using multiple reaction monitoring (MRM) in positive electrospray ionization mode.[16]
-
Data Analysis: Generate a standard curve using known concentrations of the payload. Calculate the concentration of the free payload in the plasma samples based on the peak area ratio of the analyte to the internal standard.
Visualizing Linker Strategies and Workflows
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Experimental workflow for evaluating ADC pharmacokinetics.
Conclusion
The selection of linker chemistry is a critical decision in the design of ADCs, with a profound impact on their pharmacokinetic properties and overall therapeutic index. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors, but may be associated with lower plasma stability. Non-cleavable linkers generally provide enhanced stability, leading to a more favorable safety profile. Furthermore, the incorporation of hydrophilic properties into the linker is a key strategy to improve solubility, reduce aggregation, and optimize the pharmacokinetic profile of ADCs. A thorough understanding of the interplay between the antibody, payload, and linker, supported by robust in vivo and bioanalytical studies, is essential for the development of safe and effective ADC therapeutics.
References
- 1. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. biochempeg.com [biochempeg.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 8. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mabtech.com [mabtech.com]
- 13. ELISA Protocol | Rockland [rockland.com]
- 14. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Antibody-Drug Conjugates: The Influence of Linker Technology
For Researchers, Scientists, and Drug Development Professionals.
The efficacy of an Antibody-Drug Conjugate (ADC) is a finely tuned interplay between its three core components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The choice of linker is paramount, as it dictates the stability of the ADC in circulation and the mechanism of payload release within the target cell.[1] This guide provides an objective comparison of the cytotoxic performance of ADCs featuring different linker technologies, supported by experimental data and detailed protocols to inform rational ADC design.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide
The primary distinction between linker types lies in their payload release mechanism.[1]
-
Cleavable linkers are designed to be severed by specific triggers prevalent in the tumor microenvironment or within cancer cells, such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment.[1][2] This targeted release can lead to a "bystander effect," where the liberated, often membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells, which is advantageous in treating heterogeneous tumors.[1][3] However, this can also increase the risk of off-target toxicity if the linker is prematurely cleaved in circulation.[4][5]
-
Non-cleavable linkers release their payload only after the complete lysosomal degradation of the antibody component.[6][7] This results in the release of a payload-linker-amino acid complex, which is typically charged and less membrane-permeable, thus limiting the bystander effect.[1][8] This approach can offer a better safety profile due to reduced off-target toxicity and increased plasma stability.[5][9]
Comparative Cytotoxicity Data
The following table summarizes in vitro cytotoxicity data (IC50 values) for various ADCs, highlighting the impact of different linkers and payloads.
| Antibody Target | Linker Type | Linker | Payload | Cell Line (Antigen Status) | IC50 (nM) | Reference |
| HER2 | Cleavable | Val-Cit (vc) | MMAE | BT-474 (HER2+) | 0.29 | [10] |
| HER2 | Non-cleavable | SMCC | DM1 | BT-474 (HER2+) | Not specified, but effective | [11] |
| CD30 | Cleavable | Val-Cit (vc) | MMAE | L540cy (CD30+) | ~1 | [12] |
| EGFR | Cleavable | Val-Cit (vc) | MMAE | GBM PDX (EGFRviii+) | Comparable to non-cleavable | [13] |
| EGFR | Non-cleavable | mc | MMAF | GBM PDX (EGFRviii+) | Comparable to cleavable | [13] |
| HER2 | Cleavable (Sulfatase) | Sulfatase-cleavable | MMAE | HER2+ cells | 0.061 | [14] |
| HER2 | Cleavable (Peptide) | Val-Ala | MMAE | HER2+ cells | 0.092 | [14] |
| HER2 | Non-cleavable | - | MMAE | HER2+ cells | 0.609 | [14] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and drug-to-antibody ratio (DAR). The data above is for comparative purposes to illustrate the general trends in potency.
Experimental Protocols
Accurate assessment of ADC cytotoxicity requires robust and well-defined experimental protocols. The following are standard methods for key in vitro assays.
Target-Specific Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the potency and specificity of an ADC on antigen-positive versus antigen-negative cells.[15]
1. Cell Seeding:
- Seed both antigen-positive (target) and antigen-negative (control) cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).[15]
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]
2. ADC Treatment:
- Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control in complete cell culture medium.[15]
- Remove the existing medium from the wells and replace it with the prepared dilutions.[16]
- Include wells with medium only as a blank control.[17]
3. Incubation:
- Incubate the plates for a duration relevant to the payload's mechanism of action, typically 72-144 hours.[15][17]
4. MTT Addition and Formazan (B1609692) Solubilization:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
- Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[15][17]
5. Absorbance Measurement and Data Analysis:
- Read the absorbance at 570 nm using a microplate reader.[17]
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the dose-response curve and determine the IC50 value using appropriate software.[15]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[12][18]
1. Cell Preparation and Seeding:
- Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.[17]
- Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).[15]
2. ADC Treatment:
- Treat the co-culture with serial dilutions of the ADC.
3. Incubation:
- Incubate the plate for 48-144 hours.[17]
4. Imaging and Analysis:
- At the end of the incubation, image the plates using a high-content imager or fluorescence microscope to quantify the number of viable fluorescent (antigen-negative) cells.
- A reduction in the number of viable antigen-negative cells in the presence of the ADC and antigen-positive cells, compared to controls, indicates a bystander effect.
Visualizing ADC Mechanisms
Experimental Workflow for Comparative Cytotoxicity
Caption: Workflow for a typical in vitro comparative cytotoxicity assay using the MTT method.
Signaling Pathway for ADC-Induced Apoptosis
Caption: Simplified signaling pathway for an ADC with a microtubule inhibitor payload inducing apoptosis.
Conclusion
The selection of a linker is a critical determinant of an ADC's therapeutic index. Cleavable linkers can offer potent anti-tumor activity, including the beneficial bystander effect, but may come with a higher risk of off-target toxicity.[5] Conversely, non-cleavable linkers provide greater stability and a potentially better safety profile, though their efficacy may be more dependent on homogenous antigen expression.[19] A thorough in vitro evaluation using standardized cytotoxicity assays is essential to characterize the potency, specificity, and potential bystander effect of novel ADCs, guiding the selection of the optimal linker strategy for a given target and payload.
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. The ABCs of ADCs: An Introduction to Antibody-drug Conjugates | iQ Biosciences [iqbiosciences.com]
- 7. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biochempeg.com [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Validating Target-Specific Drug Release from Mc-Val-Cit-PABC-PNP ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of target-specific drug release is a critical step in the preclinical assessment of Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of ADCs featuring the Mc-Val-Cit-PABC-PNP linker, a well-established protease-cleavable linker system. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows.
The this compound linker is designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic payload within cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[][2] This guide will delve into the experimental validation of this process, comparing its performance with alternative linker technologies.
Comparative Performance Data
The efficacy of an ADC is fundamentally linked to the stability of its linker in circulation and the efficiency of payload release at the target site. The following tables summarize quantitative data from various studies, offering a comparison between ADCs utilizing the Mc-Val-Cit-PABC linker and those with other linker types, such as non-cleavable linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Antibody-Payload | Linker Type | Target Cell Line | Antigen Expression | IC50 (nM) | Reference |
| Trastuzumab-MMAE | Mc-Val-Cit-PABC | SK-BR-3 (Breast Cancer) | HER2+ | 0.58 - 1.19 | [] |
| Trastuzumab-MMAE | Mc-Val-Cit-PABC | NCI-N87 (Gastric Cancer) | HER2+ | ~1 | [3] |
| Trastuzumab-DM1 | SMCC (Non-cleavable) | KPL-4 (Breast Cancer) | HER2+ | ~3 | [4] |
| Anti-CD30-MMAE | Mc-Val-Cit-PABC | Karpas 299 (Lymphoma) | CD30+ | ~0.1 | [5] |
| Anti-CD30-MMAE | SMCC (Non-cleavable) | Karpas 299 (Lymphoma) | CD30+ | ~1 | [6] |
Lower IC50 values indicate higher potency.
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC | Linker Type | Tumor Model | Treatment Dose | Tumor Growth Inhibition (%) | Reference |
| Brentuximab Vedotin (Anti-CD30-MMAE) | Mc-Val-Cit-PABC | Anaplastic Large-Cell Lymphoma | 1 mg/kg | >90 | [7] |
| Trastuzumab Emtansine (T-DM1) | SMCC (Non-cleavable) | HER2+ Breast Cancer | 15 mg/kg | 60-80 | [8] |
| Trastuzumab Deruxtecan | GGFG (Cleavable) | HER2+ Breast Cancer | 5.4 mg/kg | >95 | [9] |
Table 3: Plasma Stability of ADCs with Different Linkers
| ADC | Linker Type | Species | Half-life (days) | Reference |
| Trastuzumab-vc-MMAE | Mc-Val-Cit-PABC | Mouse | Unstable | [10] |
| Trastuzumab-mc-DM1 (Kadcyla®) | SMCC (Non-cleavable) | Rat | ~4.6 | [4] |
| Ab-CX-DM1 | Triglycyl Peptide (Cleavable) | Mouse | 9.9 | [4] |
| Ab-SMCC-DM1 | SMCC (Non-cleavable) | Mouse | 10.4 | [4] |
Mechanism of Action and Experimental Validation
The validation of target-specific drug release from this compound ADCs involves a series of experiments designed to confirm each step of its proposed mechanism of action.
References
- 2. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An antibody-drug conjugate with intracellular drug release properties showing specific cytotoxicity against CD7-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daiichi-sankyo.at [daiichi-sankyo.at]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Mc-Val-Cit-PABC-PNP Against Next-Generation Linkers: A Comparative Guide
In the landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a paramount determinant of therapeutic efficacy and safety. An ideal linker must ensure the ADC remains intact in systemic circulation, preventing premature payload release and associated off-target toxicity, while enabling efficient and specific cleavage at the tumor site.
The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-p-nitrophenyl (Mc-Val-Cit-PABC-PNP) linker has long been a cornerstone in ADC development, valued for its susceptibility to cleavage by lysosomal proteases.[1] However, the evolution of ADC technology has spurred the development of next-generation linkers designed to overcome the limitations of this established platform, offering enhanced stability, novel release mechanisms, and improved physicochemical properties to widen the therapeutic window.[2][]
This guide provides an objective comparison of the this compound linker against these advanced alternatives, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Mechanism of Action: The Val-Cit-PABC Paradigm
The this compound linker is a sophisticated system designed for conditional payload release.[4] Its mechanism is a sequential process initiated upon internalization of the ADC into a target cancer cell.
-
Enzymatic Recognition and Cleavage : The core of its specificity lies in the valine-citrulline (Val-Cit) dipeptide. This sequence is a specific substrate for Cathepsin B, a lysosomal protease significantly overexpressed in many tumor cells.[5] Inside the acidic environment of the lysosome, Cathepsin B cleaves the amide bond between citrulline and the PABC spacer.[4]
-
Self-Immolative Cascade : This enzymatic cleavage is the trigger for the PABC spacer to undergo a spontaneous, self-immolative 1,6-elimination reaction.[5]
-
Payload Liberation : The fragmentation of the PABC spacer results in the release of the cytotoxic payload in its unmodified, fully active form.[4] The maleimidocaproyl (Mc) group serves to attach the linker to the antibody, while the p-nitrophenyl (PNP) carbonate is a reactive group for conjugating an amine-containing payload.[6][]
The Drive for Innovation: Limitations of Val-Cit Linkers
While effective, the Val-Cit linker platform has known vulnerabilities that have driven the development of next-generation technologies:
-
Species-Specific Instability : Val-Cit linkers are notably unstable in mouse plasma due to cleavage by the extracellular enzyme carboxylesterase 1C (Ces1C), which complicates preclinical evaluation and translation of efficacy data.[8][9]
-
Off-Target Protease Cleavage : The Val-Cit sequence can be cleaved by other proteases, such as neutrophil elastase, which has been suggested as a potential mechanism for off-target toxicity like neutropenia.[10][11][12]
-
Hydrophobicity : The inherent hydrophobicity of the linker-payload complex can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs > 4), negatively impacting pharmacokinetics and manufacturability.[12][13]
-
Limited Release Triggers : Reliance on a single class of enzymes (cathepsins) may not be optimal for all tumor types, as expression levels can vary.[2]
Next-Generation Linkers: An Overview
To address these challenges, researchers have developed a diverse portfolio of novel linkers with distinct advantages.
1. Improved Peptide Linkers: These designs modify the peptide sequence to enhance stability and specificity.
-
Tripeptide Linkers (e.g., Glu-Val-Cit or EVCit) : The addition of a polar glutamic acid residue at the P3 position protects the linker from cleavage by mouse Ces1C while retaining sensitivity to lysosomal cathepsins, thus improving plasma stability for preclinical studies.[2][11]
-
Novel Dipeptide Linkers (e.g., Asn-based) : These linkers are designed to be cleaved by legumain, another lysosomal protease, offering an alternative enzymatic trigger and demonstrating high stability in both human and mouse serum.[2]
-
Exo-Linkers : This strategy repositions the cleavable peptide to an "exo" position on the PABC moiety. This can help mask the hydrophobicity of the payload and has been shown to confer resistance to undesired cleavage by enzymes like human neutrophil elastase.[12]
2. Novel Enzyme-Cleavable Linkers: These linkers leverage enzymes other than cathepsins that are overexpressed in the tumor microenvironment or lysosomes.
-
β-Glucuronidase-Cleavable Linkers : These are cleaved by β-glucuronidase, an enzyme abundant in the acidic tumor microenvironment and lysosomes.[14]
-
β-Galactosidase-Cleavable Linkers : Targeting β-galactosidase, which is overexpressed in some tumor cells, provides another specific release mechanism. ADCs with these linkers have shown potent in vitro activity.[14][15]
-
Sulfatase-Cleavable Linkers : These linkers are designed for cleavage by sulfatases, which are overexpressed in several cancer types, offering potential tumor selectivity.[14][15]
3. Dual-Trigger and Hydrophilic Linkers:
-
Dual-Activation Linkers : Some novel linkers are designed to be cleaved by two different enzymes (e.g., Cathepsin B and caspase-3), potentially enhancing the bystander killing effect.[2]
-
Hydrophilic Linkers : The incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) or zwitterions, into the linker structure increases the overall solubility of the ADC.[13][16] This is critical for preventing aggregation and enabling the development of ADCs with high DARs (e.g., DAR 8), which can lead to greater efficacy.[17]
Data Presentation: Comparative Performance
The selection of a linker technology is a critical decision that directly impacts the stability, efficacy, and toxicity profile of an ADC. The tables below summarize key performance data to facilitate a direct comparison.
Table 1: Comparative Performance of ADC Linker Technologies
| Linker Type | Primary Cleavage Mechanism | Plasma Stability (Human) | Plasma Stability (Mouse) | Key Advantages | Key Limitations |
| Mc-Val-Cit-PABC | Cathepsin B | Generally Stable[1][13] | Unstable (cleaved by Ces1C)[8][9] | Well-established; efficient payload release; bystander effect.[13] | Mouse plasma instability; potential for off-target protease cleavage.[8][18] |
| Glu-Val-Cit (EVCit) | Cathepsin B | High Stability[2] | Significantly Improved Stability[2][11] | Overcomes mouse plasma instability for better preclinical models.[2] | Still susceptible to neutrophil elastase-mediated cleavage.[11][12] |
| Asn-Containing | Legumain | High Stability[2] | High Stability[2] | Alternative enzymatic trigger; high stability against neutrophil elastase.[2] | Newer technology; legumain expression levels can vary. |
| β-Glucuronidase | β-Glucuronidase | High Stability | High Stability | Leverages acidic TME; highly specific release mechanism.[14] | Dependent on sufficient β-glucuronidase expression. |
| Sulfatase-Cleavable | Sulfatases | High Stability[15] | High Stability[15] | Novel targeting mechanism for specific cancer types.[15] | Dependent on sulfatase overexpression. |
| Hydrophilic (e.g., PEG) | Varies (often combined with other cleavable motifs) | High Stability | High Stability | Improves solubility; allows for high DAR; better PK profile.[13][16] | May alter biodistribution; potential for immunogenicity.[12] |
Table 2: Example In Vitro Cytotoxicity Data of Different Linker-Payloads
| ADC Construct (Antibody-Linker-Payload) | Target Cell Line | IC50 (pmol/L) | Reference |
| Trastuzumab-Val-Cit -MMAE | HER2+ | 14.3 | [15] |
| Trastuzumab-β-Galactosidase -MMAE | HER2+ | 8.8 | [15] |
| Anti-HER2-Sulfatase -MMAE | HER2+ | 61 | [15] |
| Anti-HER2-Val-Ala -MMAE | HER2+ | 92 | [15] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. This table is for illustrative purposes to show relative potency differences reported in a single study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ADC linker performance.
Protocol 1: In Vitro Plasma Stability Assay
-
Objective : To determine the stability of an ADC in plasma by measuring the amount of intact ADC over time.
-
Materials :
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Analytical instrumentation (e.g., Hydrophobic Interaction Chromatography (HIC-HPLC), LC-MS)
-
-
Procedure :
-
ADC Incubation : Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.
-
Incubation : Incubate all samples at 37°C.
-
Time Points : At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample.
-
Sample Quenching : Immediately quench any enzymatic activity by placing samples on ice or adding a quenching solution if necessary.
-
Analysis : Analyze the samples by HIC-HPLC or LC-MS to determine the percentage of intact ADC remaining relative to the T=0 time point. The average drug-to-antibody ratio (DAR) is often monitored as an indicator of linker stability.
-
Data Analysis : Plot the percentage of intact ADC or average DAR against time to determine the linker's half-life in plasma.[19]
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Objective : To determine the potency (IC50) of an ADC against a target cancer cell line.
-
Materials :
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)
-
Complete cell culture medium
-
Test ADC, control antibody, and control payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
Plate reader
-
-
Procedure :
-
Cell Seeding : Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Dilution : Prepare serial dilutions of the test ADC and controls in cell culture medium.
-
Treatment : Remove the old medium from the cells and add the diluted ADC solutions. Include untreated cells as a negative control.
-
Incubation : Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment : Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement : Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis : Convert the raw data to percentage viability relative to the untreated control. Plot the percent viability against the ADC concentration (log scale) and fit the data to a four-parameter logistic curve to determine the IC50 value.[19]
-
Protocol 3: Cathepsin B Cleavage Assay
-
Objective : To confirm the specific cleavage of the linker by Cathepsin B and determine the release kinetics.
-
Materials :
-
Linker-payload conjugate (or full ADC)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT)
-
Cathepsin B inhibitor (for control)
-
37°C incubator
-
LC-MS or HPLC system
-
-
Procedure :
-
Reaction Setup : In separate tubes, combine the linker-payload conjugate with the assay buffer. In the test sample, add active Cathepsin B. In a control sample, add either no enzyme or heat-inactivated enzyme. A third sample can include a specific Cathepsin B inhibitor.
-
Incubation : Incubate all samples at 37°C.
-
Time Points : At various time points, take aliquots and quench the reaction (e.g., by adding a strong acid or organic solvent).
-
Analysis : Analyze the samples by LC-MS or RP-HPLC to quantify the amount of released payload and remaining intact conjugate.
-
Data Analysis : Plot the concentration of the released payload against time to determine the release kinetics.[4]
-
Conclusion
The this compound linker remains a robust and foundational technology in the ADC field, featured in multiple approved and clinical-stage therapies.[20] Its mechanism of action provides a reliable method for tumor-specific payload release. However, the field is rapidly advancing, with next-generation linkers offering compelling solutions to the known limitations of the Val-Cit platform.
Innovations such as improved peptide sequences, novel enzymatic targets, and the integration of hydrophilic moieties are providing researchers with a sophisticated toolkit to engineer ADCs with superior stability, higher potency, and improved safety profiles.[2][21] The choice of linker is no longer a simple matter of conjugation but a critical design decision that can be tailored to the antibody, payload, and target indication to optimize the therapeutic index and redefine treatment outcomes.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. purepeg.com [purepeg.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. njbio.com [njbio.com]
- 21. adcreview.com [adcreview.com]
Safety Operating Guide
Safe Disposal Protocol for Mc-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe disposal of Mc-Val-Cit-PABC-PNP, a cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Due to the absence of a specific, publicly available disposal protocol for this compound, the following procedures are based on established laboratory practices for the deactivation and disposal of its reactive functional groups: the maleimide (B117702), the valine-citrulline peptide, the PABC self-immolative spacer, and the p-nitrophenyl (PNP) activated ester. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. The primary hazards are associated with the maleimide group, which is a reactive alkylating agent, and the potential release of p-nitrophenol, a toxic compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves are mandatory. Consider double-gloving for enhanced protection.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.
II. Deactivation of Reactive Functional Groups
To mitigate the hazards associated with this compound, a two-step deactivation process is recommended. The first step targets the reactive maleimide group, and the second step addresses the hydrolysis of the p-nitrophenyl carbonate, which also facilitates the breakdown of the PABC linker.
Experimental Protocol for Deactivation:
-
Step 1: Quenching the Maleimide Group
-
Prepare a quenching solution of a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT), in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
In a designated chemical waste container, add the this compound waste (liquid or dissolved solid) to the quenching solution. A significant molar excess of the thiol reagent is recommended to ensure complete reaction.
-
Gently mix the solution and allow it to react for a minimum of two hours at room temperature to ensure the complete quenching of the maleimide group.
-
-
Step 2: Hydrolysis of the p-Nitrophenyl Carbonate and PABC Linker
-
Following the quenching of the maleimide, add a sufficient volume of a strong base, such as 1 M sodium hydroxide (B78521) (NaOH), to the reaction mixture to raise the pH to >12. This will facilitate the hydrolysis of the p-nitrophenyl ester and the subsequent self-immolation of the PABC spacer.
-
Allow the basic hydrolysis to proceed for at least 24 hours at room temperature with occasional mixing. The appearance of a yellow color indicates the release of the p-nitrophenolate anion.
-
III. Quantitative Data for Deactivation Protocol
The following table summarizes the key quantitative parameters for the deactivation of this compound waste.
| Parameter | Value | Rationale |
| Maleimide Quenching | ||
| Quenching Reagent | β-mercaptoethanol (BME) or DTT | Thiol groups react efficiently with and neutralize the maleimide functional group. |
| Reagent Concentration | ~100 mM in a suitable buffer | Provides a sufficient concentration of the quenching agent. |
| Molar Excess of Quencher | 10-fold molar excess over maleimide | Ensures complete deactivation of the reactive maleimide. |
| Reaction Time | ≥ 2 hours | Allows for the completion of the quenching reaction at room temperature. |
| PNP Ester Hydrolysis | ||
| Hydrolysis Reagent | Sodium Hydroxide (NaOH) solution | A strong base effectively hydrolyzes the p-nitrophenyl ester. |
| Final pH | > 12 | Ensures a high rate of hydrolysis for the ester and subsequent linker fragmentation. |
| Reaction Time | ≥ 24 hours | Allows for complete hydrolysis and degradation of the linker. |
IV. Waste Segregation and Disposal
Proper segregation and disposal of the deactivated waste and contaminated materials are crucial for maintaining a safe laboratory environment.
-
Deactivated Liquid Waste:
-
Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
The label must include "Hazardous Waste" and a description of the contents (e.g., "Deactivated this compound waste containing β-mercaptoethanol and p-nitrophenol").
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
-
Contaminated Solid Waste:
-
All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container.
-
Label the container as "Hazardous Waste: this compound contaminated debris."
-
-
Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.
-
Final Disposal:
Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Complete all necessary hazardous waste disposal forms as required by your institution.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Personal protective equipment for handling Mc-Val-Cit-PABC-PNP
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Mc-Val-Cit-PABC-PNP, a linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Given its application in conjugating highly potent cytotoxic agents, a conservative approach to safety is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the hazardous nature of the compounds this compound is used with, such as Monomethyl auristatin E (MMAE), stringent PPE is mandatory. The following table summarizes the required PPE for various laboratory activities involving this linker.
| Activity | Required Personal Protective Equipment |
| Routine Handling (e.g., preparing solutions) | Primary: - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Fully-buttoned lab coat with elastic cuffsSecondary (in a certified chemical fume hood): - Face shield (if splash risk is high) |
| Weighing Solid Compound | Primary: - Powder-free nitrile gloves (double-gloving)- Chemical splash goggles- Disposable lab coat with tight cuffs- Respiratory protection (e.g., N95 respirator or higher)Secondary (in a ventilated balance enclosure or glove box): - Anti-static weighing tools |
| Spill Cleanup | Primary: - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and a face shield- Impermeable disposable gown or coveralls- Respiratory protection (e.g., half-mask or full-face respirator with appropriate cartridges)- Disposable shoe covers |
| Emergency Situations (e.g., large spill) | Primary: - Self-Contained Breathing Apparatus (SCBA)- Chemical resistant suit- Heavy-duty chemical resistant gloves and boots |
Standard Operating Procedure for Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow diagram and procedural steps provide a clear guide for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound and any cytotoxic agent you intend to conjugate it with.
-
Work should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Assemble all necessary PPE as detailed in the table above. Double-gloving is highly recommended.
-
-
Weighing and Reconstitution:
-
For weighing the solid form, use a ventilated balance enclosure or a glove box to prevent aerosolization.
-
Use dedicated spatulas and weighing papers. Employ the "weighing by difference" method to avoid contamination of the stock bottle.
-
To reconstitute, add the solvent (e.g., DMSO) to the vial containing the linker.[1] Ensure the vial is securely capped and mix gently until the solid is fully dissolved.
-
-
Conjugation and Reaction Quenching:
-
Perform all liquid transfers within the chemical fume hood.
-
Use positive displacement pipettes or dedicated standard pipettes for accurate and safe liquid handling.
-
Once the conjugation reaction is complete, any unreacted linker or cytotoxic agent should be quenched using a validated laboratory procedure before workup.
-
Spill and Disposal Procedures
Immediate and correct response to a spill is critical. All waste generated from handling this compound and its conjugates must be treated as hazardous, cytotoxic waste.
| Procedure | Step-by-Step Guidance |
| Spill Cleanup (Solid) | 1. Evacuate and secure the area. Don the appropriate PPE.2. Gently cover the spill with absorbent paper towels to avoid raising dust.3. Wet the paper towels with a suitable deactivating solution (e.g., 10% bleach solution, followed by 5% sodium thiosulfate).4. Carefully wipe up the spill, working from the outside in.5. Place all contaminated materials in a labeled cytotoxic waste container. |
| Spill Cleanup (Liquid) | 1. Evacuate and secure the area. Don the appropriate PPE.2. Contain the spill with absorbent pads or granules.3. Apply a deactivating solution and allow for sufficient contact time.4. Absorb the liquid and clean the area thoroughly.5. Dispose of all materials in a cytotoxic waste container. |
| Waste Disposal | 1. Solid Waste: All contaminated items (gloves, weighing papers, pipette tips, vials) must be placed in a clearly labeled, sealed cytotoxic waste container.2. Liquid Waste: Collect all liquid waste containing the linker or its conjugates in a dedicated, sealed, and clearly labeled hazardous waste container.3. Decontamination: Decontaminate all surfaces and non-disposable equipment with an appropriate deactivating solution.4. Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations for cytotoxic waste. |
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this potent chemical linker and its highly toxic conjugates, ensuring a safer laboratory environment for everyone.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
